6-Bromo-2,3-difluorotoluene
Description
The exact mass of the compound 3,4-Difluoro-2-methylbromobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCBTSPHSNDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478306 | |
| Record name | 3,4-difluoro-2-methylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-81-2 | |
| Record name | 3,4-difluoro-2-methylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847502-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 6-Bromo-2,3-difluorotoluene
Introduction: A Key Building Block in Modern Pharmaceuticals
6-Bromo-2,3-difluorotoluene, a halogenated aromatic compound, has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its strategic placement of bromine and fluorine atoms on the toluene scaffold allows for a variety of subsequent chemical transformations, making it a valuable building block for medicinal chemists. The primary significance of this compound lies in its role as a key intermediate in the preparation of baloxavir marboxil, a novel antiviral drug used to treat influenza.[1] The unique electronic properties conferred by the fluorine atoms, combined with the reactivity of the bromine atom, make this compound a subject of considerable interest for researchers and professionals in drug development.
This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, with a focus on the underlying chemical principles and practical laboratory applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The compound is a clear, colorless to pale yellow liquid at room temperature.[2]
| Property | Value | Source |
| CAS Number | 847502-81-2 | [2][3][4][5] |
| Molecular Formula | C₇H₅BrF₂ | [2][3][4][5] |
| Molecular Weight | 207.02 g/mol | [3][4][5] |
| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [3][4] |
| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Refractive Index | 1.5105 | [3] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthetic Methodologies: A Multi-step Approach to a Key Intermediate
Several synthetic routes to this compound have been reported, each with its own advantages and challenges. The most comprehensively documented method involves a multi-step synthesis starting from 2,3,4-trifluoronitrobenzene.[1] Other potential routes include the direct bromination of 2,3-difluorotoluene and the methylation of 1-bromo-3,4-difluorobenzene.[1]
Multi-step Synthesis from 2,3,4-Trifluoronitrobenzene
This synthetic pathway is notable for its controlled introduction of the required functional groups, leading to the desired isomer with high purity. The overall workflow is depicted in the diagram below.
Sources
- 1. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
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- 3. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]
- 4. This compound CAS#: 847502-81-2 [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
6-Bromo-2,3-difluorotoluene chemical structure and IUPAC name.
An In-depth Technical Guide to 6-Bromo-2,3-difluorotoluene: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key halogenated intermediate in the fine chemicals industry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, physicochemical properties, synthetic pathways, and strategic applications, grounding all technical information in established scientific principles.
Core Chemical Identity: Structure and Nomenclature
This compound is a substituted aromatic compound featuring a toluene backbone with bromine and fluorine atoms at specific positions. This substitution pattern imparts unique reactivity and makes it a valuable building block in organic synthesis.
The definitive IUPAC name for this compound is 1-bromo-3,4-difluoro-2-methylbenzene [1]. The numbering of the benzene ring prioritizes the principal functional group (in this case, the methyl group of toluene), but for substituted benzenes, the substituents are typically listed alphabetically, and the numbering is chosen to give the substituents the lowest possible locants. The common name, this compound, is also widely used and accepted in commercial and research contexts.
Visualizing the Molecular Architecture
The structural arrangement of the atoms is critical to understanding the molecule's reactivity. The proximity of the fluorine and bromine atoms to the methyl group influences the electronic properties of the aromatic ring.
Caption: Chemical structure of 1-bromo-3,4-difluoro-2-methylbenzene.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis. The compound is a liquid at room temperature, appearing clear and colorless to pale yellow[1].
| Property | Value | Source |
| CAS Number | 847502-81-2 | [1][2][3] |
| Molecular Formula | C₇H₅BrF₂ | [1][2][3] |
| Molecular Weight | 207.02 g/mol | [2][3] |
| Form | Liquid | [1][2] |
| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [2][4] |
| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Refractive Index | 1.5065-1.5125 @ 20°C | [1] |
| Storage Temperature | 2-8°C | [2] |
| SMILES | CC1=C(Br)C=CC(F)=C1F | [1] |
Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A patented method outlines a robust pathway starting from 2,3,4-trifluoronitrobenzene[5]. This approach is strategically designed to install the required substituents in the correct positions.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol and Rationale
The following protocol is based on the synthetic route described in patent CN117049938A[5].
Step 1: Nucleophilic Aromatic Substitution
-
Objective: To introduce a two-carbon unit that will ultimately become the methyl group.
-
Protocol:
-
A solution of diethyl malonate and a strong base like sodium tert-butoxide is prepared in toluene at 0°C. The base deprotonates the diethyl malonate, forming a nucleophilic enolate.
-
This solution is added dropwise to a cooled solution of 2,3,4-trifluoronitrobenzene in toluene.
-
-
Causality: The nitro group is a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic substitution. The fluorine atom at position 4 (para to the nitro group) is the most activated and is displaced by the malonate nucleophile. The low temperature (0°C) helps to control the exothermicity of the reaction and minimize side products.
Step 2: Decarboxylation
-
Objective: To remove the two ester groups, leaving a single methyl group.
-
Protocol:
-
The product from Step 1, diethyl 2-(2,3-difluoro-6-nitrobenzene)malonate, is heated in the presence of concentrated sulfuric acid and water.
-
The reaction is typically run at 90-100°C for 10-12 hours.
-
-
Causality: The acidic conditions first hydrolyze the esters to carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield 1,2-difluoro-3-methyl-4-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Objective: To convert the nitro group into an amino group, which is a precursor for the Sandmeyer reaction.
-
Protocol:
-
The 1,2-difluoro-3-methyl-4-nitrobenzene is subjected to standard reduction conditions. Common methods include using iron powder in acidic medium (e.g., HCl/acetic acid) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).
-
-
Causality: This is a classic transformation in aromatic chemistry. The resulting aniline (3,4-difluoro-2-methylaniline) is a versatile intermediate.
Step 4: Diazotization and Sandmeyer Reaction
-
Objective: To replace the amino group with a bromine atom.
-
Protocol:
-
The 3,4-difluoro-2-methylaniline is treated with sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (0-5°C) to form an in-situ diazonium salt.
-
This diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).
-
-
Causality: The diazonium salt is a highly reactive intermediate and an excellent leaving group (N₂ gas). The copper(I) catalyst facilitates the substitution of the diazonium group with a bromide ion from the HBr, yielding the final product, this compound. This is a classic Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring.
Applications in Drug Development and Organic Synthesis
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate[6]. Its value lies in its trifunctional nature:
-
The Bromo Group: Acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of complex organic fragments.
-
The Fluoro Groups: The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a final drug molecule. They are often sought-after substituents in modern medicinal chemistry.
-
The Methyl Group: Can be a site for further functionalization (e.g., benzylic bromination followed by substitution) or can serve as a simple steric and electronic modulator.
Exemplary Protocol: Suzuki Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a common next step for a molecule like this compound.
-
Objective: To couple this compound with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.
-
Protocol:
-
System Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).
-
Reagent Addition: Add a suitable solvent (e.g., a 3:1 mixture of dioxane and water) followed by a base, typically 2M aqueous sodium carbonate (Na₂CO₃) (3.0 equiv).
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS. The disappearance of the starting bromide indicates completion.
-
Workup & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
-
Self-Validation: The progress can be tracked by comparing the TLC spots of the reaction mixture against the starting materials. A new, more non-polar spot should appear. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazards: It is classified as an irritant[3]. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C[2].
Conclusion
This compound, or 1-bromo-3,4-difluoro-2-methylbenzene, is a strategically important chemical intermediate. Its synthesis, though multi-stepped, is well-established, yielding a molecule primed for diversification. The presence of orthogonal reactive sites—the bromo group for cross-coupling and the fluoro-substituted ring for modulating physicochemical properties—makes it a highly valuable building block for medicinal chemists and material scientists aiming to construct complex and high-value molecules.
References
- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.
-
2-Bromo-3,6-difluorotoluene | C7H5BrF2 | CID 50998403. PubChem. [Link]
-
This compound. MySkinRecipes. [Link]
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- 5. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
- 6. This compound [myskinrecipes.com]
An In-depth Technical Guide to 6-Bromo-2,3-difluorotoluene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 6-Bromo-2,3-difluorotoluene, a key chemical intermediate in modern pharmaceutical manufacturing. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical properties of the compound, provides detailed experimental protocols for its synthesis and characterization, and discusses its significant role in the production of antiviral therapeutics.
Introduction: A Key Building Block for Antiviral Therapy
This compound (CAS No. 847502-81-2) has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic importance is primarily linked to its role as a key intermediate in the preparation of Baloxavir marboxil, a novel anti-influenza drug.[1][2][3] Baloxavir marboxil functions by inhibiting the cap-dependent endonuclease of the influenza virus, a mechanism distinct from previously established antiviral drugs, making it effective against a wide range of influenza A and B strains.[2] The unique arrangement of bromo- and fluoro-substituents on the toluene scaffold provides a versatile platform for subsequent chemical modifications, making a thorough understanding of its properties and synthesis essential for process optimization and development.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[4] Its core identification and physical characteristics are summarized in the table below. It is important to note that while experimentally determined values for some properties are available, others, such as boiling point and density, are often reported as predicted values in commercial databases.
| Property | Value | Source(s) |
| CAS Number | 847502-81-2 | [4][5][6] |
| Molecular Formula | C₇H₅BrF₂ | [4][5] |
| Molecular Weight | 207.02 g/mol | [5][6] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [5][6] |
| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Refractive Index | 1.5065 - 1.5125 (@ 20°C) | [4] |
| Storage Temperature | 2-8°C | [5] |
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is governed by the interplay of its functional groups: the bromo-substituent, the two fluorine atoms, and the methyl group on the aromatic ring.
Reactivity at the C-Br Bond
The carbon-bromine bond is the primary site for transformations such as cross-coupling reactions and metallation.
-
Palladium-Catalyzed Cross-Coupling: The bromo group serves as an excellent leaving group for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electron-withdrawing nature of the two adjacent fluorine atoms can influence the oxidative addition step at the palladium catalyst, a key mechanistic event. This electronic effect can make the C-Br bond more susceptible to oxidative addition compared to non-fluorinated bromoarenes.
-
Grignard and Organolithium Formation: The formation of a Grignard reagent (R-MgBr) or an organolithium species (R-Li) via metal-halogen exchange is a plausible pathway for creating a nucleophilic carbon center. However, the ortho-fluoro substituent introduces a potential complication: the risk of benzyne formation via elimination if a strong, sterically hindered base is used. Careful selection of reaction conditions (low temperature, appropriate organometallic reagent) is critical to favor simple metal-halogen exchange.
Influence of Substituents on the Aromatic Ring
The fluorine and methyl groups modulate the electron density and steric environment of the benzene ring.
-
Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution. Conversely, the methyl group is weakly activating through an electron-donating inductive effect (+I) and hyperconjugation. The combined effect results in a relatively electron-poor aromatic system.
-
Directing Effects: For any potential electrophilic substitution reactions, the directing effects of the substituents would need to be considered. However, the primary utility of this molecule lies in the reactivity of the C-Br bond rather than further substitution on the ring.
A diagram illustrating the key reactive sites and electronic influences is presented below.
Caption: Key reactive sites and electronic effects on this compound.
Synthesis and Purification
The most well-documented synthesis of this compound proceeds from 3,4-difluoro-2-methylaniline via a Sandmeyer-type diazotization and bromination reaction.[7] This method provides good yields and high selectivity, making it suitable for industrial production.[7]
Synthesis Workflow
The synthesis is a robust, multi-step process that begins with commercially available precursors and culminates in the desired product after purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent CN117049938A.[7]
Materials:
-
3,4-Difluoro-2-methylaniline (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, charge 3,4-difluoro-2-methylaniline (e.g., 0.5 kg, 3.49 mol), water (2.5 kg), and 48% hydrobromic acid (2.26 kg).
-
Diazotization: Cool the stirred mixture to 0°C using an ice-salt bath. Prepare a solution of sodium nitrite (0.29 kg, 4.2 mol) in water and add it portion-wise to the reaction mixture, ensuring the internal temperature is maintained at or below 5°C. Stir the resulting mixture for 1 hour at 0-5°C.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add cuprous bromide (0.526 kg, 3.66 mol) in portions. The addition may be exothermic; control the rate to maintain the temperature. After the addition is complete, allow the reaction to stir and slowly warm to room temperature.
-
Workup: Once the reaction is complete (monitored by TLC or GC), add ethyl acetate (5 L) to the mixture. Stir vigorously, then transfer to a separatory funnel. Separate the aqueous and organic layers.
-
Extraction and Drying: Extract the aqueous layer with additional ethyl acetate. Combine all organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield pure this compound (reported yield: ~90%).[7]
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is an analysis of the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint for the molecule. The data reported in the literature is: ¹H NMR (400MHz, CDCl₃) δ 7.36-7.42 (m, 1H), 7.19 (dd, 1H), 2.22 (s, 3H) ppm .[7]
-
δ 7.36-7.42 (m, 1H): This multiplet corresponds to the aromatic proton at the C4 position. It appears as a multiplet due to coupling with the adjacent proton at C5 (³JHH) and the fluorine atoms at C2 and C3 (⁴JHF and ³JHF, respectively).
-
δ 7.19 (dd, 1H): This doublet of doublets represents the aromatic proton at the C5 position. The primary splitting is from the vicinal proton at C4 (³JHH), and the secondary splitting is from the meta-fluorine at C3 (⁴JHF).
-
δ 2.22 (s, 3H): This singlet with an integration of 3H is characteristic of the methyl (CH₃) group protons. It is a singlet because there are no adjacent protons to couple with.
¹³C and ¹⁹F NMR Spectroscopy (Predicted)
-
¹³C NMR: Seven distinct signals are expected. The carbon attached to bromine (C6) would be shifted upfield relative to benzene (around 110-120 ppm). The carbons attached to fluorine (C2, C3) will show large C-F coupling constants (¹JCF ≈ 240-250 Hz) and appear significantly downfield. The methyl carbon will be a sharp signal around 15-20 ppm.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to F-F and F-H coupling.
Protocol for Sample Preparation for Analysis
For NMR Spectroscopy:
-
Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Mix thoroughly until the sample is fully dissolved.
-
Transfer the solution into a clean NMR tube using a pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
For GC-MS Analysis:
-
Prepare a dilute stock solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Transfer the final solution to a GC vial.
-
Crimp or cap the vial and place it in the autosampler tray for injection.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on data from closely related compounds, such as other bromofluorotoluenes and bromofluorobenzaldehydes.[8][9][10][11]
-
Hazard Identification: Assumed to be an irritant. May cause skin, eye, and respiratory system irritation.[8][10] Some related compounds are classified as flammable liquids.[9]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a high-value intermediate whose utility is firmly established in the pharmaceutical industry, particularly for the synthesis of the antiviral agent Baloxavir marboxil. Its synthesis via the Sandmeyer reaction of 3,4-difluoro-2-methylaniline is efficient and scalable. A deep understanding of its chemical reactivity, driven by the interplay of its bromo and fluoro substituents, is crucial for its effective use in complex synthetic routes. Adherence to strict safety protocols, based on the known hazards of analogous compounds, is mandatory for its handling and use in a research or manufacturing setting.
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- This compound CAS#: 847502-81-2. ChemicalBook.
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- This compound, 95%. Thermo Scientific Chemicals.
- Solid state forms of baloxavir marboxil. WO2020181025A1.
- Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4 H -pyran-2-carboxylic Acid.
- Review of the Patent Literature: Synthesis and Final Forms of Antiviral Drugs Tecovirimat and Baloxavir Marboxil.
- † 1H-NMR and 13C-NMR Spectra.
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- Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. MDPI.
- Vacuum distill
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- This compound | 847502-81-2. ChemicalBook.
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- 6-BROMO-2,3-DIFLUOROBENZALDEHYDE (CAS No. 360576-04-1) SDS. Guidechem.
- NMR Spectra and Molecular Structure.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- 2-Bromo-3,6-difluorotoluene | C7H5BrF2 | CID 50998403. PubChem.
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. KR20100083131A.
- Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. US8492598B2.
- SAFETY D
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
- This compound, 95% 1 g. Thermo Scientific Chemicals.
- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
- 3-Bromo-2, 6-difluorotoluene, min 97%, 100 grams.
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- Purifying alkyl halides. US2458819A.
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- 15.6b Interpreting NMR Example 2. Organic Chemistry - YouTube.
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- Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. PMC - NIH.
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- Fine Vacuum Distill
- Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
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An In-depth Technical Guide to 6-Bromo-2,3-difluorotoluene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-2,3-difluorotoluene, a key halogenated intermediate. We will delve into its chemical identity, synthesis protocols with mechanistic insights, spectrochemical characterization, and its pivotal role as a building block in modern medicinal chemistry, supported by authoritative references.
Core Chemical Identity
This compound is a substituted aromatic compound whose structure is foundational for accessing more complex molecular architectures. Its physical and chemical properties are dictated by the interplay of the electron-withdrawing fluorine atoms, the reactive bromine atom, and the methyl group on the benzene ring.
Table 1: Chemical and Physical Properties of this compound
| Identifier | Value | Source(s) |
| CAS Number | 847502-81-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅BrF₂ | [1][2][3][4] |
| Molecular Weight | 207.02 g/mol | [1][2][4] |
| IUPAC Name | 1-bromo-3,4-difluoro-2-methylbenzene | [3] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Storage Temperature | 2-8°C |
Synthesis and Mechanistic Rationale
The preparation of this compound is a multi-step process culminating in a classic Sandmeyer reaction. This synthetic route is notable for its high yield and industrial applicability, avoiding hazardous low-temperature conditions required by alternative methods.[6] The overall strategy begins with a commercially available trifluoronitrobenzene and builds the target molecule through a series of controlled transformations.
Overall Synthesis Pathway
The synthesis can be visualized as a four-stage process, starting from 2,3,4-trifluoronitrobenzene.
Caption: Four-step synthesis of this compound.
Key Step: The Sandmeyer Reaction
The final and most critical transformation is the conversion of the aromatic amine (3,4-Difluoro-2-methylaniline) into the target aryl bromide. This is achieved via a Sandmeyer reaction, a robust and reliable method for introducing a halide into an aromatic ring.[7][8][9]
The reaction proceeds via a free-radical mechanism. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst. The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical.[7][10] This radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[10]
Caption: Versatility of this compound in cross-coupling.
Case Study: Synthesis of Baloxavir Marboxil
A prominent application of this compound is its use as a key intermediate in the synthesis of Baloxavir Marboxil. [6]Baloxavir Marboxil is an antiviral medication for treating influenza, which acts as a selective inhibitor of the influenza virus cap-dependent endonuclease. The difluorotoluene moiety is a critical component of the final active pharmaceutical ingredient (API), and this synthetic intermediate provides an efficient entry point for its construction.
Safety and Handling
As with all halogenated organic compounds, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes and avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: This compound is a flammable liquid. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, highlighting its synthesis, characterization, and critical role in the development of pharmaceuticals. Its well-defined reactivity and strategic importance make it a valuable tool for medicinal chemists and process development scientists.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]
- He, K., et al. (2023). Preparation method of this compound. Chinese Patent CN117049938A.
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Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
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ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
-
NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
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Introduction: The Significance of 6-Bromo-2,3-difluorotoluene in Drug Discovery
An In-Depth Technical Guide to the Commercial Availability and Sourcing of 6-Bromo-2,3-difluorotoluene for Pharmaceutical Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 847502-81-2), a critical building block in modern medicinal chemistry. We will delve into its physicochemical properties, pivotal applications, commercial landscape, and best practices for procurement and handling, ensuring scientific integrity and operational excellence in your research endeavors.
This compound is a substituted aromatic compound whose structural motifs—a bromine atom and two fluorine atoms on a toluene backbone—make it a highly versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions and nucleophilic substitutions.
Its most notable application to date is as a key intermediate in the synthesis of Baloxavir marboxil, a selective inhibitor of the influenza virus cap-dependent endonuclease.[1] The drug has demonstrated therapeutic activity against both influenza A and B virus strains, including those resistant to existing antiviral agents.[1] This prominent role underscores the importance of a stable and high-quality supply chain for this compound for pharmaceutical companies engaged in antiviral research and manufacturing.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a starting material is paramount for reaction optimization and safety. This compound is typically supplied as a liquid, ranging from clear colorless to pale yellow.[2]
| Property | Value | Source |
| CAS Number | 847502-81-2 | [2][3][4][5] |
| Molecular Formula | C₇H₅BrF₂ | [2][3][4] |
| Molecular Weight | 207.02 g/mol | [3][4] |
| IUPAC Name | 1-bromo-3,4-difluoro-2-methylbenzene | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Purity (Typical) | ≥94.0% to 95% (by GC) | [2][4] |
| Refractive Index | 1.5065-1.5125 @ 20°C | [2] |
Note: These values are typical and may vary slightly between suppliers. Always refer to the supplier-specific Certificate of Analysis (CoA) for precise data.
Application Profile: A Key Intermediate for Baloxavir Marboxil
The synthesis of complex active pharmaceutical ingredients (APIs) like Baloxavir marboxil relies on a meticulously planned synthetic route. This compound serves as a foundational building block in this process. A patented method highlights its role, detailing a multi-step synthesis that culminates in this key intermediate, which is then further elaborated to produce the final drug substance.[1]
The diagram below illustrates a high-level overview of the synthetic pathway described in the patent literature, emphasizing the critical position of this compound.
Caption: Synthetic pathway overview for Baloxavir marboxil.[1]
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity specifications, lead time, and cost. Below is a comparative summary of prominent suppliers.
| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |
| Thermo Scientific (Alfa Aesar) | 95% | 1 g, 5 g | $293.65 for 5 g |
| ChemUniverse | 95% | 1 g, Bulk Quote | $71.00 for 1 g |
| Matrix Scientific | N/A | 1 g, 5 g, 25 g | $55/1g, $182/5g, $681/25g |
| J & K SCIENTIFIC LTD. | N/A | Contact for details | Contact for details |
| Wuhan Chemwish Technology | N/A | Contact for details | Contact for details |
| Shanghai Longsheng Chemical | N/A | Contact for details | Contact for details |
Disclaimer: Pricing and availability are subject to change. The prices listed are for reference only and were accurate at the time of the last search.[2][4][5] Always contact the supplier for a current quote and lead time.
Procurement and Supplier Qualification Workflow
For drug development professionals, sourcing a critical raw material involves more than just placing an order. A robust qualification process is essential to ensure consistency, quality, and regulatory compliance.
Step-by-Step Supplier Qualification Protocol:
-
Initial Screening: Identify potential suppliers based on catalog listings, industry databases (e.g., ChemicalBook), and literature.[3]
-
Request for Information (RFI): Contact shortlisted suppliers to request a quote, typical Certificate of Analysis (CoA), and Safety Data Sheet (SDS).
-
Technical Evaluation:
-
Sample Testing: Procure a small sample quantity for in-house analytical verification. Confirm identity (e.g., via NMR, MS) and purity (e.g., via GC, HPLC).
-
Supplier Audit (for bulk quantities): For large-scale or GMP requirements, a remote or on-site audit may be necessary to evaluate the supplier's quality management system (QMS).
-
Final Selection & Onboarding: Select the supplier that best meets the technical, quality, and commercial requirements.
The following diagram outlines this logical workflow for qualifying a new chemical supplier.
Caption: Workflow for qualifying a chemical supplier.
Safety, Handling, and Storage
As with any brominated and fluorinated aromatic compound, proper handling of this compound is crucial. While a specific SDS for this exact compound is best obtained directly from the supplier, general safety precautions for this class of chemicals apply.
Core Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Avoid letting the product enter drains.[6][7]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, CO₂, foam).[6][7]
Storage Recommendations:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6][7]
-
Atmosphere: For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen, argon) is recommended. Some related compounds suggest keeping them in a dark place.
Conclusion
This compound is a commercially accessible and strategically important building block for the pharmaceutical industry, particularly in the synthesis of novel antiviral agents like Baloxavir marboxil. Researchers and drug development professionals can reliably source this compound from various global suppliers. By implementing a rigorous supplier qualification workflow and adhering to strict safety and handling protocols, organizations can ensure the quality and consistency of their research and manufacturing outputs. The continued availability of such key intermediates is vital for the ongoing discovery and development of next-generation therapeutics.
References
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ChemUniverse. this compound [P60658].[Link]
-
Orion Cientific. 6-Bromo-2,3-Difluorotoluene , Package: 25g , Laibo Chem.[Link]
- Google Patents.CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.
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- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectral Analysis of 6-Bromo-2,3-difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 6-bromo-2,3-difluorotoluene (CAS No. 847502-81-2)[1][2][3][4], a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and other advanced materials. In the absence of a complete, publicly available dataset for this specific compound, this guide leverages expert analysis and spectral data from the closely related analogue, 1-bromo-2,3-difluorobenzene[5], to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, offering insights into the structural elucidation of this and similar molecules.
Introduction to this compound
This compound is a substituted toluene molecule with the chemical formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol .[1][2] Its structure, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for selective functionalization, making it a valuable precursor in the development of novel active pharmaceutical ingredients (APIs) and other complex organic molecules. Accurate characterization of this compound is paramount for its effective use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the methyl group and the two aromatic protons. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents. The electron-withdrawing fluorine and bromine atoms will deshield the aromatic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constants (J) Hz |
| ~7.2-7.4 | Multiplet | Aromatic CH (H-4) | J(H-F), J(H-H) |
| ~7.0-7.2 | Multiplet | Aromatic CH (H-5) | J(H-F), J(H-H) |
| ~2.3 | Singlet | Methyl (CH₃) | N/A |
Solvent: CDCl₃, Frequency: 400 MHz
The aromatic protons will likely appear as complex multiplets due to coupling with each other (ortho-coupling) and with the fluorine atoms on the ring. The methyl protons are expected to be a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the electronegative fluorine and bromine atoms will be significantly affected. The carbon-fluorine couplings will be observable as doublets or doublets of doublets.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Predicted C-F Coupling |
| ~150 (dd) | C-F (C-2) | ¹J(C-F), ²J(C-F) |
| ~148 (dd) | C-F (C-3) | ¹J(C-F), ²J(C-F) |
| ~128 | Aromatic CH (C-5) | |
| ~125 | Aromatic CH (C-4) | |
| ~115 (d) | C-Br (C-6) | |
| ~110 | C-CH₃ (C-1) | |
| ~15 | Methyl (CH₃) |
Solvent: CDCl₃
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -130 to -135 | Multiplet | F-2 |
| ~ -135 to -140 | Multiplet | F-3 |
Reference: CCl₃F at 0 ppm
Experimental Protocol for NMR Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) to a volume of about 0.6 mL. The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C-C, C-F, and C-Br bonds, as well as aliphatic C-H bonds of the methyl group.
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 2980-2850 | Weak-Medium | Aliphatic C-H Stretch (CH₃) |
| 1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1300-1000 | Strong | C-F Stretch |
| 700-500 | Medium-Strong | C-Br Stretch |
Experimental Protocol for IR Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is a common technique.
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.02 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, at m/z 206 and 208.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 206, 208 | [C₇H₅BrF₂]⁺ (Molecular Ion) |
| 127 | [C₇H₅F₂]⁺ (Loss of Br) |
| 91 | [C₇H₅]⁺ (Tropylium ion) |
Experimental Protocol for Mass Spectrometry
A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of electrons (typically at 70 eV). The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion to generate the mass spectrum.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Conclusion
References
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Starlite Catalysts Pvt. Ltd. 3-Bromo-2, 6-difluorotoluene, min 97%, 100 grams. [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
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- 4. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]
- 5. 1-Bromo-2,3-difluorobenzene | 38573-88-5 [chemicalbook.com]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2,3-difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-difluorotoluene is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms on the toluene ring imparts unique physicochemical properties that can influence its reactivity, solubility, and stability. A thorough understanding of these characteristics is paramount for its effective utilization in drug discovery, process development, and formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [2] |
| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.5105 | [2] |
| Storage Temperature | 2-8°C | [2] |
Part 1: Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its handling and formulation. Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to exhibit good solubility in organic solvents and poor solubility in water.[3][4]
Predicted Solubility in Common Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble / Very Slightly Soluble | As a hydrophobic molecule, it does not interact favorably with polar water molecules.[3] |
| Methanol | High | Soluble | The methyl group and the aromatic ring can interact with the alkyl chain of methanol. |
| Ethanol | High | Soluble | Similar to methanol, favorable interactions are expected. |
| Isopropanol | Medium | Soluble | The larger alkyl group of isopropanol enhances its ability to dissolve nonpolar compounds. |
| Acetonitrile | Medium | Soluble | Its polarity is suitable for dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A powerful aprotic solvent capable of dissolving many nonpolar and polar compounds. |
| Dimethylformamide (DMF) | High | Soluble | Another versatile aprotic solvent. |
| Tetrahydrofuran (THF) | Medium | Soluble | A common ether solvent for organic reactions. |
| Dichloromethane (DCM) | Low | Very Soluble | A nonpolar solvent that readily dissolves other nonpolar compounds. |
| Chloroform | Low | Very Soluble | Similar to DCM, it is an excellent solvent for nonpolar substances. |
| Ethyl Acetate | Medium | Soluble | A moderately polar solvent with good solvating power for a range of compounds. |
| Acetone | Medium | Soluble | A common laboratory solvent with good dissolving capabilities. |
| Toluene | Low | Very Soluble | The structural similarity ("like dissolves like") ensures high solubility. |
| Hexane | Low | Soluble | A nonpolar alkane solvent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol is adapted from established methods for determining the solubility of chemical substances.[7]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID or MS detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visible.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC-UV or GC-FID/MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L.
Caption: Workflow for experimental solubility determination.
Part 2: Stability Profile and Degradation Pathways
The chemical stability of this compound is a critical factor for its storage, handling, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]
Predicted Stability and Potential Degradation Pathways
-
Hydrolysis: Aryl halides are generally resistant to hydrolysis under neutral conditions.[10] However, under forcing acidic or basic conditions, and at elevated temperatures, hydrolysis of the C-Br bond to form 2,3-difluoro-6-methylphenol is a possibility. The C-F bonds are significantly stronger and less likely to undergo hydrolysis.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage.[11] Exposure to UV light may induce homolytic cleavage of the C-Br bond, leading to the formation of radical species that can subsequently react to form various degradation products.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the C-Br and C-F bonds, as well as the degradation of the aromatic ring. The exact decomposition products will depend on the temperature and the presence of oxygen.[12][13]
-
Oxidative Degradation: While generally stable to oxidation, strong oxidizing agents could potentially lead to the formation of phenolic or ring-opened products.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[8][14]
Objective: To identify the potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS or GC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid or solution sample to dry heat in an oven (e.g., 80-100°C).
-
Photodegradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS or GC-MS method to separate and identify the parent compound and any degradation products.
Caption: Workflow for forced degradation studies.
Part 3: Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradants.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method with UV detection is the recommended approach for the analysis of this compound.
Rationale:
-
Specificity: HPLC can effectively separate the analyte from its impurities and degradation products.
-
Sensitivity: UV detection provides good sensitivity for aromatic compounds.
-
Versatility: The method can be adapted for both purity and stability testing.
Protocol for HPLC Method Development
Objective: To develop a stability-indicating HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
Initial Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Fluorinated phases can also be explored for potentially better selectivity.[7]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax), likely in the range of 210-280 nm.
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Initial Screening: Analyze a standard solution of this compound using the initial conditions.
-
Gradient Optimization: Adjust the gradient profile to achieve a good peak shape and a reasonable retention time for the parent compound.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to assess the method's ability to separate the parent peak from all degradation products.
-
Method Refinement: If co-elution is observed, further optimize the mobile phase composition (e.g., change the organic modifier to methanol), pH, or select a different column chemistry.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Decision tree for HPLC method development.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided predictions, based on the behavior of analogous structures, and the detailed experimental protocols offer a robust starting point for researchers, scientists, and drug development professionals. The successful application of these methodologies will enable a thorough characterization of this compound, facilitating its effective and safe use in the advancement of new chemical entities.
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A Senior Application Scientist's Guide to 6-Bromo-2,3-difluorotoluene: A Versatile Fluorinated Building Block in Modern Organic Synthesis
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. Fluorinated building blocks are thus indispensable tools for the synthetic chemist. This technical guide provides an in-depth analysis of 6-Bromo-2,3-difluorotoluene, a trifunctional scaffold offering orthogonal reactivity at three distinct positions. We will explore its core applications in palladium-catalyzed cross-coupling reactions and its role as a precursor to complex fluorinated heterocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of this compound
This compound (CAS No: 847502-81-2) is a substituted aromatic compound whose structure is primed for sequential and selective functionalization.[1] Its utility is derived from the distinct reactivity of its three key features:
-
The Bromine Atom: Serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The Vicinal Fluorine Atoms: These electron-withdrawing groups modulate the electronic properties of the aromatic ring, influencing reactivity and providing sites for potential nucleophilic aromatic substitution (SNAr) under specific conditions.[2][3] More importantly, they impart unique physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity.[4]
-
The Methyl Group: Offers a steric marker and a potential site for further oxidation or functionalization.
This combination makes this compound a highly sought-after intermediate. Its significance is underscored by its use as a key building block in the synthesis of Baloxavir marboxil, a selective inhibitor of influenza virus cap-dependent endonuclease.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 847502-81-2 | [1][6] |
| Molecular Formula | C₇H₅BrF₂ | [7] |
| Molecular Weight | 207.02 g/mol | [6] |
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5065-1.5125 @ 20°C | [7] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is the primary reactive site for transformation, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods form the bedrock of modern synthetic chemistry due to their reliability, functional group tolerance, and broad scope.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or its ester derivative.[8] For this compound, this reaction enables the introduction of a wide range of aryl or heteroaryl substituents.
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ with a phosphine ligand.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a borate complex.[8] A mixture of an organic solvent (like toluene or DME) and water is often used to dissolve both the organic substrate and the inorganic base.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is exceptionally valuable for creating precursors to various heterocyclic compounds and for applications in materials science. The products derived from this compound are key intermediates for building complex molecular architectures.
Causality of Experimental Design: The classical Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate.[12] An amine base, such as triethylamine or diisopropylamine, serves as both the base and, often, the solvent. Modern protocols sometimes use copper-free conditions to avoid homocoupling of the alkyne, often requiring specialized ligands.[13]
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
-
Vessel Preparation: In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol, 207 mg) in triethylamine (5 mL).
-
Reagent Addition: Add phenylacetylene (1.1 mmol, 112 mg, 121 µL).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg) and Copper(I) iodide [CuI] (0.04 mmol, 8 mg).
-
Reaction: Seal the tube and heat the mixture to 60-80 °C for 2-6 hours, until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a landmark reaction that enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[14][15] This transformation is of paramount importance in medicinal chemistry, as the aryl amine moiety is a common feature in a vast number of pharmaceuticals.
Causality of Experimental Design: This reaction is highly sensitive to the choice of ligand on the palladium catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or tBu₃P) are typically required to facilitate the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and generate the active palladium-amido complex.[16]
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
-
Vessel Preparation: Charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol, 135 mg). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg) and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 14 mg).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1.0 mmol, 207 mg), followed by benzylamine (1.2 mmol, 129 mg, 131 µL) and anhydrous toluene (2 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the target N-arylated amine.
Application in Heterocyclic Synthesis
The true synthetic power of this compound is realized when the products of the initial cross-coupling reactions are used as intermediates for constructing complex heterocyclic systems. The presence of the fluorine atoms in these scaffolds is highly desirable in drug discovery.[17][18]
Synthesis of Fluorinated Indoles and Quinolines
Alkynylated products from Sonogashira couplings are excellent precursors for a variety of cyclization reactions. For instance, an ortho-amino- or ortho-acylamino-substituted arylacetylene can undergo intramolecular cyclization to form an indole ring. Similarly, quinoline derivatives can be accessed through various cyclization strategies starting from appropriately functionalized precursors derived from this compound.
Caption: A strategic workflow from this compound to a complex fluorinated heterocycle.
Conclusion and Future Outlook
This compound has established itself as a premier building block for accessing complex, fluorine-containing molecules. Its well-defined and predictable reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic construction of C-C and C-N bonds. The resulting intermediates are, in turn, valuable precursors for the synthesis of high-value heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of versatile synthons like this compound will remain a critical enabler of innovation in chemical synthesis.
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Cho, G. Y., et al. (2005). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron Letters, 46(10), 1623-1626. Available at: [Link]
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-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(54), 12518-12522. Available at: [Link]
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literature review of 6-Bromo-2,3-difluorotoluene synthesis
An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-difluorotoluene
Introduction
This compound is a critical halogenated aromatic intermediate, indispensable in the synthesis of advanced pharmaceutical compounds. Its structure is particularly significant as a key building block in the preparation of Baloxavir marboxil, a novel antiviral agent that acts as a selective inhibitor of influenza virus cap-dependent endonucleases.[1] The synthesis of this compound presents unique challenges due to the specific substitution pattern required on the benzene ring. This guide provides an in-depth analysis of a robust and scalable synthetic pathway, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a safe, efficient, and high-yield process suitable for industrial application.
PART 1: Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several angles, but not all are viable for large-scale production. A critical analysis of potential routes reveals the superiority of a multi-step pathway starting from a commercially available precursor.
Evaluated Synthetic Routes:
-
Direct Bromination of 2,3-Difluorotoluene: While seemingly the most direct approach, this route is hampered by the limited commercial availability of the starting material, 2,3-difluorotoluene, making it unsuitable for meeting production demands.[1]
-
Methylation of 1-Bromo-3,4-difluorobenzene: This pathway requires cryogenic conditions, with reaction temperatures as low as -70°C.[1] Such extreme temperature requirements introduce significant safety risks and infrastructural challenges, complicating industrial scale-up.
-
Multi-step Synthesis from 2,3,4-Trifluoronitrobenzene: This four-step route, detailed in this guide, offers a robust and scalable solution. It begins with a readily available starting material and proceeds through a series of well-understood, high-selectivity reactions that avoid extreme conditions, ensuring both safety and efficiency.[1]
The chosen pathway leverages the principles of nucleophilic aromatic substitution, decarboxylation, nitro group reduction, and a concluding Sandmeyer reaction. This strategy provides excellent control over the regioselectivity, which is paramount for installing the bromo, fluoro, and methyl groups in the desired 1,2,3,6-substitution pattern.
Caption: High-level overview of the selected four-step synthesis pathway.
PART 2: Mechanistic Elucidation and Experimental Protocols
This section provides a detailed examination of each reaction step, combining theoretical principles with actionable, field-proven protocols.
Step 1: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Methyl Precursor
Causality and Expertise: The synthesis commences by installing a two-carbon unit which will ultimately become the methyl group. The starting material, 2,3,4-trifluoronitrobenzene, is highly activated for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group, along with the fluorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[2] The fluorine atom at the 4-position is the most activated site for substitution. Diethyl malonate, in the presence of a strong base like sodium tert-butoxide, forms a soft carbanion that selectively attacks this position to yield diethyl 2-(2,3-difluoro-6-nitrobenzene)malonate.
Caption: Workflow for the initial SNAr reaction.
Experimental Protocol: [1]
-
Reagent Preparation: In a reaction vessel, add toluene and a nucleophilic reagent. Cool the mixture to 0°C. Slowly add sodium tert-butoxide in portions while stirring and maintain the temperature.
-
Main Reaction Setup: In a separate reaction vessel, add toluene and 2,3,4-trifluoronitrobenzene and cool to 0°C.
-
Addition: Slowly add the prepared nucleophile solution from step 1 into the solution from step 2, ensuring the temperature is controlled.
-
Reaction: After the addition is complete, continue stirring the mixture for 2 hours to drive the reaction to completion.
-
Work-up: Upon completion, proceed with standard aqueous work-up and extraction to isolate the product, diethyl 2-(2,3-difluoro-6-nitrobenzene)malonate.
Step 2: Decarboxylation to Form 2,3-Difluoro-6-nitrotoluene
Causality and Expertise: The malonic ester derivative is a convenient intermediate that allows for the subsequent formation of the methyl group via decarboxylation. Heating the diester in the presence of a strong acid, such as concentrated sulfuric acid, hydrolyzes the ester groups to carboxylic acids. The resulting malonic acid derivative is thermally unstable and readily loses carbon dioxide to afford the desired methylated product, 1,2-difluoro-3-methyl-4-nitrobenzene (2,3-difluoro-6-nitrotoluene).
Experimental Protocol: [1]
-
Setup: To a reaction flask, add the diethyl 2-(2,3-difluoro-6-nitrobenzene)malonate obtained from the previous step, water, and concentrated sulfuric acid.
-
Heating: Heat the mixture to a temperature between 90-100°C.
-
Reaction: Maintain stirring at this temperature for 10 to 12 hours.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to extract the organic product.
-
Isolation: Separate the organic layer, dry it (e.g., over anhydrous sodium sulfate), and concentrate it under reduced pressure to obtain the product, 1,2-difluoro-3-methyl-4-nitrobenzene.
Step 3: Reduction of the Nitro Group to an Amine
Causality and Expertise: The conversion of the nitro group to a primary amine is a crucial transformation to prepare the substrate for the final Sandmeyer reaction. While various reducing agents can accomplish this (e.g., tin or iron in acidic media), catalytic hydrogenation is often the method of choice in industrial settings.[3] This method offers high efficiency, generates minimal waste (the only byproduct is water), and typically provides a very clean product, simplifying purification. A catalyst such as palladium on carbon (Pd/C) is used to facilitate the reaction with hydrogen gas.
Experimental Protocol: [1]
-
Setup: In a suitable hydrogenation reactor, charge the 1,2-difluoro-3-methyl-4-nitrobenzene, a catalyst (e.g., Pd/C), and a solvent.
-
Inerting: Purge the reactor with nitrogen to remove oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat as required, maintaining pressure and stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical methods (e.g., TLC, GC).
-
Isolation: Once the reaction is complete, filter off the catalyst. Concentrate the filtrate to obtain the product, 3,4-difluoro-2-methylaniline.
Step 4: Diazotization and Sandmeyer Bromination
Causality and Expertise: This final step is a classic and powerful transformation in aromatic chemistry. The primary aromatic amine is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). The Sandmeyer reaction then utilizes a copper(I) salt, in this case, cuprous bromide (CuBr), to replace the diazonium group with a bromide.[4][5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The use of hydrobromic acid during diazotization provides the necessary acidic environment and the bromide counter-ion.
Caption: The two-stage process of diazotization followed by Sandmeyer bromination.
Experimental Protocol: [1]
-
Diazotization: Add 3,4-difluoro-2-methylaniline, water, and a diazotizing acid (hydrobromic acid is preferred) into a reaction vessel. Cool the mixture to 0°C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite while maintaining the temperature at 0°C. Stir for 1 hour to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: Add the brominating reagent, cuprous bromide (CuBr), in batches to the cold diazonium salt solution.
-
Reaction: Allow the reaction to proceed with stirring.
-
Work-up and Purification: After the reaction is complete, add ethyl acetate for extraction. Separate the organic layer, dry it, and concentrate. The crude product is then purified by vacuum distillation to yield the final product, this compound.
PART 3: Quantitative Data and Characterization
The efficiency of the final step is critical for the overall yield of the synthesis. The following table summarizes the quantitative data from a representative execution of the Sandmeyer reaction step.
| Parameter | Value | Unit |
| Starting Material (3,4-difluoro-2-methylaniline) | 0.5 | kg |
| Moles of Starting Material | 3.49 | mol |
| Sodium Nitrite | 0.29 | kg |
| Cuprous Bromide | 0.526 | kg |
| Product Mass (this compound) | 585 | g |
| Yield | 81 | % |
Table 1: Summary of quantitative data for the final Diazotization and Sandmeyer reaction step.[1]
Product Characterization:
The identity and purity of the final product, this compound, are confirmed by spectroscopic analysis.
-
¹H NMR (400MHz, CDCl₃): δ 7.36-7.42 (m, 1H), 7.19 (dd, 1H), 2.22 (s, 3H) ppm.[1]
Conclusion
The described four-step synthesis provides a highly effective and industrially viable method for producing this compound. By starting with the commercially available 2,3,4-trifluoronitrobenzene and employing a sequence of controlled, high-selectivity reactions, this pathway overcomes the significant limitations of alternative routes. The strategic use of nucleophilic aromatic substitution, decarboxylation, catalytic hydrogenation, and the Sandmeyer reaction demonstrates a synthesis founded on robust chemical principles, ensuring high yields and operational safety. This guide provides the necessary technical detail and scientific rationale for researchers and drug development professionals to confidently implement this crucial synthesis.
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-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
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Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research. [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
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Reduction of p-nitrotoluene in different solvent systems using sodium borohydride a. (2013). ResearchGate. [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 6-Bromo-2,3-difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-difluorotoluene is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a key intermediate for introducing fluorine and bromine moieties into complex molecules. However, as with many halogenated organic compounds, its handling and disposal require a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth overview of the essential safety, handling, and disposal procedures for this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice.[1] For this compound, this involves a detailed evaluation of its chemical and toxicological properties. While specific toxicological data for this compound is limited, data for structurally similar halogenated toluenes and information from suppliers' Safety Data Sheets (SDS) provide a basis for assessing its potential hazards.
1.1. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 847502-81-2 | [2][3][4][5] |
| Molecular Formula | C7H5BrF2 | [2][4] |
| Molecular Weight | 207.02 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Refractive Index | 1.5065-1.5125 @ 20°C | [2] |
1.2. Health Hazards
Based on notifications to the European Chemicals Agency (ECHA) for similar substances, this compound should be treated as a substance with the potential for the following health hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [6][7]
-
May cause respiratory irritation. [6]
It is crucial to handle this compound with the assumption that it is toxic and irritant. All routes of exposure—inhalation, ingestion, and skin absorption—should be minimized.[8]
1.3. Physical Hazards
While not classified as a flammable liquid, many organic compounds can be combustible. Therefore, it is prudent to avoid open flames and other ignition sources when handling this compound.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.
2.1. Hierarchy of Controls
The hierarchy of controls is a fundamental concept in occupational safety that prioritizes control methods from most to least effective.
Caption: Hierarchy of Controls for Chemical Safety.
2.2. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
2.3. Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against chemical exposure.[1][11]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against splashes.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact, it is advisable to consult the glove manufacturer's resistance data. Always inspect gloves before use and replace them if they are damaged.[9]
-
Skin and Body Protection: A lab coat should be worn to protect clothing and skin.[11] Closed-toe shoes are required in the laboratory at all times.[9][12]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the chemical.
3.1. Handling Procedures
-
Preparation: Before handling, ensure that all necessary safety equipment, including spill cleanup materials, is readily available.[11]
-
Transfer: Use a chemical fume hood for all transfers.[10] When transferring the liquid, use appropriate tools such as pipettes or syringes to minimize the risk of spills.[10]
-
Heating: If heating is required, use a flameless heat source such as a heating mantle or a hot plate.[9]
-
Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[13] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
3.2. Storage Requirements
Proper storage is crucial for maintaining the stability of the chemical and preventing accidental releases.
-
Containers: Store in a tightly sealed, properly labeled container.[13] The label should clearly identify the contents and associated hazards.[11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Segregation: Store halogenated compounds separately from non-halogenated waste and other incompatible chemicals to prevent accidental mixing.[10]
Spill Management and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or other emergency.
4.1. Spill Cleanup Protocol
Caption: Spill Management Workflow.
4.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.[10]
5.1. Waste Segregation
As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams.[10][14] This is because halogenated waste requires specific disposal methods, such as high-temperature incineration, and mixing it with other waste streams can increase disposal costs and environmental impact.[15]
5.2. Disposal Procedure
-
Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.[10] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]
-
Storage: Store the waste container in a designated satellite accumulation area, following the same storage guidelines as for the pure chemical.[15]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[10] Never dispose of this compound down the drain or in the regular trash.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a diligent and informed approach to its handling and disposal. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to safe handling and storage protocols, and following proper waste disposal procedures, researchers can minimize the risks associated with this compound. A strong safety culture, underpinned by thorough training and a comprehensive understanding of the chemical's properties, is paramount for ensuring a safe and productive laboratory environment.
References
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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European Chemicals Agency. (2023, February 18). Substance Information. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
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P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-3,6-difluorotoluene. Retrieved from [Link]
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HDH Chemicals. (n.d.). 3-Bromo-2, 6-difluorotoluene, min 97%, 100 grams. Retrieved from [Link]
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Methodological & Application
detailed synthesis protocol for 6-Bromo-2,3-difluorotoluene
An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-difluorotoluene
Authored by: A Senior Application Scientist
Introduction
This compound is a crucial halogenated aromatic compound utilized as a key intermediate in the synthesis of advanced pharmaceutical agents.[1][2] Notably, it is integral to the preparation of Baloxavir marboxil, a selective inhibitor of influenza virus cap-dependent endonuclease.[1] The precise arrangement of the bromo and difluoro substituents on the toluene ring allows for selective functionalization and the construction of complex molecular architectures required in modern drug development.
This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound. The described pathway is designed for scalability and high fidelity, proceeding through a robust sequence of nucleophilic substitution, decarboxylation, reduction, and a concluding Sandmeyer reaction. Each step has been detailed to not only guide execution but also to provide insight into the causality behind the chosen reagents and conditions, ensuring both reproducibility and a deeper understanding of the process.
Overall Synthesis Workflow
The synthesis is a four-step process starting from 2,3,4-trifluoronitrobenzene. The workflow is designed to first build the carbon skeleton and then convert the nitro group into the target bromo substituent via a diazonium salt intermediate.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the final Sandmeyer reaction step, which is the most critical transformation in this synthesis.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Molar Ratio |
| 3,4-Difluoro-2-methylaniline | 143.14 | 3.49 | 0.5 kg | 1.0 |
| Hydrochloric Acid | 36.46 | - | 1.5 L | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.20 | 0.29 kg | 1.2 |
| Cuprous Bromide (CuBr) | 143.45 | 3.66 | 0.526 kg | 1.05 |
| Water | 18.02 | - | 2.5 kg | - |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Actual Yield | Percent Yield (%) |
| This compound | 207.02 | 722.5 g | 585 g | 81% |
Detailed Experimental Protocols
This section provides a step-by-step methodology for each stage of the synthesis.
Step A: Nucleophilic Aromatic Substitution
Objective: To introduce a malonate group by displacing the most activated fluorine atom on 2,3,4-trifluoronitrobenzene.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add diethyl malonate (1.0-1.05 molar equivalents) to a suitable solvent like anhydrous THF.
-
Base Addition: Cool the solution to -5 to 5 °C using an ice-salt bath. Add sodium hydride (NaH) or another suitable non-nucleophilic base portion-wise to form the diethyl malonate anion.
-
Reaction: Slowly add a solution of 2,3,4-trifluoronitrobenzene (1.0 molar equivalent) in THF via the dropping funnel, ensuring the internal temperature is maintained between -5 and 5 °C.[1]
-
Monitoring: Stir the reaction mixture at this temperature for 2-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate.
Step B: Decarboxylation
Objective: To remove one of the carboxyl groups from the malonate ester and form the methyl group of the toluene scaffold.
-
Setup: Add the crude product from Step A to a round-bottom flask containing a mixture of water and concentrated sulfuric acid.
-
Heating: Heat the mixture to 90-100 °C and stir vigorously for 10-12 hours.[1] The elevated temperature and acidic conditions facilitate the hydrolysis of the esters and subsequent decarboxylation.
-
Cooling & Extraction: After the reaction period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate to extract the organic product.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,2-difluoro-3-methyl-4-nitrobenzene.
Step C: Nitro Group Reduction
Objective: To reduce the nitro group to an amine, preparing the substrate for the subsequent diazotization.
-
Catalyst Setup: In a hydrogenation vessel, add 1,2-difluoro-3-methyl-4-nitrobenzene and a suitable solvent such as methanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 0.3-0.6 MPa and heat to 40-50 °C.[1]
-
Reaction: Maintain the reaction under these conditions for 5-6 hours with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Filtration & Concentration: After completion, cool the vessel and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 3,4-difluoro-2-methylaniline.
Step D: Diazotization and Sandmeyer Reaction
Objective: To convert the primary aromatic amine into a diazonium salt, which is then substituted with bromine using a copper(I) bromide catalyst. This is the key step for introducing the bromo-substituent.
-
Amine Dissolution: In a large reaction vessel, add 3,4-difluoro-2-methylaniline (0.5 kg, 3.49 mol), water (2.5 kg), and concentrated hydrochloric acid (1.5 L). Stir the mixture until the amine is fully dissolved.
-
Diazotization: Cool the solution to 0 °C using an ice-salt bath. Prepare a solution of sodium nitrite (0.29 kg, 4.2 mol) in water and add it dropwise to the amine solution, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is critical and highly temperature-sensitive.[3] After the addition is complete, stir the mixture for an additional hour at 0 °C.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution or slurry of cuprous bromide (CuBr) (0.526 kg, 3.66 mol). Add the CuBr to the cold diazonium salt solution in portions.[1] The Cu(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the bromide nucleophile.[4][5][6] Vigorous nitrogen evolution will be observed.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir until nitrogen evolution ceases.
-
Extraction and Purification: Add ethyl acetate (5 L) to the reaction mixture and transfer it to a large separatory funnel. Separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Final Isolation: Concentrate the organic layer under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound (585 g, 81% yield).[1] The product identity can be confirmed by ¹H NMR spectroscopy.[1]
Causality and Mechanistic Insights
-
Diazotization at Low Temperature: The formation of the diazonium salt is performed at 0-5 °C because aryl diazonium salts are unstable at higher temperatures and can decompose prematurely.[3] The cold temperature ensures the salt is formed and can be used in the subsequent step without significant degradation.
-
The Role of Cuprous Bromide (CuBr): The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] Copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final aryl bromide product.[7]
-
Choice of Precursors: The synthetic route is strategically designed. Starting with 2,3,4-trifluoronitrobenzene allows for regioselective nucleophilic substitution at the 4-position, which is activated by the electron-withdrawing nitro group. The subsequent steps build the required methyl group and then convert the directing nitro group into the desired bromine atom in the final step.
References
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-
Sandmeyer reaction. Wikipedia. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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This compound. MySkinRecipes. [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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6-Bromo-2,3-difluorotoluene as a building block in medicinal chemistry.
An in-depth guide to the strategic application of 6-bromo-2,3-difluorotoluene, a key building block in modern medicinal chemistry for the development of targeted therapeutics.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—are leveraged to fine-tune a molecule's metabolic stability, membrane permeability, and binding affinity. This compound emerges as a particularly valuable building block in this context. Its pre-installed difluoro pattern, combined with a reactive bromine handle, provides a versatile platform for constructing complex, biologically active molecules, most notably in the field of protein kinase inhibitors.
The 2,3-difluoro substitution pattern is not arbitrary. It serves as a bioisosteric replacement for other functionalities and can significantly alter the electronic properties of the aromatic ring. This influences the pKa of adjacent groups and can introduce crucial non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins, often leading to enhanced potency and selectivity. Furthermore, the fluorine atoms can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate. The bromine atom provides a reliable site for carbon-carbon or carbon-nitrogen bond formation via well-established cross-coupling methodologies.
This guide provides a detailed overview of this compound, its properties, and a practical protocol for its application in a key synthetic transformation relevant to the synthesis of kinase inhibitors.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| CAS Number | 121435-08-7 | PubChem |
| Molecular Formula | C₇H₅BrF₂ | PubChem |
| Molecular Weight | 207.02 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Chemical Supplier Data |
| Boiling Point | 178-180 °C | Chemical Supplier Data |
| Density | 1.63 g/mL at 25 °C | Chemical Supplier Data |
| Refractive Index | ~1.51 | Chemical Supplier Data |
Safety & Handling:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
Application Profile: Synthesis of Kinase Inhibitor Scaffolds
A primary application of this compound is in the synthesis of inhibitors targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The 2,6-disubstituted-3,4-difluoroaniline core is a common pharmacophore in this area. The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction, to construct a key intermediate.
Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid derivative. This reaction is a foundational step for building more complex molecular architectures.
Workflow Overview
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation & Vessel Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired aryl or heteroaryl boronic acid partner (1.1-1.2 eq).
-
Add the base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Rationale: The base is crucial for activating the boronic acid to form the reactive boronate species, which is essential for the transmetalation step in the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
-
Catalyst & Ligand Addition:
-
Under a positive pressure of an inert gas (Nitrogen or Argon), add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically used at 1-5 mol %.
-
Rationale: The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. Using a pre-catalyst like Pd(dppf)Cl₂ ensures a reliable initiation of the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add the solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., in a 4:1 ratio), is commonly used.
-
Degas the reaction mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) active catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Rationale: Oxygen can lead to the formation of palladium oxides and phosphine oxides, which are catalytically inactive. Rigorous degassing is a critical step for ensuring high yields and reproducibility.
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature, typically between 80 °C and 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-toluene is consumed (typically 2-16 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification and Characterization:
-
Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and concentrate to yield the final biaryl product.
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
The "Why": Mechanistic and Strategic Insights
The choice of this compound is a deliberate one, rooted in principles of modern drug design.
Catalytic Cycle Rationale
Caption: The palladium-catalyzed Suzuki-Miyaura coupling cycle.
-
Electronic Tuning: The two electron-withdrawing fluorine atoms make the attached carbon atom more electron-deficient. This facilitates the initial oxidative addition step (the rate-limiting step for many aryl bromides), where the Pd(0) catalyst inserts into the C-Br bond. This can lead to faster reaction times and higher efficiency compared to non-fluorinated analogues.
-
Blocking Metabolic Hotspots: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing fluorine atoms at positions that might otherwise be susceptible to hydroxylation is a proven strategy for increasing the half-life of a drug.
-
Modulating Acidity/Basicity: The inductive effect of the fluorine atoms can lower the pKa of nearby functionalities, such as an aniline nitrogen that might be installed later. This change in basicity can be critical for optimizing target binding or improving physicochemical properties like solubility.
Conclusion
This compound is more than just a simple starting material; it is a sophisticated building block that provides a clear strategic advantage in medicinal chemistry. Its unique combination of a reactive handle for cross-coupling and a difluoro-substitution pattern for modulating biological properties makes it an invaluable tool for the synthesis of next-generation targeted therapies. The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its effective implementation in drug discovery programs.
References
-
PubChem National Center for Biotechnology Information. Compound Summary for CAS-No. 121435-08-7, this compound. PubChem, [Link]
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 6-Bromo-2,3-difluorotoluene for Advanced Pharmaceutical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 6-Bromo-2,3-difluorotoluene in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The building block, this compound, has emerged as a particularly valuable reagent for introducing a 2,3-difluorotoluene moiety into complex molecules. This structural motif is of high interest in the development of novel therapeutics, particularly in kinase inhibitors and other targeted agents.[2]
The Suzuki-Miyaura cross-coupling reaction is the premier method for forming the critical carbon-carbon bonds necessary to integrate this fragment.[3][4] However, the unique structure of this compound—featuring significant steric hindrance from the ortho-methyl group and an altered electronic profile from the two adjacent fluorine atoms—presents distinct challenges that demand a carefully optimized and mechanistically informed approach.
This guide provides a comprehensive technical overview and detailed protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate for the synthesis of next-generation pharmaceutical agents.
Mechanistic Considerations & Challenges
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is critical to overcoming the specific hurdles posed by this compound.
Core Challenges:
-
Steric Hindrance: The primary obstacle is the steric bulk around the C-Br bond, created by the ortho-methyl group and the adjacent fluorine atom. This congestion can significantly impede the initial, rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[7][8]
-
Electronic Effects: The two electron-withdrawing fluorine atoms alter the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, the interplay with the ortho-methyl group's electron-donating nature creates a complex electronic environment that must be matched with an appropriate catalyst system.[7]
-
Competitive Side Reactions: Inefficient oxidative addition or slow subsequent steps can lead to side reactions like protodeboronation of the boronic acid partner or hydrodehalogenation of the starting material.[6]
Successfully coupling this substrate, therefore, depends on selecting a catalytic system that is both sterically accommodating and electronically suitable to drive the reaction forward efficiently.
Optimizing Reaction Parameters: A Causality-Driven Approach
A successful protocol is a self-validating system where each component is chosen for a specific, mechanistically-driven reason. Below, we dissect the critical parameters for the Suzuki coupling of this compound.
The Catalyst System: Overcoming the Steric Barrier
For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a palladium precatalyst paired with a specialized ligand designed to promote the reaction of hindered partners.[9][10]
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of Pd(0) that are activated in situ by the phosphine ligand. |
| Ligand Class | 1. Bulky Biarylphosphines: SPhos, XPhos, RuPhos | These ligands are electron-rich and possess a bulky, flexible biaryl backbone. This steric bulk promotes the reductive elimination step and stabilizes the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition with hindered substrates.[7][10] |
| 2. N-Heterocyclic Carbenes (NHCs): IPr, IMes | NHCs are strong σ-donors that form very stable bonds with palladium. This stability and high activity can be highly effective for coupling challenging substrates, including aryl chlorides and other sterically hindered partners.[11][12][13] |
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[5][14] It activates the boronic acid by forming a more nucleophilic borate species.[13]
| Base Type | Recommended Choice | Rationale & Justification |
| Inorganic Bases | K₃PO₄, Cs₂CO₃ | These are strong bases that are highly effective in Suzuki couplings. K₃PO₄ is often a reliable first choice. Cs₂CO₃ is more soluble in organic solvents and can be more effective for particularly difficult couplings, though it is more expensive.[15][16] |
| Organic Bases | Not generally recommended | Amine bases are typically not strong enough for this type of coupling and can sometimes interfere with the catalyst.[6] |
The Solvent: Ensuring Solubility and Promoting Reactivity
The solvent must solubilize all reaction components and is known to influence catalyst activity and stability.[17] Anhydrous, degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.
| Solvent Type | Recommended Choice | Rationale & Justification |
| Aprotic Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | These are excellent general-purpose solvents for Suzuki couplings, effectively dissolving both organic substrates and the palladium complexes.[5] |
| Aromatic | Toluene | Toluene is a non-polar solvent that is also widely used and can be effective, particularly at higher temperatures. |
| Aqueous Mixtures | Toluene/H₂O, Dioxane/H₂O | A biphasic system with water can be advantageous as it readily dissolves the inorganic base, often accelerating the reaction.[15][18] |
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Safety Precaution: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: General Screening Protocol using a Biarylphosphine Ligand
This protocol is a reliable starting point for coupling with a variety of aryl- and heteroarylboronic acids.
Caption: Workflow for Suzuki Coupling Protocol 1.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane or Toluene/H₂O (10:1 v/v)
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, heating mantle.
-
Solvents for workup and chromatography (Ethyl Acetate, Hexanes).
Step-by-Step Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(OAc)₂ and SPhos ligand to the flask.
-
Seal the flask with a septum, and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent to the reaction mixture.
-
Place the flask in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Alternative Conditions for Challenging Couplings
For less reactive boronic acids or when Protocol 1 yields incomplete conversion, this protocol using a more robust base and an alternative ligand class may provide better results.
Caption: Alternative workflow for difficult couplings.
Key Modifications from Protocol 1:
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%) paired with an NHC-based ligand or precatalyst.
-
Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv).
-
Solvent: Anhydrous, Degassed Tetrahydrofuran (THF).
-
Temperature: 70 °C (refluxing THF).
The execution and workup procedure remains analogous to Protocol 1. The use of a pre-formed Pd-NHC catalyst can also be highly effective and simplifies the setup.[12][13]
Troubleshooting & Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure solvents are rigorously degassed and anhydrous. - Use fresh, high-purity palladium precatalyst and ligand. |
| 2. Insufficient Reaction Temperature | - Increase temperature in 10 °C increments, up to 110 °C for dioxane/toluene. | |
| 3. Poor Quality Boronic Acid | - Use fresh boronic acid. Consider converting it to the more stable pinacol boronate ester.[6] | |
| Significant Hydrodehalogenation | Catalyst deactivation leading to a competitive reduction pathway. | - Screen alternative ligands (e.g., XPhos, RuPhos). - Lower the reaction temperature slightly once conversion has initiated. |
| Protodeboronation of Boronic Acid | Boronic acid is unstable under the reaction conditions (base, temperature). | - Use a milder base if possible (e.g., K₂CO₃ instead of K₃PO₄). - Use the boronic acid as its pinacol ester derivative, which is more stable.[6] - Add the boronic acid in portions throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation for the synthesis of advanced pharmaceutical intermediates. Success hinges on a rational selection of catalyst, ligand, base, and solvent to overcome the significant steric hindrance of the substrate. By employing bulky, electron-rich biarylphosphine or N-heterocyclic carbene ligands, chemists can effectively facilitate the critical oxidative addition step and achieve high yields of the desired biaryl products. The protocols provided herein offer a robust and mechanistically-grounded foundation for the successful application of this valuable chemical building block.
References
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- 2. Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-2,3-difluorotoluene
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling reactions of 6-Bromo-2,3-difluorotoluene. This fluorinated aryl bromide is a valuable and increasingly utilized building block in the synthesis of complex molecules for pharmaceuticals and advanced materials. The strategic placement of the fluorine atoms can significantly influence molecular conformation, metabolic stability, and binding affinity, while the bromine atom serves as a versatile handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Strategic Value of this compound
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability and improved binding affinity. This compound emerges as a key starting material, offering a synthetically accessible scaffold containing a difluorinated phenyl ring. The utility of this substrate is unlocked through palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile transformations in synthetic organic chemistry.[2][3] These reactions enable the precise and efficient construction of complex molecular architectures from simple precursors, proceeding through a well-defined catalytic cycle.[4][5] This guide details three pillar reactions for the derivatization of this key substrate.
Foundational Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions operate via a similar catalytic cycle, which begins with a palladium(0) species.[3][4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation / Amine Coordination:
-
In C-C couplings (e.g., Suzuki), an organometallic nucleophile (like an organoboron reagent) transfers its organic group to the palladium center.[5]
-
In C-N couplings (e.g., Buchwald-Hartwig), an amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6][7]
-
-
Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[2][8]
Caption: A simplified diagram of the general Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the stability and low toxicity of its organoboron reagents, and its exceptional functional group tolerance.[2] It is the premier choice for synthesizing biaryl structures.
Mechanistic Considerations
A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, typically a boronic acid or ester. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9]
Sources
- 1. New benzenesulphonohydrazide derivatives as potential antitumour agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note: Optimizing Sonogashira Coupling with 6-Bromo-2,3-difluorotoluene for Advanced Synthesis
Introduction: Strategic C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium and copper co-catalyzed transformation is prized for its operational simplicity and tolerance of a wide array of functional groups, proceeding under generally mild conditions.[1][3] Its utility is demonstrated across numerous fields, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
This guide provides an in-depth analysis and a detailed protocol for the Sonogashira coupling of 6-Bromo-2,3-difluorotoluene. This substrate presents a unique case: as an aryl bromide, it is inherently less reactive than its iodide counterpart, and the presence of electron-withdrawing fluorine atoms further modulates the electronic properties of the aromatic ring, influencing the kinetics of the catalytic cycle.[5][6] Understanding these nuances is critical for achieving high yields and purity.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[1][7] While copper-free variants exist to circumvent specific side reactions, the classical Sonogashira protocol remains widely employed for its efficiency.[4][5]
-
The Palladium Cycle (The Cross-Coupling Engine): The cycle begins with the active Pd(0) species.
-
Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides.[6]
-
Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper center to the Pd(II) complex, displacing the halide.[6]
-
Reductive Elimination: The newly formed aryl and alkynyl ligands on the palladium center couple and are eliminated as the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]
-
-
The Copper Cycle (The Alkyne Activator): The role of the copper co-catalyst is to activate the terminal alkyne.
-
Deprotonation & Coordination: In the presence of a base, the terminal alkyne is deprotonated.[8] The resulting acetylide anion coordinates with the copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide species.[1][9]
-
Transfer: This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.[9]
-
The base, typically an amine, serves a dual purpose: it facilitates the formation of the copper acetylide and neutralizes the hydrogen halide (HBr) generated as a byproduct during the reaction.[1][8]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Optimizing Reaction Conditions for this compound
The success of coupling a moderately reactive aryl bromide like this compound hinges on the careful selection of reaction parameters. The electron-withdrawing nature of the fluoro groups can increase the rate of oxidative addition but requires a robust catalytic system.
| Parameter | Recommendation & Rationale | Typical Examples |
| Palladium Catalyst | A Pd(II) precatalyst is often used, which is reduced in situ to the active Pd(0) species. For aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands can improve efficiency by promoting the oxidative addition step.[10] | PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(PPh₃)₄ (0.5-5 mol%) |
| Copper Co-catalyst | Copper(I) iodide is the standard co-catalyst. It is crucial to use a fresh, high-purity source, as CuI can degrade over time, leading to lower yields.[5][11] | CuI (1-10 mol%) |
| Base | Amine bases are most common. They act as both a base and often as a solvent or co-solvent. The choice can influence reaction rates and solubility.[8] Inorganic bases can be used with polar aprotic solvents. | Triethylamine (Et₃N)Diisopropylamine (DIPA)Diisopropylethylamine (DIPEA) |
| Solvent | The solvent must solubilize all components and be suitable for the required temperature. Anhydrous and anaerobic (degassed) conditions are critical to prevent catalyst decomposition and alkyne homocoupling.[2][5][12] | THF, Toluene, DMFAmine base (e.g., Et₃N) |
| Temperature | Unlike highly reactive aryl iodides that can couple at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[5][13] | 50 °C to 100 °C |
| Atmosphere | A strict inert atmosphere (Argon or Nitrogen) is mandatory. Oxygen promotes the undesirable Glaser-Hay homocoupling of the alkyne and can lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[5][11] | Argon or Nitrogen |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Reaction: this compound + Phenylacetylene → 2,3-Difluoro-6-(phenylethynyl)toluene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Caption: Experimental workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure:
-
System Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen). The reaction should be performed in a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Solvent Degassing: Degas the anhydrous toluene and triethylamine by bubbling Argon or Nitrogen through them for at least 30 minutes to remove dissolved oxygen.[5]
-
Charging Reagents: To the Schlenk flask, add this compound (e.g., 1.0 mmol, 209 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and Backfill: Seal the flask, then carefully evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure an inert environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) and anhydrous triethylamine (e.g., 2.0 mmol, 0.28 mL) via syringe. Stir the mixture to form a suspension.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2,3-Difluoro-6-(phenylethynyl)toluene.
Troubleshooting and Field-Proven Insights
| Issue | Observation | Probable Cause & Solution |
| No or Low Conversion | Starting material remains after prolonged reaction time. | 1. Inactive Catalyst: Ensure fresh, high-purity Pd and Cu catalysts are used.[5][11]2. Insufficient Temperature: For aryl bromides, room temperature may be insufficient. Gradually increase the temperature (e.g., to 80-90 °C).[13]3. Poor Reagent Quality: Use anhydrous, degassed solvents and high-purity reagents.[11] |
| Catalyst Decomposition | Reaction mixture turns black with a precipitate. | 1. Presence of Oxygen: This is classic "palladium black" formation.[11] Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.[5]2. Impurities: Impurities can poison the catalyst. Ensure all reagents and solvents are pure.[11] |
| Alkyne Homocoupling | Significant amount of a symmetrical alkyne dimer (e.g., 1,4-diphenylbuta-1,3-diyne) is formed. | 1. Oxygen Contamination: This is the Glaser coupling side reaction, promoted by oxygen.[11] Rigorous exclusion of air is critical.2. High Copper Loading: Reduce the amount of CuI catalyst.3. Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free protocol is the most effective solution.[4][5] |
References
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. [Link]
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). B P International. [Link]
-
Sonogashira Coupling. (n.d.). Organic-Synthesis.com. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Springer. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. [Link]
-
The Sonogashira Coupling. (n.d.). University of Mary Washington. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). ResearchGate. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). ACS Publications. [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
-
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). R Discovery. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). University of California, Santa Barbara. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]
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Application Notes & Protocols: The Strategic Application of 6-Bromo-2,3-difluorotoluene in the Synthesis of Pharmaceutical Intermediates
Abstract
6-Bromo-2,3-difluorotoluene has emerged as a pivotal structural motif and versatile building block in contemporary medicinal chemistry. Its unique combination of a reactive bromine atom, suitable for a multitude of cross-coupling reactions, and the presence of two fluorine atoms, which can profoundly influence the physicochemical and metabolic properties of a molecule, makes it an invaluable starting material. This guide provides an in-depth exploration of its application, focusing on key synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination to generate high-value pharmaceutical intermediates. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies designed for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of this compound
The design of novel therapeutic agents often hinges on the ability to construct complex molecular architectures with precisely controlled electronic and conformational properties. This compound (CAS: 847502-81-2) serves as a quintessential example of a "privileged" building block in this endeavor.[1][2] The bromine atom at the 6-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.
Simultaneously, the vicinal difluoro substitution pattern on the aromatic ring is a key bioisosteric feature. The introduction of fluorine can:
-
Modulate pKa: Influencing the ionization state of nearby functional groups.
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450).
-
Improve Binding Affinity: Through favorable electrostatic interactions with protein targets.
-
Increase Lipophilicity: Potentially enhancing membrane permeability.
A notable application of this intermediate is in the synthesis of antiviral agents like baloxavir marboxil, highlighting its industrial relevance.[3] This guide will detail the core synthetic methodologies that leverage the unique reactivity of this compound.
Physicochemical Properties & Safety
Accurate knowledge of a reagent's properties and hazards is fundamental to safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 847502-81-2 | [1] |
| Molecular Formula | C₇H₅BrF₂ | [2][4] |
| Molecular Weight | 207.02 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Refractive Index (@ 20°C) | 1.5065-1.5125 | [4] |
| IUPAC Name | 1-bromo-3,4-difluoro-2-methylbenzene | [4] |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions.[5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautions: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing vapors. Wash skin thoroughly after handling.
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to building molecular complexity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[6][7] For this compound, this reaction is the primary method for introducing new aryl, heteroaryl, or alkyl groups, forming bi-aryl structures common in kinase inhibitors and other targeted therapies.[8][9]
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid/Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[12][13] Using this compound, this method allows for the direct installation of a wide variety of amino groups, including anilines, alkylamines, and nitrogen-containing heterocycles, which are critical pharmacophores.
Reaction Principle: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[11][14]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.[14]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
This generalized protocol can be adapted for various amines. Careful optimization of the ligand and base is key to success.[13][14]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS, 1.4-2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add Reagents: Add this compound and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Caption: Buchwald-Hartwig amination to form a key pyrazole intermediate.
Synthesis of 3',4'-Difluoro-5'-methyl-[1,1'-biphenyl]-3-amine
This sequence demonstrates a Suzuki coupling followed by a reduction, a common strategy to build functionalized bi-aryl amines.
Caption: Suzuki-Miyaura coupling to synthesize a biphenyl amine intermediate.
Advanced Application: Lithiation-Borylation for Further Functionalization
For more complex syntheses, the bromine atom can be converted into other functional groups. A lithiation-borylation sequence transforms the aryl bromide into a versatile boronic ester, which can then participate in its own Suzuki coupling reactions. This two-step process dramatically expands the synthetic possibilities.
Principle:
-
Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78 °C) to generate a highly reactive aryllithium intermediate.
-
Borylation: This intermediate is quenched with a borate ester (e.g., triisopropyl borate) to form the corresponding boronic ester after an acidic workup.
This resulting boronic ester of 2,3-difluorotoluene is now a partner for a subsequent Suzuki coupling, allowing for the construction of even more elaborate molecules.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its utility is primarily realized through robust and scalable palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which enable the precise and modular construction of C-C and C-N bonds. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this key building block in their drug discovery and development programs. Careful optimization of reaction conditions remains paramount to achieving high yields and purity, ultimately accelerating the synthesis of next-generation therapeutics.
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Thermo Fisher Scientific. This compound, 95%.
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ChemicalBook. This compound | 847502-81-2.
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Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.
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Google Patents. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.
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BenchChem. Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates.
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BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin.
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PubChem. 2-Bromo-3,6-difluorotoluene.
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Sigma-Aldrich. SAFETY DATA SHEET.
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Organic Syntheses. Toluene, α,α-difluoro-.
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Mykhailiuk, P. K. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
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Aggarwal, V. K. Lithiation-Borylation in Synthesis.
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Wikipedia. Buchwald–Hartwig amination.
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Synthesis. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
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BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
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ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
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PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
-
Google Patents. CN102079688A - Method for preparing 2,3-dichlorotoluene.
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MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
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PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
-
Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride.
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ResearchGate. Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues.
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BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 6-Bromo-2,3-difluorotoluene
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 6-Bromo-2,3-difluorotoluene, a key intermediate in the production of advanced pharmaceutical compounds, notably the antiviral drug Baloxavir Marboxil.[1][2][3][4][5] The protocols detailed herein are designed for researchers, process chemists, and engineers in the drug development and manufacturing sectors. This guide outlines a robust, four-step synthetic route, emphasizing process safety, scalability, and quality control to ensure the production of high-purity material suitable for cGMP applications. The synthesis commences with 2,3,4-trifluoronitrobenzene and proceeds through nucleophilic aromatic substitution, decarboxylation, catalytic hydrogenation, and a final Sandmeyer bromination. Each step is accompanied by detailed protocols, process optimization insights, safety considerations, and analytical methods for in-process control and final product validation.
Introduction and Strategic Importance
This compound is a critical building block in modern medicinal chemistry. Its trifunctionalized aromatic core offers multiple points for synthetic elaboration, making it an invaluable precursor for complex molecular architectures. The primary driver for its industrial-scale synthesis is its role as a key starting material for Baloxavir Marboxil, a novel endonuclease inhibitor for the treatment of influenza A and B viruses.[1][2][3] The efficiency and cost-effectiveness of the this compound synthesis have a direct impact on the accessibility of this important therapeutic agent.
The synthetic strategy presented here has been selected for its industrial viability, avoiding the use of highly specialized or hazardous reagents and conditions that are not amenable to large-scale production, such as cryogenic temperatures or difficult-to-source starting materials.[1] The four-step process is designed to be linear and convergent, maximizing throughput while maintaining stringent quality standards.
Overview of the Synthetic Pathway
The overall synthetic workflow is depicted below, transforming the readily available starting material, 2,3,4-trifluoronitrobenzene, into the target molecule, this compound.
Caption: Overall four-step synthesis workflow for this compound.
Detailed Synthesis Protocols and Process Insights
Step 1: Nucleophilic Aromatic Substitution
Reaction: 2,3,4-Trifluoronitrobenzene to Diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom at the 4-position by the enolate of diethyl malonate. The reaction is regioselective due to the strong activating effect of the nitro group.[6][7][8][9]
Industrial Protocol:
-
Reactor Setup: A 1000 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is rendered inert with nitrogen.
-
Reagent Charging: Charge the reactor with toluene (400 L) and diethyl malonate (72.0 kg, 450 mol).
-
Base Addition: Cool the mixture to 0-5 °C using a brine cooling system. Slowly add sodium tert-butoxide (41.4 kg, 431 mol) in portions over 2 hours, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 1 hour at 0-5 °C.
-
Substrate Addition: In a separate vessel, dissolve 2,3,4-trifluoronitrobenzene (70.8 kg, 400 mol) in toluene (100 L). Add this solution dropwise to the reactor via the addition funnel over 3-4 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by GC-MS until the consumption of 2,3,4-trifluoronitrobenzene is >98%.
-
Work-up: Slowly quench the reaction by adding water (200 L) while maintaining the temperature below 20 °C. Allow the phases to separate. Drain the lower aqueous phase. Wash the organic phase with brine (2 x 100 L).
-
Isolation: Concentrate the organic phase under reduced pressure to yield diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate as a crude oil, which is used directly in the next step.
Process Insights:
-
Temperature Control: Maintaining a low temperature during the addition of sodium tert-butoxide and the substrate is critical to prevent side reactions and ensure regioselectivity.
-
Solvent: Toluene is a suitable solvent for this reaction at scale, as it is relatively non-polar, has a suitable boiling point for concentration, and allows for good temperature control.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that efficiently generates the malonate enolate. Handling of this pyrophoric solid should be done under a nitrogen atmosphere.
Step 2: Decarboxylation
Reaction: Diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate to 1,2-Difluoro-3-methyl-4-nitrobenzene
Principle: The malonic ester derivative undergoes hydrolysis and subsequent decarboxylation upon heating in an acidic or aqueous environment to yield the methylated product. This is a classic Krapcho decarboxylation-type reaction.[10][11][12][13]
Industrial Protocol:
-
Reactor Setup: Use the same 1000 L reactor from the previous step.
-
Reagent Charging: To the crude diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate from Step 1, add dimethyl sulfoxide (DMSO) (200 L) and water (15 L).
-
Reaction: Heat the mixture to 90-100 °C and maintain this temperature for 10-12 hours, or until in-process control (GC-MS) indicates complete decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to an extraction vessel containing water (500 L) and a suitable organic solvent like methyl tert-butyl ether (MTBE) (300 L). Separate the layers. Extract the aqueous layer with MTBE (2 x 150 L).
-
Isolation: Combine the organic extracts, wash with water (2 x 200 L) and brine (200 L), and then dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain crude 1,2-Difluoro-3-methyl-4-nitrobenzene.
Process Insights:
-
Solvent System: The use of a high-boiling polar aprotic solvent like DMSO facilitates the decarboxylation at a reasonable rate. The presence of water is crucial for the hydrolysis of the ester groups.
-
Temperature: The reaction temperature is a critical parameter. Temperatures below 90 °C will result in slow reaction rates, while excessively high temperatures may lead to decomposition of the nitro-aromatic compound.
-
Work-up: The addition of a large volume of water is necessary to precipitate the product and facilitate its extraction into a less polar solvent like MTBE.
Step 3: Catalytic Hydrogenation (Reduction)
Reaction: 1,2-Difluoro-3-methyl-4-nitrobenzene to 3,4-Difluoro-2-methylaniline
Principle: The nitro group is selectively reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation in industrial settings.[14][15][16][17]
Industrial Protocol:
-
Reactor Setup: A 1000 L stainless steel hydrogenation reactor (autoclave) equipped with a high-torque agitator, hydrogen inlet, and temperature and pressure controls is required.
-
Catalyst Slurry: In a separate vessel, carefully prepare a slurry of 5% Pd/C (wet, 50% water) (approx. 3.5 kg) in methanol (50 L) under a nitrogen atmosphere.
-
Reagent Charging: Charge the hydrogenator with a solution of crude 1,2-Difluoro-3-methyl-4-nitrobenzene (approx. 69.2 kg, 400 mol, from the previous step) in methanol (400 L).
-
Hydrogenation: Carefully add the catalyst slurry to the reactor. Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 5-7 bar. Heat the mixture to 40-50 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-6 hours. Confirm completion by HPLC or GC-MS analysis of a carefully degassed sample.
-
Work-up and Isolation: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Wash the catalyst cake with methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield crude 3,4-Difluoro-2-methylaniline as an oil, which can be used directly in the next step or purified by vacuum distillation if necessary.
Process Insights:
-
Catalyst Handling: Palladium on carbon is flammable when dry and can ignite solvents in the presence of air. It should be handled wet and under an inert atmosphere.
-
Safety: Hydrogenation is a high-hazard operation. The reactor must be properly rated for the pressure and temperature, and all procedures for handling hydrogen must be strictly followed.
-
Solvent: Methanol is a common solvent for industrial hydrogenations due to its ability to dissolve a wide range of organic compounds and its volatility, which facilitates removal.
Step 4: Sandmeyer Bromination
Reaction: 3,4-Difluoro-2-methylaniline to this compound
Principle: This is a classic Sandmeyer reaction.[18][19] The primary aromatic amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The unstable diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromine atom, releasing nitrogen gas.[20][21]
Caption: Simplified mechanism of the Sandmeyer bromination step.
Industrial Protocol:
-
Reactor Setup: A 1500 L glass-lined reactor is used for this step, equipped with robust cooling, a mechanical stirrer, and an off-gas scrubber.
-
Diazotization:
-
Charge the reactor with 48% hydrobromic acid (337 kg, 2000 mol) and water (200 L). Cool to -5 to 0 °C.
-
Slowly add 3,4-Difluoro-2-methylaniline (57.2 kg, 400 mol) while maintaining the temperature below 5 °C.
-
In a separate vessel, dissolve sodium nitrite (29.0 kg, 420 mol) in water (100 L) and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the aniline solution over 2-3 hours, ensuring the temperature is strictly maintained between 0-5 °C. Vigorous gas (N₂) evolution will occur.
-
Stir for an additional 30 minutes at 0-5 °C. Check for excess nitrous acid using starch-iodide paper (should turn blue).
-
-
Sandmeyer Reaction:
-
In a separate 2000 L reactor, prepare a solution of copper(I) bromide (63.0 kg, 440 mol) in 48% hydrobromic acid (100 L). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the first reactor to the copper(I) bromide solution over 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until GC-MS analysis shows the reaction is complete.
-
-
Work-up:
-
Add toluene (300 L) to the reaction mixture and stir for 30 minutes.
-
Separate the layers. Extract the aqueous layer with toluene (2 x 100 L).
-
Combine the organic layers and wash with 1M sodium hydroxide solution, water, and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by fractional vacuum distillation.
-
Safety Considerations for Diazotization:
-
Thermal Instability: Diazonium salts are notoriously unstable and can decompose explosively, especially when dry.[1][2][22] They should always be kept in solution and at low temperatures (0-5 °C).
-
Gas Evolution: The reaction releases nitrogen gas, which can lead to a dangerous pressure buildup if not properly vented. Ensure adequate reactor headspace and a properly sized off-gas system.
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and should be quenched (e.g., with sulfamic acid) if present at the end of the reaction.[1][2]
Final Product Purification: Fractional Vacuum Distillation
Objective: To achieve a final product purity of >99.5%, suitable for pharmaceutical applications.
Protocol:
-
Apparatus: A fractional distillation unit with a packed column (e.g., with structured packing to provide high theoretical plates and low pressure drop), a vacuum pump, a condenser, and multiple collection flasks.
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Apply vacuum and slowly heat the flask.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Carefully collect the main fraction at the appropriate boiling point and vacuum level (the boiling point will depend on the vacuum achieved).
-
Collect a tail fraction containing any high-boiling impurities.
-
Monitor the purity of the fractions by GC.
-
Table 1: Distillation Parameters
| Parameter | Recommended Value | Justification |
| Vacuum Level | 10-20 mbar | Lowers the boiling point to prevent thermal degradation. |
| Pot Temperature | 120-140 °C | To be optimized based on vacuum level. |
| Head Temperature | 90-100 °C (at 15 mbar) | Corresponds to the boiling point of the pure product. |
| Reflux Ratio | 5:1 to 10:1 | A higher reflux ratio increases separation efficiency. |
Quality Control and Analytical Methods
In-process controls and final product quality control are essential for a robust and reproducible manufacturing process.
Table 2: Analytical Methods for Process Monitoring and Quality Control
| Analysis | Method | Purpose |
| Reaction Monitoring (Steps 1-4) | GC-MS | To track the consumption of starting materials and the formation of intermediates and products. |
| Final Product Purity & Assay | GC-FID | To quantify the purity of this compound and identify any impurities. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | To confirm the chemical structure of the final product. |
| Residual Solvents | Headspace GC | To quantify any remaining solvents from the synthesis and purification process. |
Appendix A: Detailed Analytical Methods
A1: Gas Chromatography (GC) Method for Purity Analysis
-
Instrument: Agilent 8860 GC or equivalent with FID detector.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow.
-
Sample Preparation: Dissolve ~10 mg of sample in 1 mL of dichloromethane.
A2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
-
Instrument: HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile.
Industrial Waste Management
A comprehensive waste management plan is crucial for the environmental and economic viability of the process.
| Waste Stream | Source | Composition | Recommended Treatment |
| Aqueous Layers (Step 1 & 2) | Work-up | Water, sodium salts, residual DMSO | Neutralize and send to wastewater treatment plant. |
| Aqueous Layer (Step 3) | Catalyst filtration | Water, methanol | Distill to recover methanol. The aqueous remainder to wastewater treatment. |
| Spent Catalyst (Step 3) | Filtration | Palladium on carbon, water | Send to a certified facility for precious metal recovery. |
| Aqueous Layer (Step 4) | Work-up | Water, HBr, copper salts, sodium salts | Neutralize, precipitate copper as hydroxide, filter, and dispose of the solid waste appropriately. The filtrate can be sent to wastewater treatment. |
| Organic Solvent Waste | All steps | Toluene, MTBE, Methanol | Segregate halogenated and non-halogenated waste. Send for solvent recovery via distillation or for incineration. |
Conclusion
The synthetic route and protocols detailed in this guide provide a comprehensive framework for the safe, efficient, and scalable industrial production of high-purity this compound. By adhering to the outlined procedures for synthesis, purification, and quality control, manufacturers can reliably produce this key pharmaceutical intermediate to meet the demands of the drug development industry. The emphasis on process safety, particularly during the hydrogenation and diazotization steps, is paramount to ensuring a successful and sustainable manufacturing operation.
References
- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google P
- Hughes, D. L. (2019). A review of the synthesis of baloxavir marboxil. Organic Process Research & Development, 23(7), 1298–1307.
- Zhou, Z., et al. (2019). Development of a Quality Controllable and Scalable Process for the Preparation of 7,8-Difluoro-6,11-Dihydrodibenzo[b,e]-Thiepin-11-ol: a Key Intermediate for Baloxavir Marboxil. Organic Process Research & Development, 23(12), 2716–2723.
- Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 344-350.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 977–979.
- Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Estedama. (2023). Industrial Waste Treatment: Methods and Best Practices. Retrieved from [Link]
- Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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The Pivotal Role of Fluorinated Aromatics in Agrochemical Synthesis: A Case Study on the Herbicide Diflufenican
Senior Application Scientist Note: Initial inquiries into the direct application of 6-Bromo-2,3-difluorotoluene in modern agrochemical synthesis have not yielded significant public-domain evidence of its use as a key starting material for registered products. However, the core structural motif of a difluorinated aromatic ring is central to the efficacy of numerous high-performance agrochemicals. This guide, therefore, pivots to a closely related and commercially significant example: the synthesis of the herbicide Diflufenican. This application note will explore the synthesis of Diflufenican, which utilizes 2,4-difluoroaniline, a structural isomer of the aniline derivable from this compound. This exploration provides a robust and instructive proxy for understanding the synthetic strategies and chemical principles involved in the industrial preparation of fluorinated agrochemicals.
Introduction: The Significance of Fluorine in Agrochemicals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological activity. These enhancements often manifest as increased metabolic stability, improved binding affinity to target enzymes, and altered lipophilicity, which governs transport within the target pest. Diflufenican, a selective contact and residual herbicide, is a prime example of a successful fluorinated agrochemical that controls a wide range of broadleaf weeds in cereal crops.[1][2] Its synthesis is a multi-step process that hinges on the availability of key difluorinated aromatic intermediates.[1][3]
The Synthetic Landscape of Diflufenican
The industrial synthesis of Diflufenican, with the chemical name N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide, can be approached through several convergent pathways.[3][4] The core strategy involves the formation of an amide bond between a 2,4-difluorophenylamine moiety and a substituted nicotinic acid derivative. Below, we dissect a common and illustrative synthetic route.
Key Intermediates and Their Preparation
The synthesis of Diflufenican relies on two primary building blocks:
-
2,4-Difluoroaniline: This intermediate provides the crucial difluorophenyl segment of the final molecule. Its preparation is a critical upstream process.
-
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: This component forms the "backbone" of the herbicide, containing the nicotinic acid and trifluoromethylphenoxy groups.
The general synthetic workflow is depicted in the following diagram:
Caption: General Synthetic Workflow for Diflufenican.
Detailed Protocols and Methodologies
The following protocols provide a detailed, step-by-step guide for the synthesis of key intermediates and the final product, Diflufenican.
Protocol 1: Synthesis of 2,4-Difluoroaniline
The synthesis of 2,4-difluoroaniline can be achieved from the inexpensive starting material 1,2,4-trichlorobenzene.[5] This multi-step process involves nitration, halogen exchange (Halex) reaction, and subsequent reduction.
Step 1: Nitration of 1,2,4-Trichlorobenzene
-
Charge a suitable reactor with 1,2,4-trichlorobenzene.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature until completion (monitored by GC or TLC).
-
Carefully quench the reaction by pouring the mixture onto ice, followed by separation of the organic layer.
-
Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield 2,4,5-trichloronitrobenzene.
Step 2: Halogen Exchange (Halex) Reaction
-
In a high-pressure reactor, combine 2,4,5-trichloronitrobenzene with a fluorinating agent such as potassium fluoride (KF).
-
Add a high-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Heat the mixture to a high temperature (typically 150-200 °C) and maintain pressure for several hours.
-
Monitor the reaction for the displacement of two chlorine atoms with fluorine.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The resulting solution containing 2,4-difluoro-5-chloronitrobenzene can be purified by distillation.
Step 3: Catalytic Hydrogenation to 2,4-Difluoroaniline
-
Charge a hydrogenation reactor with 2,4-difluoro-5-chloronitrobenzene and a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (e.g., 50-70 °C) and agitate vigorously.
-
The reaction is complete when hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 2,4-difluoroaniline, which can be further purified by distillation.[6][7][8]
Protocol 2: Synthesis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
This intermediate is typically prepared via a nucleophilic aromatic substitution reaction.
-
In a reaction vessel, dissolve 2-chloronicotinic acid and m-trifluoromethylphenol in a suitable polar aprotic solvent (e.g., DMSO).
-
Add a base, such as potassium carbonate, to facilitate the condensation reaction.
-
Heat the reaction mixture (e.g., 120-140 °C) for several hours until the reaction is complete (monitored by HPLC).
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain 2-[3-(trifluoromethyl)phenoxy]nicotinic acid.[3]
Protocol 3: Final Amide Coupling to Synthesize Diflufenican
Two common routes for the final amide coupling are presented below.
Route A: Acyl Chloride Intermediate
-
Convert 2-[3-(trifluoromethyl)phenoxy]nicotinic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).
-
In a separate vessel, dissolve 2,4-difluoroaniline in an inert solvent with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Slowly add the freshly prepared acyl chloride solution to the aniline solution at a low temperature (0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield crude Diflufenican.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Diflufenican.[3]
Route B: Direct Amide Coupling
-
In a reaction vessel, combine 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, 2,4-difluoroaniline, and a suitable coupling agent (e.g., EDC/HOBt or HATU) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction mixture as described in Route A to isolate and purify Diflufenican.[4]
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | -7.5 | Colorless liquid |
| 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid | C₁₃H₈F₃NO₃ | 299.21 | 185-187 | White solid |
| Diflufenican | C₁₉H₁₁F₅N₂O₂ | 394.30 | 159-161 | White crystalline solid[3] |
Mechanism of Action
Diflufenican acts by inhibiting the enzyme phytoene desaturase (PDS), which is a key component in the carotenoid biosynthesis pathway in plants.[2][3] Carotenoids are essential for protecting chlorophyll from photo-oxidation. By blocking carotenoid production, Diflufenican leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of susceptible weeds.[3]
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- 6. prepchem.com [prepchem.com]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
The Versatile Building Block: Application Notes for 6-Bromo-2,3-difluorotoluene in Advanced Materials Synthesis
Abstract
This technical guide provides a comprehensive overview of the potential applications of 6-Bromo-2,3-difluorotoluene in the field of materials science. While primarily recognized as a key intermediate in pharmaceutical synthesis, its unique molecular architecture—featuring a reactive bromine atom for cross-coupling and vicinal fluorine atoms for electronic modulation—positions it as a compelling building block for a new generation of high-performance materials. This document outlines detailed protocols for the synthesis of advanced polymers, organic semiconductors, and liquid crystals, leveraging the distinct reactivity of this compound. The methodologies presented are grounded in established chemical principles and are designed for researchers, scientists, and professionals in materials development.
Introduction: Unlocking the Potential of a Fluorinated Toluene Derivative
This compound is a halogenated aromatic compound with the molecular formula C₇H₅BrF₂.[1][2][3] Its utility has been notably demonstrated in the synthesis of complex pharmaceutical intermediates.[4] However, the very characteristics that make it valuable in drug development—precise reactivity and the influence of fluorine substitution—are also highly desirable in materials science. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are the backbone of many advanced materials.[5][6] Concurrently, the electron-withdrawing nature of the two fluorine atoms can significantly influence the electronic properties, solubility, and thermal stability of the resulting materials. This guide explores the untapped potential of this compound as a monomer and precursor in the synthesis of fluorinated poly(arylene)s, organic semiconductors, and liquid crystals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is paramount for successful materials synthesis.
| Property | Value | Reference |
| CAS Number | 847502-81-2 | [1][2][3] |
| Molecular Formula | C₇H₅BrF₂ | [1][2][3] |
| Molecular Weight | 207.02 g/mol | [1][2][3] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 182.7±35.0 °C (Predicted) | |
| Density | 1.588±0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.5065-1.5125 @ 20°C | [2] |
Application in High-Performance Fluorinated Polymers
Fluorinated polymers, such as poly(arylene ether)s, are renowned for their exceptional thermal stability, chemical resistance, and low dielectric constants.[7][8][9][10][11] The incorporation of fluorine atoms into the polymer backbone can enhance these properties and improve solubility. This compound can be envisioned as a valuable monomer in the synthesis of novel fluorinated poly(arylene)s through various cross-coupling polymerization techniques.
Synthesis of Poly(2,3-difluoro-p-tolylene vinylene) via Heck Polymerization
The Heck reaction provides a powerful tool for the synthesis of poly(phenylene vinylene) (PPV) derivatives, which are materials of interest for organic electronics.[11] A hypothetical polymerization of a vinyl-functionalized 2,3-difluorotoluene, derived from this compound, could yield a novel PPV with tailored electronic properties.
Diagram: Heck Polymerization Workflow
Caption: Workflow for the synthesis of a hypothetical PPV derivative.
Protocol 1: Synthesis of Poly(2,3-difluoro-p-tolylene vinylene) via Heck Polymerization
Materials:
-
Vinyl-2,3-difluorotoluene (monomer, synthesized from this compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl-2,3-difluorotoluene monomer (1.0 eq).
-
Add anhydrous DMF to dissolve the monomer.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 eq) and P(o-tol)₃ (0.04 eq) in anhydrous DMF.
-
Add the catalyst solution to the monomer solution, followed by the addition of triethylamine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 48 hours. The formation of a precipitate may be observed as the polymer grows.
-
After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.
-
Filter the polymer, wash thoroughly with methanol and acetone, and dry under vacuum at 60 °C to a constant weight.
Causality: The palladium catalyst facilitates the carbon-carbon bond formation between the vinyl groups of the monomers. Triethylamine acts as a base to neutralize the HBr generated during the reaction. The phosphine ligand stabilizes the palladium catalyst and promotes its activity.
Application in Organic Semiconductors
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[12][13][14] The performance of these devices is critically dependent on the molecular structure and electronic properties of the semiconductor. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels, which can be beneficial for charge injection and transport. This compound can serve as a building block for both small molecule and polymeric organic semiconductors.
Synthesis of a Donor-Acceptor Small Molecule for OLEDs via Suzuki and Buchwald-Hartwig Couplings
A common strategy in designing organic semiconductors is to create donor-acceptor molecules. Here, we propose a synthetic route to a novel hole-transporting material where a 2,3-difluorotoluene core is functionalized with donor groups (e.g., diphenylamine) via sequential cross-coupling reactions.
Diagram: Synthesis of a Hole-Transporting Material
Caption: Sequential cross-coupling for an organic semiconductor.
Protocol 2: Synthesis of a Diphenylamino-functionalized Aryl-2,3-difluorotoluene
Step 1: Suzuki Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic ester, and K₂CO₃.
-
Add the solvent mixture and degas the solution by bubbling with argon for 20 minutes.
-
Add Pd(PPh₃)₄ to the mixture and heat to reflux (around 80-90 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
Step 2: Buchwald-Hartwig Amination
Materials:
-
The intermediate from Step 1 (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask, add the intermediate, diphenylamine, and NaOᵗBu.
-
Add anhydrous toluene.
-
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ and Xantphos in a small amount of toluene.
-
Add the catalyst to the reaction mixture and degas with argon for 15 minutes.
-
Heat the mixture to 110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with water, and extract with toluene.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography and recrystallization.
Application in Liquid Crystal Synthesis
The introduction of lateral fluorine atoms in liquid crystal molecules can significantly influence their mesomorphic properties, dielectric anisotropy, and viscosity.[15] The 2,3-difluoro substitution pattern in this compound makes it an interesting precursor for novel liquid crystalline materials.
Synthesis of a Tolan-based Liquid Crystal via Sonogashira Coupling
Tolan (diphenylacetylene) derivatives are a well-known class of liquid crystals. A Sonogashira coupling of this compound with a suitable terminal alkyne can lead to the formation of new tolan-based liquid crystals.
Protocol 3: Synthesis of a 4-Alkoxyphenyl-ethynyl-2,3-difluorotoluene
Materials:
-
This compound (1.0 eq)
-
4-Alkoxyphenylethyne (e.g., 4-octyloxyphenylethyne) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound and the 4-alkoxyphenylethyne in a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v).
-
Add Pd(PPh₃)₂Cl₂ and CuI to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tolan derivative.
-
Characterize the mesomorphic properties of the purified compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Causality: The palladium/copper co-catalyst system is crucial for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Triethylamine acts as both a solvent and a base.
Conclusion
This compound presents itself as a highly promising, yet under-explored, building block for the synthesis of advanced materials. Its unique combination of a reactive bromine atom and electronically influential fluorine atoms provides a versatile platform for creating novel polymers, organic semiconductors, and liquid crystals with potentially enhanced properties. The protocols detailed in this guide offer a foundational framework for researchers to begin exploring the materials science applications of this intriguing molecule. Further research and development in this area are anticipated to unlock new possibilities in the design and fabrication of next-generation materials for a wide range of technological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. kbfi.ee [kbfi.ee]
- 5. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
- 6. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Molecularly engineered hole-transport material for low-cost perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,3-difluorotoluene
Welcome to the technical support center for the synthesis of 6-Bromo-2,3-difluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yields. This document provides in-depth technical guidance, drawing from established synthetic routes and addressing potential pitfalls with scientifically grounded solutions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Baloxavir marboxil, an antiviral medication. The efficient synthesis of this building block is therefore of significant interest. Several synthetic pathways have been reported, each with its own set of challenges. This guide will focus on a robust multi-step synthesis starting from 2,3,4-trifluoronitrobenzene, as it offers a scalable and reliable route. We will also address alternative methods and their associated troubleshooting.
Synthetic Strategy Overview
The primary synthetic route detailed in this guide involves four key transformations:
-
Nucleophilic Aromatic Substitution: Introduction of a malonate group onto 2,3,4-trifluoronitrobenzene.
-
Decarboxylation: Removal of the ester groups to yield 1,2-difluoro-3-methyl-4-nitrobenzene.
-
Reduction: Conversion of the nitro group to an amine, yielding 3,4-difluoro-2-methylaniline.
-
Sandmeyer Reaction: Diazotization of the aniline followed by bromination to afford the final product, this compound.
This multi-step approach allows for the controlled introduction of the required functionalities and avoids some of the regioselectivity issues that can arise from direct bromination of 2,3-difluorotoluene.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Step 1: Nucleophilic Aromatic Substitution
Question 1: Why is my nucleophilic substitution of 2,3,4-trifluoronitrobenzene with diethyl malonate giving a low yield?
Answer:
Low yields in this step can often be attributed to several factors:
-
Insufficiently strong base: The reaction requires a strong base to deprotonate the diethyl malonate. Sodium tert-butoxide is a common choice. Ensure your base is fresh and has been stored under anhydrous conditions.
-
Suboptimal reaction temperature: The reaction is typically carried out at low temperatures (around 0°C) to control the exothermicity and minimize side reactions.[1] Allowing the temperature to rise can lead to undesired byproducts.
-
Moisture in the reaction: This reaction is sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Moisture can quench the base and hinder the reaction.
-
Incorrect stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the nucleophile and base is often used to drive the reaction to completion.
Troubleshooting Protocol:
-
Reagent Quality Check: Use freshly opened or properly stored sodium tert-butoxide.
-
Strict Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon). Use anhydrous toluene as the solvent.
-
Temperature Control: Maintain the reaction temperature at -5 to 5°C during the addition of the base and the electrophile.[1]
-
Stoichiometry Optimization: Experiment with a slight excess (1.1-1.2 equivalents) of diethyl malonate and sodium tert-butoxide.
Step 2: Decarboxylation
Question 2: My decarboxylation of diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate is incomplete or resulting in charring. What's going wrong?
Answer:
Incomplete reaction or decomposition during decarboxylation is a common hurdle. The key is to control the reaction conditions carefully.
-
Insufficient acid concentration or temperature: This reaction is typically acid-catalyzed at elevated temperatures. A mixture of water and concentrated sulfuric acid is effective.[1] Ensure the temperature is maintained within the optimal range (90-100°C) for a sufficient duration (10-12 hours).[1]
-
Localized overheating: Vigorous stirring is essential to ensure even heat distribution and prevent localized overheating, which can lead to decomposition and charring.
-
Inadequate work-up: After the reaction, proper quenching and extraction are necessary to isolate the product. Cooling the reaction mixture before adding ethyl acetate for extraction is crucial to prevent violent reactions.
Experimental Protocol for Decarboxylation:
| Parameter | Recommended Value |
| Reagents | Diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate, Water, Concentrated Sulfuric Acid |
| Temperature | 90-100°C[1] |
| Reaction Time | 10-12 hours[1] |
| Stirring | Vigorous mechanical or magnetic stirring |
| Work-up | Cool to room temperature, then add ethyl acetate for extraction. |
Step 3: Reduction of the Nitro Group
Question 3: The reduction of 1,2-difluoro-3-methyl-4-nitrobenzene is sluggish, or I am observing side products. How can I improve this step?
Answer:
The reduction of an aromatic nitro group is a well-established transformation, but challenges can arise.
-
Choice of reducing agent: Several methods can be employed for this reduction, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., SnCl₂/HCl or Fe/HCl).[2] For large-scale synthesis, Fe/HCl is often a cost-effective option.
-
Catalyst activity: If using catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C) is active. Using a fresh batch of catalyst is recommended.
-
Reaction conditions: For catalytic hydrogenation, adequate hydrogen pressure and efficient stirring are necessary to ensure good contact between the substrate, catalyst, and hydrogen. For metal/acid reductions, maintaining an acidic pH and controlling the temperature are important.
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before work-up.
Step 4: Sandmeyer Reaction
Question 4: My Sandmeyer reaction is giving a low yield of this compound and a lot of tarry byproducts. How can I optimize this critical step?
Answer:
The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl halide, is notoriously sensitive and a common source of yield loss.[3][4]
-
Diazotization Temperature: The formation of the diazonium salt is highly exothermic and must be performed at low temperatures (0-5°C).[1][5] Higher temperatures will lead to the decomposition of the unstable diazonium salt, often resulting in phenol formation and tar.
-
Slow addition of sodium nitrite: The aqueous solution of sodium nitrite should be added slowly and portion-wise to the acidic solution of the aniline to maintain the low temperature and control the reaction rate.
-
Choice of brominating agent: Cuprous bromide (CuBr) is the preferred catalyst for the Sandmeyer bromination.[3][4] Ensure the CuBr is of good quality.
-
Decomposition of the diazonium salt: Once formed, the diazonium salt should be used immediately in the next step. Allowing it to stand, even at low temperatures, can lead to decomposition.
-
Inadequate quenching: After the reaction, a proper work-up is necessary to remove copper salts and other impurities.
Detailed Workflow for the Sandmeyer Reaction:
Caption: Workflow for the Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use direct bromination of 2,3-difluorotoluene to synthesize the target compound?
A1: While direct bromination is a potential route, it often suffers from poor regioselectivity, leading to a mixture of isomers that can be difficult to separate.[1] The multi-step synthesis described above provides greater control over the final product's structure.
Q2: What are the main safety precautions to consider during this synthesis?
A2: Several steps in this synthesis require careful handling of hazardous materials.
-
Concentrated acids: Sulfuric acid and hydrobromic acid are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium tert-butoxide: This is a strong base and is moisture-sensitive. Handle it in an inert atmosphere.
-
Diazonium salts: These are potentially explosive, especially when dry. Always keep them in solution and at low temperatures.[6]
-
Bromine (if used for direct bromination): Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood.
Q3: How can I monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the key characterization techniques for the final product?
A4: The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.
Experimental Protocols
Synthesis of Diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate
-
To a solution of diethyl malonate (1.1 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere, add sodium tert-butoxide (1.1 eq) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2,3,4-trifluoronitrobenzene (1.0 eq) in anhydrous toluene dropwise, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Synthesis of 1,2-difluoro-3-methyl-4-nitrobenzene (Decarboxylation)
-
To a round-bottom flask, add the crude diethyl 2-(2,3-difluoro-6-nitrobenzyl)malonate from the previous step, water, and concentrated sulfuric acid.
-
Heat the mixture to 90-100°C with vigorous stirring for 10-12 hours.[1]
-
Cool the reaction mixture to room temperature and then pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Synthesis of 3,4-difluoro-2-methylaniline (Reduction)
-
To a solution of 1,2-difluoro-3-methyl-4-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the aniline.
Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 3,4-difluoro-2-methylaniline in a mixture of hydrobromic acid and water and cool to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction (monitor by gas evolution).
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Logical Relationships in Synthesis
Caption: Multi-step synthesis of this compound.
References
- In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Benchchem.
- Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Benchchem.
- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google P
-
Sandmeyer reaction - Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]
- CA2340442C - Process for preparing 3,5-difluoroaniline - Google P
-
Diazotization reaction: Mechanism and Uses - Online Chemistry notes. [Link]
-
What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. [Link]
Sources
- 1. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 6-Bromo-2,3-difluorotoluene
Welcome to the Technical Support Center for the purification of 6-Bromo-2,3-difluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of crude this compound. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
I. Understanding the Impurity Profile of Crude this compound
The primary route for the synthesis of this compound often involves the Sandmeyer reaction of 3,4-difluoro-2-methylaniline[1]. This synthetic pathway, while effective, can introduce several types of impurities that need to be addressed during purification.
Common Impurities:
-
Isomeric Byproducts: The presence of isomeric impurities in the starting material, 3,4-difluoro-2-methylaniline, can lead to the formation of isomeric bromo-2,3-difluorotoluenes. These isomers often have very similar physical properties to the target compound, making their separation challenging.
-
Phenolic Impurities: Reaction of the diazonium salt intermediate with water, a common side reaction in the Sandmeyer process, can generate 6-hydroxy-2,3-difluorotoluene.
-
Azo Compounds: Unreacted diazonium salts can couple with the starting aniline or other aromatic species to form colored azo compounds.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., ethyl acetate), as well as unreacted brominating agents, may be present in the crude product.
A preliminary analysis of your crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present and their relative concentrations. This information will be invaluable in selecting the most appropriate purification strategy.
II. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After fractional distillation, my product purity has not significantly improved, and the boiling point was not sharp. What is going wrong?
Answer: This is a common issue, particularly when dealing with isomeric impurities which often have very close boiling points. The predicted boiling point of this compound is approximately 182.7°C[2][3]. Isomeric bromotoluenes can have boiling points that differ by only a few degrees, making separation by simple distillation ineffective.
Causality and Solution:
-
Insufficient Column Efficiency: A standard Vigreux column may not provide enough theoretical plates for a clean separation of close-boiling isomers.
-
Actionable Advice: Employ a more efficient fractionating column, such as a packed column (e.g., with Raschig rings or metal sponge) or a spinning band distillation apparatus. The required column length and packing material will depend on the boiling point difference of the components.
-
-
Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.
-
Actionable Advice: Reduce the heating rate to achieve a slow and steady distillation, typically 1-2 drops per second. Insulating the distillation column with glass wool or aluminum foil can also help maintain a consistent temperature gradient.
-
-
Pressure Fluctuations: Unstable vacuum during reduced pressure distillation can cause the boiling point to fluctuate, leading to co-distillation of impurities.
-
Actionable Advice: Ensure your vacuum pump and controller are functioning correctly to maintain a stable pressure throughout the distillation.
-
Question 2: My purified this compound has a persistent yellow or brownish tint. How can I remove this color?
Answer: A persistent color in the purified product often indicates the presence of trace amounts of azo compounds or other high-molecular-weight, colored impurities that may have carried over during distillation.
Causality and Solution:
-
Azo Compound Contamination: As mentioned, azo compounds are common, colored byproducts of the Sandmeyer reaction.
-
Actionable Advice:
-
Chemical Wash: Before distillation, wash the crude product with a dilute acid solution to remove any basic impurities, followed by a wash with a reducing agent solution (e.g., sodium bisulfite) to break down the azo linkages.
-
Activated Carbon Treatment: If the color persists after distillation, you can try treating a solution of the product in a suitable solvent (e.g., hexane or dichloromethane) with a small amount of activated charcoal, followed by filtration. Be aware that this may lead to some loss of product due to adsorption on the charcoal.
-
Chromatography: Column chromatography is a very effective method for removing colored impurities.
-
-
Question 3: I am struggling to achieve good separation of my product from an impurity with a very similar polarity using column chromatography. What can I do?
Answer: Achieving separation of compounds with similar polarities, such as isomers, by column chromatography requires careful optimization of the chromatographic conditions.
Causality and Solution:
-
Inappropriate Solvent System: The choice of eluent is critical. A solvent system with either too high or too low polarity will not provide adequate resolution.
-
Actionable Advice:
-
Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for non-polar aromatic compounds is a mixture of hexane and ethyl acetate. Vary the ratio of these solvents to find a system that gives a good separation of the spots on the TLC plate (an Rf value of 0.2-0.4 for the product is often ideal).
-
Alternative Solvents: Consider other solvent systems such as hexane/dichloromethane or cyclohexane/ethyl acetate.
-
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.
-
Actionable Advice: Ensure the column is packed uniformly. A slurry packing method is generally preferred.
-
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.
-
Actionable Advice: Use an appropriate amount of silica gel for the amount of crude product to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound? A1: The predicted boiling point of this compound is approximately 182.7 ± 35.0 °C at atmospheric pressure[2][3]. It is important to note that this is a predicted value and the actual boiling point may vary. For purification, reduced pressure distillation is often employed to lower the boiling point and prevent potential decomposition.
Q2: What are the recommended storage conditions for purified this compound? A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C is often recommended[4].
Q3: Is this compound a solid or a liquid at room temperature? A3: this compound is a liquid at room temperature.
Q4: Can recrystallization be used to purify crude this compound? A4: As this compound is a liquid at room temperature, recrystallization is generally not a suitable primary purification method. However, if the crude product contains solid impurities, filtration prior to other purification steps would be beneficial. For some low-melting solids, low-temperature crystallization from a suitable solvent can be effective.
IV. Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol outlines the general procedure for purifying crude this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Initiating Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached and stable, begin heating the flask.
-
Collecting Fractions:
-
Discard the initial low-boiling fraction (foreshot).
-
As the temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely. A drop in temperature may indicate that the main product has finished distilling.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation of the product from impurities.
-
Column Packing: Prepare the column by either dry packing or slurry packing with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting decision tree for fractional distillation issues.
VI. Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | [1] |
| Predicted Boiling Point | 182.7 ± 35.0 °C | [2][3] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C | [4] |
VII. References
-
1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem. (URL: [Link])
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (URL: [Link])
-
CAS#:909122-21-0 | 1-Bromo-3-chloro-2-fluoro-4-methylbenzene | Chemsrc. (URL: [Link])
-
How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (URL: [Link])
-
Use of fractional distillation in organic chemistry [closed] - Chemistry Stack Exchange. (URL: [Link])
-
1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (URL: [Link])
-
9.5: Fractional Distillation Procedure - Chemistry LibreTexts. (URL: [Link])
-
1-Bromo-2,3-difluoro-4-methylbenzene (C007B-069584) - Cenmed Enterprises. (URL: [Link])
-
Carrying out a fractional distillation - YouTube. (URL: [Link])
-
CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents. (URL: )
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])
-
9.4: Fractional Distillation - Chemistry LibreTexts. (URL: [Link])
-
Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Cheméo. (URL: [Link])
-
Precursors and products from the Sandmeyer reaction - ResearchGate. (URL: [Link])
-
Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives - Beilstein Journals. (URL: [Link])
-
A General Electrochemical Strategy for Sandmeyer Reaction - ResearchGate. (URL: [Link])
-
Sivuyisiwe Mapukata - SlideShare. (URL: [Link])
-
3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem. (URL: [Link])
Sources
common side reactions in the synthesis of 6-Bromo-2,3-difluorotoluene
Technical Support Center: Synthesis of 6-Bromo-2,3-difluorotoluene
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Sandmeyer reaction for the bromination of 3,4-difluoro-2-methylaniline. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic protocol. This guide moves beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in the lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
The conversion of an aryl amine to an aryl halide via a diazonium salt intermediate is a powerful transformation, yet it is sensitive to reaction conditions. The following FAQs address the most common issues encountered during the synthesis of this compound.
Q1: My reaction mixture turned dark brown or black during the Sandmeyer step, and post-workup analysis shows a significant, highly polar impurity. What is the likely cause?
A1: This is a classic symptom of diazonium salt decomposition to form a phenol, along with potential azo coupling byproducts.
-
Causality (Phenol Formation): The primary culprit is the thermal instability of the aryl diazonium salt.[1] When the temperature of the aqueous acidic solution rises above the critical 0-5 °C range, the diazonium salt undergoes hydrolysis.[2][3] In this Sₙ1-type mechanism, the excellent leaving group, dinitrogen (N₂), departs to form a highly reactive aryl cation. This cation is then immediately trapped by water, the most abundant nucleophile present, to yield 6-hydroxy-2,3-difluorotoluene.[4] High acidity is typically used to suppress side reactions, but elevated temperatures will favor this hydrolysis pathway.[5]
-
Causality (Azo Coupling): If the diazotization is incomplete or the pH is not sufficiently acidic, the electrophilic diazonium salt can react with any remaining nucleophilic 3,4-difluoro-2-methylaniline or the newly formed phenolic product. This leads to the formation of highly colored azo compounds, which contribute to the dark appearance of the reaction mixture.[6]
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain a reaction temperature of 0-5 °C throughout the entire diazotization process (NaNO₂ addition) and until the moment the diazonium salt solution is added to the copper(I) bromide solution. Use an ice/salt bath for robust temperature management.
-
Prompt Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation. It should not be stored, as decomposition is time and temperature-dependent.[7]
-
Ensure Strong Acidity: The reaction must be conducted in a strong mineral acid, such as hydrobromic acid, to ensure the complete protonation of nitrous acid and to minimize the concentration of the free aniline starting material, which suppresses azo coupling.
Q2: My reaction yield is disappointingly low, and my primary byproduct is 2,3-difluorotoluene. How can I prevent this reduction?
A2: The formation of 2,3-difluorotoluene is a result of hydrodediazoniation, a reductive side reaction.
-
Causality: The Sandmeyer reaction proceeds via a radical mechanism initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[8][9] This generates a 2,3-difluoro-6-methylphenyl radical. While the intended pathway is for this radical to be trapped by a bromine atom from a Cu(II)Br₂ species, it can instead abstract a hydrogen atom from a donor molecule in the reaction medium. This quenches the radical, leading to the undesired 2,3-difluorotoluene byproduct.
Troubleshooting & Prevention:
-
Sufficient Catalyst and Bromide Source: Ensure an adequate concentration of the CuBr catalyst and bromide ions. The trapping of the aryl radical by the copper(II) halide is a competing process with hydrogen abstraction. A higher concentration of the halogenating agent favors the desired pathway.
-
Solvent Choice: While this reaction is typically run in water, be mindful of any organic co-solvents. Alcohols, for instance, can be effective hydrogen atom donors.
-
Control Diazotization: Ensure the diazotization reaction goes to completion. The presence of excess nitrous acid can sometimes contribute to undesired radical pathways.
Q3: My final product is contaminated with 6-Chloro-2,3-difluorotoluene. Where did the chlorine come from?
A3: This contamination arises from using a mixed-halide system, typically from the acid used during diazotization.
-
Causality: It is a common mistake to perform the diazotization using hydrochloric acid (HCl) and then attempt the Sandmeyer bromination with copper(I) bromide (CuBr). When the diazonium chloride salt solution is added to the CuBr, there is a competition between the chloride and bromide ions. The aryl radical can be trapped by either halogen, leading to a mixture of aryl chloride and aryl bromide products.
Troubleshooting & Prevention:
-
Consistent Halide Source: To ensure the exclusive formation of the bromo product, use hydrobromic acid (HBr) for the diazotization step. This ensures that bromide is the only halide counter-ion present in significant concentration, eliminating the possibility of competitive chlorination.[10] The CuBr should also be prepared or dissolved in HBr.
Summary of Side Products and Preventative Actions
The following table provides a quick reference for troubleshooting common impurities encountered in the synthesis of this compound.
| Side Product | Structure | Common Cause(s) | Preventative Measures |
| 6-Hydroxy-2,3-difluorotoluene | Temperature > 5 °C during/after diazotization, leading to hydrolysis.[4] | Maintain strict 0-5 °C temperature control; use the diazonium salt immediately. | |
| 2,3-Difluorotoluene | Hydrogen atom abstraction by the aryl radical intermediate. | Ensure sufficient CuBr concentration; avoid hydrogen-donating solvents. | |
| Azo Impurities | Insufficiently acidic conditions; incomplete diazotization.[6] | Ensure strong acidity (e.g., excess HBr); slow, controlled addition of NaNO₂. | |
| 6-Chloro-2,3-difluorotoluene | Use of HCl for diazotization followed by CuBr for bromination.[10] | Use HBr exclusively for both the diazotization and Sandmeyer steps. | |
| Biaryl Impurities | Coupling of two aryl radical intermediates.[11] | Maintain dilute conditions; ensure efficient radical trapping by the catalyst. |
Reaction Mechanisms: Main vs. Side Pathways
To better visualize the competing reactions, the following diagrams illustrate the desired Sandmeyer pathway and the common off-target reactions.
Caption: Desired reaction pathway for this compound synthesis.
Caption: Competing side reactions originating from key intermediates.
Validated Experimental Protocols
The following protocols are provided as a baseline for the synthesis. Adjustments may be necessary based on the scale and available laboratory equipment. A recent patent provides a similar transformation sequence.[12]
Protocol 1: Diazotization of 3,4-Difluoro-2-methylaniline
Safety Note: Aryl diazonium salts can be explosive when isolated and dry. These compounds should always be prepared in situ in a cold solution and used immediately without isolation.[7]
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 3,4-difluoro-2-methylaniline (1.0 eq) and 48% aqueous hydrobromic acid (3.0 eq).
-
Cooling: Cool the stirred slurry to 0 °C using an ice-salt bath. The mixture should become a fine, stirrable slurry of the amine hydrobromide salt.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry via the addition funnel. The rate of addition must be controlled to maintain the internal temperature between 0 and 5 °C. Vigorous stirring is essential.
-
Completion: After the addition is complete, stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The solution should be clear (or slightly yellow) and ready for the subsequent Sandmeyer reaction.
Protocol 2: Sandmeyer Bromination
-
Catalyst Preparation: In a separate reaction flask equipped for stirring, dissolve copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid (2.0 eq) with gentle warming if necessary. Cool this solution to 0 °C in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the stirred, cold solution of copper(I) bromide.
-
Gas Evolution: Control the addition rate to manage the evolution of nitrogen gas. The temperature should be kept below 10 °C during this addition.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of any remaining diazonium salt.
-
Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, aqueous sodium hydroxide (to remove any phenolic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield this compound.
References
- OrgoSolver. "Aromatic Reactions: Phenol formation from Diazonium Salts using H₂O and Heat." OrgoSolver. Accessed January 2, 2026.
- Clark, J. "Some reactions of diazonium ions." Chemguide. Accessed January 2, 2026.
- Unacademy. "Methods of preparation of phenols." Unacademy. Accessed January 2, 2026.
- Wikipedia. "Sandmeyer reaction." Wikipedia, the free encyclopedia. Accessed January 2, 2026.
- Cohen, T., Dietz, A. G., Jr., & Miser, J. R. "A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts." The Journal of Organic Chemistry. Accessed January 2, 2026.
- Barber, T. A., et al. "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development. Accessed January 2, 2026.
- BYJU'S. "Organic Chemistry – Specific Name Reactions." BYJU'S. Accessed January 2, 2026.
- NPTEL. "Lecture 16 Aromatic Diazonium Salts." NPTEL Archive. Accessed January 2, 2026.
- Cohen, T., Dietz, A. G., Jr., & Miser, J. R. "A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts." SciSpace. Accessed January 2, 2026.
- Testbook. "Gattermann Reaction: Learn Definition, Mechanism, Applications." Testbook.com. Accessed January 2, 2026.
- Krayonnz. "What is gattermann's reaction?" Krayonnz. Accessed January 2, 2026.
- BYJU'S. "Sandmeyer Reaction Mechanism." BYJU'S. Accessed January 2, 2026.
- Ciriminna, R., et al. "Typical aryl diazonium salt decomposition pathways.
- OrgoSolver. "Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX)." OrgoSolver. Accessed January 2, 2026.
- J&K Scientific LLC. "Sandmeyer Reaction." J&K Scientific. Accessed January 2, 2026.
- Tiwari Academy. "Explain the Sandmeyer reaction and Gatterman reaction for the introduction of halide or cyanide groups into the benzene ring using diazonium salts." Tiwari Academy Discussion Forum. Accessed January 2, 2026.
- Hassan, S., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." Journal of the Iranian Chemical Society. Accessed January 2, 2026.
- Smith, W. B. "Photochemical and thermal dediazoniations of aryl diazonium salts in non-aqueous solvents." CORE. Accessed January 2, 2026.
- Google Patents. "Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
- Google Patents. "Preparation method of 6-bromo-2, 3-difluorotoluene.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Methods of preparation of phenols [unacademy.com]
- 4. orgosolver.com [orgosolver.com]
- 5. scispace.com [scispace.com]
- 6. kvmwai.edu.in [kvmwai.edu.in]
- 7. CA2528453A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. orgosolver.com [orgosolver.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Bromo-2,3-difluorotoluene
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with the electron-deficient and sterically hindered substrate, 6-Bromo-2,3-difluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, actionable protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms deactivates the aryl bromide towards oxidative addition, often the rate-limiting step in the catalytic cycle.[1] Furthermore, the substitution pattern can introduce steric hindrance, influencing ligand selection and catalyst efficiency. Consequently, optimizing the catalyst loading is not merely a matter of cost-efficiency but a critical parameter for achieving reasonable yields and minimizing side reactions.
This guide provides a structured approach to catalyst optimization, starting with troubleshooting common issues and progressing to systematic screening protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing minimal or no conversion. Where should I begin troubleshooting?
A1: Low or no product yield with this substrate is a common challenge. A systematic evaluation of your reaction parameters is the most effective approach.
-
Initial Checks:
-
Reagent Integrity: Confirm the purity and dryness of your solvent, base, and coupling partner. Moisture and oxygen can deactivate the catalyst and interfere with the reaction.
-
Inert Atmosphere: Ensure your reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Oxygen can lead to the decomposition of the catalyst and the formation of unwanted side products.[2]
-
Catalyst Activity: The palladium source and ligand are paramount. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.[3] Consider a fresh batch of catalyst and ligand.
-
-
Causality-Driven Troubleshooting:
-
The "Why": The electron-deficient nature of the substrate slows down the oxidative addition step.[1] Your initial catalyst loading might be insufficient to overcome this high activation barrier.
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: As a first step, consider a modest increase in your catalyst loading (e.g., from 1 mol% to 2-3 mol%). While not always the most elegant solution, it can often overcome kinetic barriers.
-
Evaluate Your Ligand: For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote the oxidative addition step.[4][5] If you are using a less electron-donating ligand like triphenylphosphine, it is likely not suitable for this substrate.
-
Base Selection: The choice of base is critical. For Suzuki couplings, a weaker base might not be sufficient to promote transmetalation.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required for the deprotonation of the amine.[7] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; LHMDS, NaOtBu for Buchwald-Hartwig).
-
-
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Debromination)
Q2: My reaction is producing a complex mixture with significant amounts of homocoupled product (from my coupling partner) and/or debrominated starting material. What is causing this?
A2: The formation of these side products points to specific issues within your catalytic cycle.
-
Homocoupling:
-
The "Why": Homocoupling of the boronic acid (in Suzuki reactions) or other organometallic reagents is often promoted by the presence of oxygen. It can also occur if the transmetalation step is slow relative to other pathways.
-
Troubleshooting Protocol:
-
Improve Degassing: Ensure your solvent and reaction mixture are rigorously degassed. Multiple freeze-pump-thaw cycles are recommended.
-
Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to catalyst decomposition and promote side reactions. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point for many systems.
-
-
-
Debromination:
-
The "Why": Debromination occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture before it can undergo the desired cross-coupling.[8] Potential hydride sources include the solvent (e.g., alcohols), the base, or impurities.
-
Troubleshooting Protocol:
-
Solvent and Base Purity: Use high-purity, anhydrous solvents and bases. Avoid bases that can act as hydride donors.
-
Reaction Time: Monitor your reaction by TLC or LC-MS.[9] Prolonged reaction times at high temperatures can increase the likelihood of debromination. Aim for the shortest reaction time necessary for complete conversion of the starting material.
-
-
Systematic Optimization of Catalyst Loading
A systematic approach is crucial for identifying the optimal catalyst loading. The goal is to find the lowest possible catalyst concentration that provides a high yield of the desired product in a reasonable timeframe, with minimal side product formation.
Experimental Protocol: Catalyst Loading Screen
This protocol outlines a screening experiment to determine the optimal catalyst loading for a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials suitable for heating and stirring
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the chosen solvent.
-
Prepare a stock solution of the base.
-
Prepare a stock solution of the palladium precatalyst and ligand.
-
-
Reaction Setup:
-
In a series of labeled reaction vials under an inert atmosphere, add the appropriate volumes of the stock solutions to achieve the desired concentrations as outlined in the table below.
-
The total reaction volume should be consistent across all vials.
-
-
Reaction Execution:
-
Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
-
Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
-
Data Presentation: Catalyst Loading Screen
| Vial | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0.5 | 1.0 | 2.0 | 100 | 12 | |
| 2 | 1.0 | 2.0 | 2.0 | 100 | 12 | |
| 3 | 1.5 | 3.0 | 2.0 | 100 | 12 | |
| 4 | 2.0 | 4.0 | 2.0 | 100 | 12 | |
| 5 | 2.5 | 5.0 | 2.0 | 100 | 12 |
This table should be populated with your experimental results to identify the optimal catalyst loading.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for Catalyst Loading Optimization.
Understanding the Catalytic Cycle
A fundamental understanding of the catalytic cycle is key to troubleshooting.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions Involving 6-Bromo-2,3-difluorotoluene
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 6-Bromo-2,3-difluorotoluene. The unique substitution pattern of this aryl halide presents specific challenges that require careful consideration of catalyst systems and reaction conditions.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure poses two primary obstacles to efficient Suzuki-Miyaura coupling:
-
Steric Hindrance: The bromine atom is flanked by a methyl group and a fluorine atom in the ortho positions. This steric bulk can significantly impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, a rate-determining step in many cross-coupling cycles.[1][2]
-
Electronic Effects: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can influence the oxidative addition rate and the overall reactivity of the substrate.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered when working with this challenging substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low to no conversion, and I primarily recover my starting materials. What are the likely causes?
A1: This is a classic sign that the catalytic cycle is failing to initiate or turn over efficiently. The most common culprits are an insufficiently active catalyst system for this sterically demanding substrate or suboptimal reaction conditions.
Causality: The oxidative addition of palladium to the C-Br bond of this compound is sterically hindered. Standard catalysts like Pd(PPh₃)₄ often fail because the triphenylphosphine ligands are not bulky or electron-rich enough to promote this difficult step. Furthermore, an inappropriate choice of base or solvent can prevent the formation of the active catalytic species.
Troubleshooting Protocol:
-
Evaluate the Catalyst System: For sterically hindered aryl bromides, highly active catalyst systems are required. Switch from first-generation catalysts to modern systems employing bulky, electron-rich biarylphosphine ligands.
-
Select an Appropriate Base: The base is crucial for activating the boronic acid in the transmetalation step. For this substrate, a moderately strong base is often optimal. Weaker bases may not be effective, while overly strong bases can promote side reactions.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier of the oxidative addition step. Use a high-boiling point solvent to safely achieve this.
-
Confirm Reagent Quality: Ensure the boronic acid is not degraded (protodeborylated) and that solvents are anhydrous and properly degassed.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition for hindered substrates.[1][2] |
| Base | Cs₂CO₃ or K₃PO₄ | Moderately strong, non-nucleophilic bases effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | High-boiling aprotic solvents that can reach the required temperatures (90-110 °C). |
| Temperature | 90–110 °C | To overcome the high activation energy of oxidative addition.[2] |
Q2: I'm observing a significant amount of 2,3-difluorotoluene as a byproduct. What is this dehalogenation, and how can I prevent it?
A2: The formation of 2,3-difluorotoluene is a result of hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This is particularly prevalent with electron-deficient or sterically hindered aryl halides.
Causality: After oxidative addition, the Ar-Pd(II)-Br complex is formed. Instead of proceeding to transmetalation, this intermediate can react with a hydride source. The resulting Ar-Pd(II)-H intermediate then undergoes reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst. Hydride sources can include water, alcohols (if used as solvents), or even the phosphine ligand itself under certain conditions.[4][5][6]
Troubleshooting Protocol:
-
Scrutinize the Ligand: The choice of ligand is critical. Bulky, electron-donating phosphines can accelerate the rate of reductive elimination of the desired cross-coupled product, outcompeting the dehalogenation pathway.[4][5]
-
Eliminate Hydride Sources:
-
Use anhydrous solvents. While many Suzuki protocols use water as a co-solvent, ensure it is deoxygenated and used in the correct ratio.
-
Avoid alcoholic solvents (e.g., isopropanol), which can be oxidized by the palladium complex to generate hydride species.[3]
-
-
Optimize the Base: Some bases can contribute to dehalogenation. If using an alkoxide base, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).
-
Use a Pre-activated Catalyst: Using a well-defined Pd(0) precatalyst can sometimes mitigate side reactions that occur during the in-situ reduction of Pd(II) sources.
Logical Workflow for Troubleshooting Poor Yields
Caption: Troubleshooting decision tree for Suzuki reactions.
Q3: My reaction is producing a symmetrical biaryl derived from my boronic acid coupling partner. Why is this homocoupling occurring?
A3: Homocoupling of the boronic acid is another prevalent side reaction in Suzuki couplings. It reduces the yield of the desired product and introduces a byproduct that can be difficult to separate.
Causality: There are two primary mechanisms for boronic acid homocoupling:
-
Oxygen-Mediated: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product and regenerating Pd(0).[6][7][8]
-
Pd(II)-Mediated: If you are using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer before the main catalytic cycle is established.[8][9]
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere: This is the most critical factor. Deoxygenate your solvents thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can minimize the amount of Pd(II) present at the start of the reaction.
-
Control Reagent Stoichiometry: While a slight excess of boronic acid is common, a large excess can sometimes favor homocoupling. Start with 1.1-1.2 equivalents.
-
Consider Boronic Esters: Boronic acids can be susceptible to homocoupling. Using a more stable boronic ester (e.g., a pinacol ester) can sometimes suppress this side reaction by slowly releasing the boronic acid under the reaction conditions.[10]
Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
Caption: The Suzuki-Miyaura cycle and points of failure.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Further optimization may be necessary depending on the specific boronic acid used.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add Cs₂CO₃, the arylboronic acid, Pd₂(dba)₃, and SPhos.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add this compound via syringe, followed by the 1,4-dioxane and water (typically a 5:1 to 10:1 solvent ratio). The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(22), 4419–4429. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11646–11655. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2138–2149. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Krska, S. W., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Bio, M. M., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dehalogenation of 6-Bromo-2,3-difluorotoluene
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Technical Support
Subject: Strategies to Mitigate Dehalogenation of 6-Bromo-2,3-difluorotoluene in Catalytic Reactions
This guide provides in-depth technical assistance for researchers encountering undesired dehalogenation of this compound during synthetic reactions. The presence of multiple fluorine atoms on the aromatic ring can influence the substrate's electronic properties and reactivity, making it susceptible to hydrodehalogenation, a common side reaction in cross-coupling chemistry. This document offers a structured approach to troubleshooting and optimizing reaction conditions to minimize this unwanted pathway.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound?
A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding 2,3-difluorotoluene as a byproduct. This reduces the yield of the desired product and complicates purification.
Q2: What are the primary mechanistic pathways for dehalogenation?
A2: In palladium-catalyzed reactions, the most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[1] The Pd-H species can then react with the coordinated aryl bromide, leading to the dehalogenated product. Radical pathways can also contribute, particularly under photochemical conditions or with certain initiators.[2][3][4]
Q3: Is this compound particularly prone to dehalogenation?
A3: Aryl halides with electron-withdrawing groups, such as fluorine atoms, can be more susceptible to certain dehalogenation pathways. The electronic nature of the difluorotoluene ring can influence the stability of intermediates in the catalytic cycle, potentially favoring the dehalogenation side reaction under suboptimal conditions.
Q4: Can the choice of catalyst influence the extent of dehalogenation?
A4: Absolutely. The choice of both the metal precursor (e.g., palladium, nickel) and the supporting ligand is critical. Ligands play a crucial role in modulating the steric and electronic properties of the metal center, which in turn dictates the relative rates of the desired cross-coupling and the undesired dehalogenation.[5]
Troubleshooting Guides for Common Reactions
Scenario 1: Suzuki-Miyaura Coupling
Issue: Significant formation of 2,3-difluorotoluene is observed alongside the desired biaryl product.
Root Cause Analysis & Mitigation Strategies
The primary cause of dehalogenation in Suzuki-Miyaura coupling is often the generation of Pd-H species, which can compete with the transmetalation step.
dot graph "Suzuki_Dehalogenation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes ArBr [label="Ar-Br (this compound)", fillcolor="#F1F3F4"]; Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; OxAdd [label="Ar-Pd(II)-Br(L_n)", shape=ellipse, fillcolor="#F1F3F4"]; BoronicAcid [label="R-B(OR)₂", fillcolor="#F1F3F4"]; Transmetalation [label="Ar-Pd(II)-R(L_n)", shape=ellipse, fillcolor="#F1F3F4"]; ReductiveElim [label="Ar-R (Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Dehalogenation Pathway Nodes HydrideSource [label="Hydride Source\n(Base, Solvent, H₂O)", shape=box, style="dashed,filled", fillcolor="#FBBC05"]; PdH [label="L_n-Pd(II)-H(Br)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehalogenation [label="Ar-H (Byproduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Catalytic Cycle Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArBr -> OxAdd; OxAdd -> Transmetalation [label="Transmetalation"]; BoronicAcid -> Transmetalation; Transmetalation -> ReductiveElim [label="Reductive\nElimination"]; ReductiveElim -> Pd0;
// Edges for Dehalogenation Pathway OxAdd -> PdH [label="Hydride\nFormation", style=dashed, color="#EA4335"]; HydrideSource -> PdH [style=dashed, color="#EA4335"]; PdH -> Dehalogenation [label="Reductive\nElimination", style=dashed, color="#EA4335"]; Dehalogenation -> Pd0 [style=dashed, color="#EA4335"];
// Graph attributes graph [bgcolor="transparent"]; }
Figure 1: Competing pathways in Suzuki-Miyaura coupling.
Experimental Protocols for Optimization
1. Ligand Selection:
-
Rationale: The ligand's steric bulk and electron-donating ability can accelerate the desired reductive elimination over the dehalogenation pathway.[6]
-
Protocol:
-
Initial Screening: If using a simple ligand like PPh₃, switch to a more effective one.
-
Recommended Ligands: Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote faster cross-coupling, minimizing the lifetime of intermediates that can lead to dehalogenation.
-
2. Base Selection:
-
Rationale: Strong bases, particularly alkoxides, can be a source of hydrides. Weaker inorganic bases are often a better choice.
-
Protocol:
-
Avoid Strong Bases: If using NaOᵗBu or KOᵗBu, switch to a milder base.
-
Recommended Bases: Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] The choice can be substrate-dependent and may require screening.
-
3. Solvent System:
-
Rationale: Protic solvents like alcohols can act as hydride donors. Aprotic solvents are generally preferred.[7]
-
Protocol:
4. Temperature Control:
-
Rationale: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.
-
Protocol:
-
Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Monitor Progress: Carefully monitor the reaction by TLC or LC-MS to find the optimal balance between reaction time and byproduct formation.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos) or NHCs | Promotes faster reductive elimination of the desired product.[1] |
| Base | Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the formation of palladium-hydride species.[1] |
| Solvent | Aprotic solvents (Dioxane, Toluene, THF) | Minimizes the presence of external hydride sources.[1] |
| Temperature | Lower reaction temperature (if feasible) | Can decrease the rate of the dehalogenation side reaction. |
Scenario 2: Buchwald-Hartwig Amination
Issue: Formation of 2,3-difluorotoluene is observed during the C-N coupling reaction.
Root Cause Analysis & Mitigation Strategies
In Buchwald-Hartwig amination, dehalogenation can occur via β-hydride elimination from a palladium amide intermediate or through the formation of a Pd-H species, similar to Suzuki coupling.[5][8]
dot graph "Buchwald_Hartwig_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dehalogenation Observed in\nBuchwald-Hartwig Amination", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Is the ligand bulky and\nelectron-rich?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Is a strong alkoxide base\n(e.g., NaOᵗBu) being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Is the solvent aprotic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Switch to a biarylphosphine ligand\n(e.g., BrettPhos, AdBippyPhos)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Use a weaker base like\nK₃PO₄ or Cs₂CO₃", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Switch to an aprotic solvent\n(e.g., Toluene, Dioxane)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Minimized Dehalogenation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Ligand; Ligand -> Base [label="Yes"]; Ligand -> Solution1 [label="No"]; Solution1 -> Base; Base -> Solvent [label="No"]; Base -> Solution2 [label="Yes"]; Solution2 -> Solvent; Solvent -> End [label="Yes"]; Solvent -> Solution3 [label="No"]; Solution3 -> End; }
Figure 2: Decision workflow for troubleshooting dehalogenation.
Experimental Protocols for Optimization
1. Ligand Selection:
-
Rationale: Sterically demanding ligands are crucial to prevent the formation of undesired intermediates and to promote C-N reductive elimination.[5]
-
Protocol:
-
Initial Assessment: If using less bulky ligands, consider an upgrade.
-
Recommended Ligands: For couplings with primary amines, ligands like tBuBrettPhos can be effective.[5] For secondary amines, a range of Buchwald's biaryl phosphine ligands should be screened. Bidentate ligands like DtBPF or Xantphos can also suppress β-hydride elimination.[5]
-
2. Base Selection:
-
Rationale: While strong bases like NaOᵗBu are common in Buchwald-Hartwig aminations, they can also promote dehalogenation.
-
Protocol:
-
Base Screening: If dehalogenation is significant with NaOᵗBu, screen other bases.
-
Alternative Bases: Consider using lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require adjusting other reaction parameters.
-
3. Amine Stoichiometry:
-
Rationale: Using a large excess of the amine can sometimes lead to side reactions.
-
Protocol:
-
Reduce Excess: Try reducing the equivalents of the amine nucleophile to 1.1-1.5 equivalents.
-
Monitor Conversion: Ensure that the reduction in amine stoichiometry does not significantly impact the conversion of the starting material.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Sterically demanding biaryl phosphines (e.g., BrettPhos) | Promotes C-N bond formation and sterically disfavors side reactions.[5] |
| Base | Screen alternatives to NaOᵗBu (e.g., LHMDS, K₃PO₄) | Strong alkoxide bases can be a source of hydrides. |
| Amine Stoichiometry | Use a slight excess (1.1-1.5 eq.) | A large excess may contribute to side reactions. |
General Preventative Measures
-
Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (Argon or Nitrogen) to prevent the ingress of oxygen and moisture, which can degrade catalysts and reagents.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required. Trace impurities can have a significant impact on catalytic activity and selectivity.
-
Use of Pre-catalysts: Employ well-defined palladium pre-catalysts. These can offer more reliable formation of the active catalytic species compared to generating the catalyst in situ from sources like Pd(OAc)₂.[9]
By systematically evaluating and optimizing these key reaction parameters, the undesired dehalogenation of this compound can be significantly suppressed, leading to higher yields of the desired product and a more efficient synthetic process.
References
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. Benchchem.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A - ACS Publications.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. NIH.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. Benchchem.
- Help troubleshooting a Buchwald-Hartwig amin
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
Navigating Solvent Effects in Reactions with 6-Bromo-2,3-difluorotoluene: A Technical Support Guide
Welcome to the technical support center for optimizing reactions involving 6-Bromo-2,3-difluorotoluene. As a key building block in pharmaceutical and materials science research, understanding its reactivity profile is paramount to achieving desired synthetic outcomes. This guide is structured to provide you with actionable insights and troubleshooting strategies, focusing specifically on how solvent selection can profoundly impact your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: The reactivity of this compound is primarily dictated by the electronic properties of the aryl bromide bond. The two fluorine atoms are strongly electron-withdrawing, which polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition in cross-coupling reactions. However, this electron deficiency can also influence the stability of intermediates and the overall reaction kinetics. The methyl group has a weak electron-donating effect.
Q2: How does solvent polarity generally affect cross-coupling reactions with this substrate?
A2: The role of solvent polarity is nuanced and reaction-dependent. For Suzuki-Miyaura couplings, a range of solvents can be effective, and the optimal choice often depends on the specific coupling partners and catalyst system. While polar aprotic solvents like DMF or MeCN can sometimes accelerate the reaction, they don't always correlate with higher yields and can sometimes favor side reactions.[1][2][3] Nonpolar solvents like toluene or dioxane are often a good starting point. For Buchwald-Hartwig aminations, non-polar solvents such as toluene or dioxane are generally preferred.[4][5]
Q3: What are the most common side reactions to watch out for?
A3: The most common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This is often more prevalent in the presence of protic solvents or when the catalyst system is not optimal.
-
Protodeboronation (in Suzuki couplings): The boronic acid coupling partner reacts with a proton source (like water) to regenerate the corresponding arene. This can be mitigated by using anhydrous solvents and appropriate bases.
-
Homocoupling: The coupling of two molecules of the aryl bromide or the boronic acid. This is typically a minor side reaction but can become significant with less active catalysts.
Troubleshooting Guide
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid using a standard palladium catalyst and observe minimal product formation.
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
-
Inadequate Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.
-
Recommendation: While toluene is a common starting point, a mixture of a nonpolar solvent with a polar aprotic co-solvent or water can be beneficial. A classic system to try is a 4:1 mixture of dioxane and water. The water can help to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Incorrect Base: The strength and solubility of the base are critical.
-
Recommendation: If using K2CO3, consider switching to a stronger and more soluble base like Cs2CO3 or K3PO4. The choice of base can also be solvent-dependent.
-
-
Catalyst Deactivation: The palladium catalyst may be deactivating prematurely.
-
Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. Using a more robust ligand, such as SPhos or XPhos, can also improve catalyst stability and activity.
-
Issue 2: Significant Hydrodehalogenation in a Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination and observe a significant amount of 2,3-difluorotoluene as a byproduct.
Caption: Troubleshooting workflow for hydrodehalogenation.
-
Protic Contaminants in the Solvent: Traces of water or other protic impurities in the solvent can lead to hydrodehalogenation.
-
Recommendation: Use a freshly dried, anhydrous, non-protic solvent like toluene or dioxane. Ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Base: The choice of base is crucial in Buchwald-Hartwig aminations.
-
Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred. These bases are effective at deprotonating the amine without competing as nucleophiles.
-
-
Ligand Effects: The ligand on the palladium catalyst can influence the relative rates of reductive elimination (product formation) and side reactions.
-
Recommendation: For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands can be beneficial. Consider screening ligands such as RuPhos or BrettPhos.
-
Solvent Property Data
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | General Application in Cross-Coupling |
| Toluene | 111 | 2.4 | Good general-purpose nonpolar solvent for both Suzuki and Buchwald-Hartwig reactions.[4] |
| Dioxane | 101 | 2.2 | Another common nonpolar solvent, often used with water as a co-solvent in Suzuki couplings. |
| Tetrahydrofuran (THF) | 66 | 7.5 | A more polar aprotic solvent, can be effective in Suzuki couplings. |
| Dimethylformamide (DMF) | 153 | 38.2 | A polar aprotic solvent that can sometimes accelerate Suzuki couplings, but may also promote side reactions.[1] |
| Acetonitrile (MeCN) | 82 | 36.6 | Similar to DMF, a polar aprotic solvent that can influence selectivity in certain Suzuki couplings.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | A greener alternative to THF with similar properties. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.03 equiv)
-
K2CO3 (2.0 equiv)
-
Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (0.01 equiv)
-
Xantphos (0.02 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
-
Thomas, S., & Denmark, S. E. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Kuzmina, O. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Mastering Temperature Control in 6-Bromo-2,3-difluorotoluene Reactions
Welcome to the technical support center for managing reactions with 6-Bromo-2,3-difluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for effective temperature control in your experiments. The unique electronic and steric properties of this fluorinated aromatic compound present specific challenges and opportunities in synthetic chemistry, where precise temperature management is paramount for success.
Introduction: The Critical Role of Temperature
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is significantly influenced by the presence of the bromine atom and two fluorine atoms on the benzene ring. These substituents affect the electron density of the aromatic system and can influence the regioselectivity and efficiency of various reactions.[3] Temperature control is not merely a matter of preventing solvent boiling; it is a critical parameter that dictates reaction kinetics, selectivity, and the suppression of unwanted side products. Inadequate temperature management can lead to reduced yields, difficult purification, and in some cases, safety hazards due to exothermic events.
This guide will provide a structured approach to understanding and managing temperature in common reactions involving this compound, including Grignard reagent formation and Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Failure to Initiate Grignard Reaction | 1. Temperature is too low: The activation energy for the insertion of magnesium is not being met. 2. Passivated Magnesium: A layer of magnesium oxide on the turnings is preventing the reaction. | 1. Gentle Warming: After an initial period of stirring at room temperature, gently warm the flask with a heat gun in a localized spot to initiate the reaction. Be prepared to cool the reaction vessel immediately once the exotherm begins. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. |
| Low Yield in Grignard Reaction | 1. Wurtz Coupling: The reaction temperature is too high, promoting the coupling of the Grignard reagent with the starting aryl bromide. 2. Decomposition of Grignard Reagent: Prolonged exposure to elevated temperatures can lead to degradation. | 1. Maintain Low Temperature: Once initiated, maintain the reaction at a gentle reflux. For subsequent reactions with the Grignard reagent, cool the solution to a lower temperature (e.g., -78 °C to 0 °C) before adding the electrophile.[4] 2. Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its formation for the best results. |
| Poor Selectivity in Suzuki Coupling | 1. Incorrect Temperature: The reaction temperature may not be optimal for the specific catalyst and substrate, leading to side reactions or incomplete conversion. 2. Homocoupling of Boronic Acid: Elevated temperatures can promote the unwanted homocoupling of the boronic acid partner. | 1. Optimize Temperature: Screen a range of temperatures (e.g., 60-100 °C) to find the optimal balance between reaction rate and selectivity. A typical starting point for Suzuki couplings with aryl bromides is 80-90 °C.[5] 2. Controlled Heating: Use a temperature-controlled heating mantle or oil bath to ensure even and stable heating. |
| Formation of Impurities | 1. Thermal Decomposition: Excessive heat can cause the decomposition of this compound or other reaction components, potentially releasing hazardous substances like hydrogen bromide.[6] 2. Side Reactions: Temperature fluctuations can favor the formation of undesired byproducts. | 1. Strict Temperature Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature. 2. Adhere to Recommended Ranges: For multi-step syntheses involving this compound, adhere to established temperature ranges, such as -10 to 30 °C for certain nucleophilic substitutions and 70 to 120 °C for decarboxylation steps.[7] |
| Exothermic Runaway | 1. Rapid Addition of Reagents: Adding a reactive reagent too quickly to a reaction at an inappropriate temperature can lead to a rapid and uncontrolled release of heat. 2. Inadequate Cooling: The cooling capacity of the reaction setup may be insufficient for the scale of the reaction. | 1. Slow, Controlled Addition: Add reagents dropwise, especially when dealing with highly reactive species like organolithiums or during the initial stages of Grignard formation. 2. Pre-cooling and Efficient Cooling Bath: Pre-cool the reaction vessel before adding reagents and ensure an efficient cooling bath (e.g., ice-water, dry ice-acetone) is in place and can handle the expected heat load. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from direct sunlight. Specific supplier recommendations may vary, but refrigeration is often advised to maintain long-term stability.
Q2: I am planning a lithiation reaction with this compound. What are the key temperature considerations?
A2: Lithiation reactions, typically using reagents like n-butyllithium, are highly exothermic and require strict temperature control. It is crucial to perform the reaction at very low temperatures, often between -78 °C and -100 °C, to prevent side reactions such as ortho-lithiation at undesired positions and to ensure the stability of the resulting organolithium species. The addition of the alkyllithium reagent should be done slowly and dropwise while carefully monitoring the internal temperature.
Q3: How does the presence of fluorine atoms in this compound affect temperature control in its reactions?
A3: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond, potentially requiring different optimal temperatures for reactions like Suzuki coupling compared to non-fluorinated analogues. The fluorine atoms can also affect the solubility of the compound and its intermediates, which may necessitate adjustments to the reaction temperature to maintain a homogeneous solution.
Q4: For a Suzuki-Miyaura coupling, does the choice of palladium catalyst and ligand impact the optimal reaction temperature?
A4: Absolutely. The thermal stability and activity of the palladium catalyst are highly dependent on the supporting ligands. Some modern, highly active catalysts can facilitate cross-coupling at or near room temperature, while more traditional catalysts may require elevated temperatures (e.g., 80-100 °C) to achieve a reasonable reaction rate.[8][9] Always consult the literature for the recommended temperature range for your specific catalyst-ligand system.
Q5: What are the best practices for monitoring the temperature of a reaction involving this compound?
A5: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture (if possible and safe) to get an accurate reading of the internal temperature. For reactions under reflux, monitoring the temperature of the heating bath is also important. For highly exothermic or sensitive reactions, consider using a digital temperature controller for precise and automated temperature management.
Experimental Protocols
Protocol 1: Grignard Reagent Formation and Subsequent Reaction
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile, emphasizing temperature control.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Electrophile (e.g., benzaldehyde)
-
Dry ice/acetone bath
-
Ice/water bath
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Grignard Formation: Add a solution of this compound in anhydrous THF to the dropping funnel. Add a small portion of this solution to the magnesium turnings. If the reaction does not start, gently warm the flask with a heat gun until the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the Grignard reagent formation is complete, cool the reaction mixture to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add a solution of the electrophile in anhydrous THF via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Oil bath
Procedure:
-
Preparation: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.
Visualizing Workflows
Caption: Comparative workflows for Grignard and Suzuki reactions.
Sources
- 1. CAS 847502-81-2 | 1700-B-33 | MDL MFCD07777161 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cetjournal.it [cetjournal.it]
- 7. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
analytical techniques for monitoring 6-Bromo-2,3-difluorotoluene reaction progress
Welcome to the technical support center for analytical techniques in monitoring reactions involving 6-Bromo-2,3-difluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshooting for common analytical challenges. Our focus is on providing not just protocols, but a deeper understanding of the methodologies to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical monitoring of reactions with this compound.
Question 1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?
The choice of analytical technique is contingent on the specific reaction, the properties of the reactants and products, and the information required. The three most common and powerful techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. Given that this compound is a liquid with a defined boiling point, GC is an excellent choice for monitoring its consumption and the appearance of volatile products.[1][2] It offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4][5] If your reaction products have significantly different polarities than the starting material or are not suitable for GC, HPLC is the preferred method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, making it a powerful tool for in-situ reaction monitoring.[6][7][8][9] ¹⁹F NMR is particularly advantageous due to the two fluorine atoms in this compound, offering a clean spectral window to observe changes in the molecule's electronic environment.[10][11][12][13]
Question 2: My reaction involves a Grignard or lithiation step with this compound. How can I monitor the formation of the organometallic intermediate?
Monitoring the formation of highly reactive organometallic intermediates like Grignard or organolithium reagents in real-time is challenging due to their sensitivity to air and moisture.
-
Indirect Monitoring (Quenching and Derivatization): A common and practical approach is to take aliquots of the reaction mixture at different time points, quench them with a suitable reagent (e.g., D₂O, I₂), and then analyze the quenched products by GC-MS or LC-MS. This allows you to infer the concentration of the intermediate.
-
In-situ IR Spectroscopy: For Grignard reagent formation, in-situ Infrared (IR) spectroscopy can be a powerful tool.[14][15] By monitoring characteristic vibrational frequencies of the C-Mg bond or changes in the aromatic ring vibrations, you can track the progress of the reaction in real-time without sampling.[14][15]
-
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms is highly sensitive to changes in the electronic environment of the aromatic ring. The formation of a Grignard or organolithium species will induce a significant shift in the ¹⁹F NMR spectrum, providing a direct way to monitor the conversion of the starting material.[10][11][12][13]
Question 3: I am observing incomplete conversion in my reaction. How can analytical techniques help me understand why?
Analytical techniques are crucial for diagnosing issues with reaction conversion.
-
Identify Side Products: GC-MS and LC-MS are excellent for identifying unexpected side products. This can provide clues about competing reaction pathways or the presence of impurities. For instance, in a lithiation reaction, you might observe the debrominated starting material, indicating protonation of the lithiated intermediate.[16]
-
Quantify Reactants and Products: Quantitative NMR (qNMR) can provide an accurate mass balance of your reaction mixture, helping you determine if material is being lost to side reactions or if an equilibrium is being reached.[6][8]
-
Monitor Reaction Kinetics: By taking time-course samples and analyzing them, you can plot the concentration of reactants and products over time. This kinetic profile can reveal if the reaction has stalled or is proceeding very slowly.[6][7][8]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered when using GC, HPLC, and NMR to monitor reactions of this compound.
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Peak Tailing for this compound | Active Sites: The polarizable bromine and fluorine atoms can interact with active sites (silanol groups) in the GC inlet liner or column, causing tailing.[17] | 1. Use a Deactivated Liner: Employ a liner with a high degree of surface deactivation to minimize interactions. 2. Column Conditioning: Properly condition the column at a high temperature to remove any contaminants and ensure a uniform stationary phase. 3. Derivatization: While less common for this compound, if polar reaction products are present, derivatization (e.g., silylation) can block active hydrogens and reduce tailing.[18][19][20][21] |
| Ghost Peaks | Carryover: this compound or its byproducts may adsorb in the injection port and slowly elute in subsequent runs.[22][23] | 1. Run a Blank: Inject a solvent blank after your sample to see if the ghost peaks appear. 2. Increase Bake-out Time: Extend the high-temperature portion of your GC method to ensure all compounds are eluted from the column. 3. Clean the Injector: If the problem persists, the injector may need to be cleaned. |
| Poor Resolution Between Reactant and Product | Inadequate Separation: The reactant and product may have similar boiling points and polarities. | 1. Optimize Temperature Program: A slower temperature ramp can improve separation. 2. Change Column: If resolution is still poor, a column with a different stationary phase (e.g., a more polar phase) may be necessary. |
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Broad Peaks for Aromatic Compounds | Secondary Interactions: The aromatic ring of this compound can have secondary π-π interactions with the stationary phase (especially phenyl columns), leading to peak broadening.[3] | 1. Adjust Mobile Phase: Altering the organic modifier or adding a small amount of a competitive agent can disrupt these interactions. 2. Change Column: A standard C18 column may provide better peak shape if π-π interactions are problematic. |
| Retention Time Drift | Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to evaporation of the more volatile component.[24] | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir covered. 2. Degassing: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.[5] |
| No Peaks Detected | Compound Not Eluting or Not Detected: The compound may be too strongly retained on the column, or the detector wavelength may be inappropriate. | 1. Increase Mobile Phase Strength: For reverse-phase HPLC, increase the percentage of the organic solvent to elute highly retained compounds. 2. Check Detector Wavelength: Ensure the UV detector is set to a wavelength where this compound and its products absorb. A diode array detector (DAD) is useful for determining the optimal wavelength.[25] |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Signal-to-Noise in ¹⁹F NMR | Low Concentration: The concentration of the analyte may be too low for the number of scans. | 1. Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. 2. Use a Higher Field Magnet: A stronger magnet will increase the inherent sensitivity of the measurement. |
| Broad ¹⁹F NMR Signals | Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal contaminants) can cause significant line broadening. | 1. Degas the Sample: Bubble an inert gas like nitrogen or argon through the sample to remove dissolved oxygen. 2. Use a Chelating Agent: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA can sequester the metal ions. |
| Inaccurate Quantification (qNMR) | Incomplete Relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integration.[6] | 1. Measure T₁: Determine the spin-lattice relaxation time (T₁) for the signals of interest. 2. Set d1 > 5 * T₁: Ensure the relaxation delay is at least five times the longest T₁ value in your sample to allow for complete relaxation and accurate quantification.[6] |
Section 3: Experimental Protocols
Protocol 1: GC-MS Method for Monitoring a Suzuki Coupling Reaction
This protocol outlines a general method for monitoring a Suzuki coupling reaction where this compound is the starting material.
1. Sample Preparation: a. At each time point, withdraw approximately 0.1 mL of the reaction mixture. b. Quench the reaction by adding the aliquot to 1 mL of a saturated aqueous ammonium chloride solution. c. Extract the organic components with 1 mL of ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate. e. Dilute an aliquot of the dried organic layer with ethyl acetate to a final concentration of approximately 1 mg/mL.
2. GC-MS Parameters:
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MSD Transfer Line: 280 °C
- Ion Source: 230 °C
- Quadrupole: 150 °C
- Scan Range: 40-450 m/z
Protocol 2: In-situ ¹⁹F NMR for Monitoring a Lithiation Reaction
This protocol provides a method for monitoring the formation of a lithiated species from this compound directly in the NMR tube.
1. Sample Preparation (in a glovebox): a. In an NMR tube equipped with a J. Young valve, dissolve this compound in anhydrous THF-d₈. b. Add an internal standard if quantitative analysis is desired (e.g., trifluorotoluene). c. Cool the NMR tube to -78 °C in a dry ice/acetone bath. d. Slowly add the lithiating agent (e.g., n-BuLi) to the NMR tube.
2. NMR Acquisition Parameters:
- Spectrometer: 400 MHz or higher.
- Nucleus: ¹⁹F
- Temperature: -78 °C (or the reaction temperature).
- Pulse Program: A standard single-pulse experiment.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay (d1): 5 seconds (adjust based on T₁ measurements for quantitative work).[6]
- Number of Scans: 16-64 (adjust for desired signal-to-noise).
3. Data Analysis: a. Process the spectra with an appropriate phasing and baseline correction. b. Integrate the signals corresponding to the starting material and the lithiated intermediate. c. Calculate the relative concentrations over time to monitor the reaction progress.
References
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]
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Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
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Kinetics / reaction monitoring. (n.d.). IMSERC. Retrieved from [Link]
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Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017). ResearchGate. Retrieved from [Link]
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What Is Derivatization In Gas Chromatography? - Chemistry For Everyone. (2025, January 19). YouTube. Retrieved from [Link]
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GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]
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Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583. Retrieved from [Link]
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Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. (2022). PubMed. Retrieved from [Link]
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. Retrieved from [Link]
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Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH. Retrieved from [Link]
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Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring. (n.d.). ACS Publications. Retrieved from [Link]
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In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]
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In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]
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5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved from [Link]
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Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring. (n.d.). ResearchGate. Retrieved from [Link]
-
In situ study of reaction kinetics using compressed sensing NMR. (2014). RSC Publishing. Retrieved from [Link]
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¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b. (n.d.). ResearchGate. Retrieved from [Link]
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The precious Fluorine on the Ring: Fluorine NMR for biological systems. (n.d.). PMC - NIH. Retrieved from [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Journal of Pharmaceutical Research and Reports. Retrieved from [Link]
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Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved from [Link]
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Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from [Link]
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GC Troubleshooting Guide: Common Issues. (n.d.). Scribd. Retrieved from [Link]
-
Recent Developments in the use of Fluorine NMR in Synthesis and Characterisation. (n.d.). ResearchGate. Retrieved from [Link]
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TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]
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19 F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved from [Link]
-
On-line monitoring of Grignard reactions. (n.d.). HZDR. Retrieved from [Link]
-
GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]
-
I keep getting debrominated starting material and low conversion after lithiation. (2018, January 22). Reddit. Retrieved from [Link]
-
How do I selectively exchange iodine with lithiate? (2015, February 2). ResearchGate. Retrieved from [Link]
-
Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing. Retrieved from [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. Retrieved from [Link]
-
HPLC Methods for analysis of Toluene. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Accounts of Chemical Research. Retrieved from [Link]
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Technical Support Center: Strategies for Selective Functionalization of 6-Bromo-2,3-difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective functionalization of 6-Bromo-2,3-difluorotoluene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid in your research and development endeavors. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when working with this versatile but sterically hindered and electronically complex substrate.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary strategies for selective functionalization of this compound?
-
How do the fluorine substituents influence the reactivity and regioselectivity of the aromatic ring?
-
Which position is more reactive: the C-Br bond or the C-H bonds?
-
What are the key challenges in achieving high yields and selectivity?
-
-
Troubleshooting Guides
-
Low Yield in Suzuki-Miyaura Coupling Reactions
-
Poor Regioselectivity in Directed ortho-Metalation (DoM)
-
Catalyst Deactivation in Buchwald-Hartwig Amination
-
Incomplete Reaction or Starting Material Recovery
-
-
Experimental Protocols
-
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position
-
Protocol 2: Directed ortho-Metalation and Functionalization at the C-4 Position
-
Protocol 3: Buchwald-Hartwig Amination at the C-6 Position
-
-
References
Frequently Asked Questions (FAQs)
What are the primary strategies for selective functionalization of this compound?
The selective functionalization of this compound primarily revolves around two key approaches:
-
Cross-Coupling Reactions at the C-Br Bond: The carbon-bromine bond is a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. Commonly employed methods include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are generally selective for the C-Br bond over the more inert C-F and C-H bonds.
-
Directed ortho-Metalation (DoM) at a C-H Bond: This strategy involves the deprotonation of a specific C-H bond ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent.[3][4] In this compound, the fluorine atoms can act as directing groups, although their directing ability is weaker than other common DMGs. The methyl group can also influence the site of metalation.
How do the fluorine substituents influence the reactivity and regioselectivity of the aromatic ring?
The two fluorine atoms at the C-2 and C-3 positions have a profound electronic and steric influence on the molecule:
-
Inductive Effect: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect acidifies the aromatic C-H protons, making them more susceptible to deprotonation in DoM reactions.[5] The C-H bond ortho to a fluorine atom is generally more acidic than other positions.
-
Steric Hindrance: The fluorine atoms, along with the adjacent methyl and bromine groups, create a sterically congested environment around the aromatic ring. This steric hindrance can pose a significant challenge for the approach of bulky reagents and catalysts, particularly in cross-coupling reactions.[6][7]
-
Directing Group Ability: In directed metalation, fluorine atoms can act as directing groups, guiding the deprotonation to the adjacent ortho position.[8] However, the relative directing power of multiple substituents must be considered.
Which position is more reactive: the C-Br bond or the C-H bonds?
Under typical transition metal-catalyzed cross-coupling conditions, the C-Br bond is significantly more reactive than the C-H bonds. The oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)) is a key step in the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, and this process is much more facile for C-Br than for C-H bonds.[9]
Conversely, under strongly basic conditions, such as those used for directed ortho-metalation, specific C-H bonds can be selectively deprotonated to form organometallic intermediates, which can then react with electrophiles. The choice of reaction conditions dictates which bond will be functionalized.
What are the key challenges in achieving high yields and selectivity?
-
Steric Hindrance: The di-ortho-substituted nature of the bromine atom (flanked by a methyl and a fluorine group) presents a significant steric barrier. This can impede the oxidative addition step in cross-coupling reactions and require the use of specialized bulky ligands to facilitate the reaction.[6][10]
-
Regioselectivity in DoM: While the fluorine atoms direct metalation to their ortho positions, the presence of multiple potential sites for deprotonation can lead to mixtures of products. Fine-tuning the reaction conditions (base, solvent, temperature) is crucial for achieving high regioselectivity.[11][12]
-
Catalyst Inhibition/Deactivation: Polyhalogenated aromatic compounds can sometimes be challenging substrates for catalytic reactions.[13][14] Catalyst deactivation or the formation of inactive catalyst species can lead to low yields and incomplete conversions.
-
Harsh Reaction Conditions: Overcoming the steric and electronic challenges often requires more forcing reaction conditions (e.g., higher temperatures, stronger bases), which can lead to side reactions and decomposition of starting materials or products.
Troubleshooting Guides
Issue: Low Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Oxidative Addition due to Steric Hindrance | 1. Switch to a bulkier, more electron-rich phosphine ligand. Consider ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or other specialized ligands designed for sterically demanding substrates.[7] 2. Increase catalyst loading. A higher catalyst concentration can help overcome slow catalytic turnover. | The steric bulk around the C-Br bond hinders the approach of the palladium catalyst. Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that is more effective at oxidative addition into the sterically encumbered C-Br bond.[6] |
| Poor Transmetalation | 1. Use a stronger base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). 2. Ensure anhydrous conditions. Water can hydrolyze the boronic acid/ester and interfere with the transmetalation step. | The transmetalation step in the Suzuki-Miyaura catalytic cycle requires the activation of the organoboron species by a base.[2][15] Stronger bases are more effective at forming the boronate species, which then transfers its organic group to the palladium center. |
| β-Hydride Elimination Side Reaction | 1. Choose a ligand that resists β-hydride elimination. Ligands with specific geometries, such as AntPhos, can disfavor the formation of the transition state required for this side reaction.[6] | For certain coupling partners, β-hydride elimination can be a competing pathway that leads to the formation of byproducts and reduces the yield of the desired coupled product.[6] |
Issue: Poor Regioselectivity in Directed ortho-Metalation (DoM)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Competitive Deprotonation at Multiple Sites | 1. Vary the organolithium base. n-BuLi, sec-BuLi, and t-BuLi have different steric and reactivity profiles. A more sterically hindered base may favor the less sterically crowded deprotonation site. 2. Use an additive like TMEDA. N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate to the lithium cation, increasing the basicity of the organolithium reagent and potentially altering the regioselectivity.[3] 3. Lower the reaction temperature. Running the reaction at -78 °C or lower can enhance kinetic control and favor the formation of the thermodynamically less stable but kinetically preferred lithiated species. | The regioselectivity of DoM is a delicate balance of the directing ability of the substituents and the steric accessibility of the C-H protons.[12] The fluorine at C-2 directs to C-3 (already substituted) and C-1 (methyl group). The fluorine at C-3 directs to C-2 (substituted) and C-4. The methyl group at C-1 directs to C-6 (brominated) and C-2 (fluorinated). The most likely site for deprotonation is C-4, directed by the C-3 fluorine, but competitive deprotonation at the methyl group (benzylic metalation) is also possible.[16] |
| Isomerization of the Lithiated Intermediate | 1. Trap the organolithium intermediate at low temperature. Do not allow the reaction mixture to warm up before adding the electrophile. | The initially formed organolithium species may not be the most thermodynamically stable. If allowed to warm, it can isomerize to a more stable species, leading to a different regioisomer upon quenching with an electrophile. |
Issue: Catalyst Deactivation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Inactive Palladium Species | 1. Use a pre-catalyst. Pre-catalysts are often more stable and generate the active Pd(0) species in situ, minimizing the formation of inactive palladium aggregates. 2. Employ a bidentate ligand. Bidentate phosphine ligands like BINAP or DPPF can chelate to the palladium center, preventing the formation of inactive palladium dimers.[1] | The active catalyst in Buchwald-Hartwig amination is a Pd(0) species. This can be prone to aggregation or decomposition, especially at the higher temperatures often required for challenging substrates.[17] |
| Reaction with the Amine or Base | 1. Carefully select the base. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[9][18] 2. Optimize the stoichiometry. An excess of the amine or base can sometimes lead to side reactions with the catalyst. | The choice of base is critical in Buchwald-Hartwig amination. It must be strong enough to deprotonate the amine in the catalytic cycle but not so reactive that it leads to catalyst decomposition or other unwanted side reactions.[19] |
Issue: Incomplete Reaction or Starting Material Recovery
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reaction Temperature or Time | 1. Increase the reaction temperature. Sterically hindered substrates often require higher temperatures to achieve a reasonable reaction rate. 2. Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | The activation energy for the oxidative addition step is higher for sterically hindered aryl halides. Increased temperature provides the necessary energy to overcome this barrier.[20][21] |
| Poor Quality Reagents or Solvents | 1. Use freshly distilled/dried solvents. Water and oxygen can be detrimental to many organometallic reactions. 2. Verify the purity of the starting materials and reagents. Impurities can inhibit the catalyst or lead to side reactions. | Organometallic reagents and catalysts are often sensitive to air and moisture. Rigorous exclusion of these contaminants is essential for reproducible and high-yielding reactions. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed toluene/water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | A robust catalyst system for sterically hindered aryl bromides.[7] |
| Base | K₃PO₄ | An effective base for activating the boronic acid.[2] |
| Solvent | Toluene/Water | The aqueous phase can accelerate the reaction.[22] |
| Temperature | 100-110 °C | Higher temperatures are often necessary for sterically demanding couplings. |
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Sources
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- 9. benchchem.com [benchchem.com]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. rsc.org [rsc.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromo-2,3-difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
The Crucial Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the determination of molecular structure. Its ability to probe the chemical environment of individual nuclei, such as ¹H and ¹³C, provides a wealth of information regarding connectivity, stereochemistry, and electronic properties. For a molecule like 6-bromo-2,3-difluorotoluene, with its distinct substitution pattern on the aromatic ring, NMR is indispensable for confirming its isomeric purity and for the unambiguous assignment of each proton and carbon atom.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound presents a distinct set of signals corresponding to the methyl and aromatic protons. The experimental data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, reveals the following key features:
-
Methyl Protons (H-7): A sharp singlet is observed at approximately 2.22 ppm . This signal integrates to three protons and its singlet nature is expected, as there are no adjacent protons to induce spin-spin coupling. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.
-
Aromatic Protons (H-4 and H-5): The two aromatic protons appear in the region of 7.19 to 7.42 ppm . Due to their proximity and coupling to each other as well as to the fluorine atoms, these signals exhibit complex splitting patterns.
-
One of the aromatic protons appears as a doublet of doublets (dd) at approximately 7.19 ppm . This splitting pattern arises from coupling to the adjacent aromatic proton and one of the fluorine atoms.
-
The other aromatic proton is observed as a multiplet (m) between 7.36 and 7.42 ppm . This complexity is a result of coupling to the neighboring proton and both fluorine atoms, leading to overlapping signals.
-
A definitive assignment of H-4 and H-5 requires a more detailed analysis of the coupling constants, which are unfortunately not fully detailed in the available data. However, based on the electronic effects of the substituents, a reasoned prediction can be made. The bromine atom is electron-withdrawing through induction but a weak deactivator overall, while fluorine is strongly electron-withdrawing. The position ortho to the bromine (H-5) would likely experience a more significant deshielding effect compared to H-4.
Unraveling the ¹³C NMR Spectrum: A Predictive Approach
The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The fluorine atoms will cause a large downfield shift for the carbons they are attached to (C-2 and C-3) and will also introduce characteristic carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are invaluable for definitive assignments. The bromine atom also influences the chemical shift of the carbon it is bonded to (C-6), typically causing a downfield shift.
Comparative Spectral Analysis: Insights from Related Molecules
To gain a deeper understanding of the substituent effects on the NMR spectra, a comparison with structurally similar molecules is highly instructive.
2,3-Difluorotoluene
The ¹H and ¹³C NMR spectra of 2,3-difluorotoluene provide a baseline for understanding the influence of the two fluorine atoms and the methyl group without the presence of bromine. In its ¹H NMR spectrum, the aromatic protons will show complex splitting patterns due to H-H and H-F couplings. The ¹³C NMR spectrum will be characterized by the significant downfield shifts of C-2 and C-3 due to the high electronegativity of fluorine, along with observable C-F coupling.
1-Bromo-2,3-difluorobenzene
This compound allows for the assessment of the electronic effects of the bromine and two fluorine atoms on the aromatic ring in the absence of the methyl group. The analysis of its ¹H and ¹³C NMR spectra is crucial for dissecting the individual contributions of each halogen to the chemical shifts and coupling patterns of the aromatic nuclei. Experimental data for 1-bromo-2,3-difluorobenzene shows three aromatic protons with complex multiplets. The ¹³C NMR spectrum exhibits six signals, with the carbons attached to fluorine (C-2 and C-3) appearing at the lowest field and showing large one-bond C-F coupling constants. The carbon attached to bromine (C-1) also shows a distinct chemical shift.
By comparing the spectral data of these related compounds with the observed and predicted data for this compound, a more confident and detailed assignment of the target molecule's NMR spectra can be achieved. The introduction of the bromine atom at the C-6 position in the difluorotoluene scaffold is expected to primarily influence the chemical shifts of the adjacent carbons and protons.
Summary of NMR Assignments
The following table summarizes the definitive and predicted NMR assignments for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) (Predicted) |
| 1 | - | - | ~125 |
| 2 | - | - | ~150 (d, ¹JCF) |
| 3 | - | - | ~148 (d, ¹JCF) |
| 4 | 7.36-7.42 | m | ~128 |
| 5 | 7.19 | dd | ~126 |
| 6 | - | - | ~115 |
| 7 | 2.22 | s | ~15 |
Note: The ¹³C NMR chemical shifts are estimations and would require experimental verification. The multiplicities for the fluorinated carbons are expected to be doublets due to one-bond C-F coupling.
Experimental Protocols
General NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Data Acquisition (Illustrative Parameters):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Data Acquisition (Illustrative Parameters):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Logical Workflow for Spectral Assignment
The following diagram illustrates a systematic approach to the assignment of NMR spectra for substituted aromatic compounds like this compound.
Caption: A logical workflow for the assignment of ¹H and ¹³C NMR spectra of substituted aromatic compounds.
Conclusion
The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in its application in chemical synthesis. This guide has provided a detailed analysis of its ¹H NMR spectrum and a predictive approach for its ¹³C NMR spectrum. By comparing its spectral features with those of related compounds, we have established a solid foundation for the unambiguous assignment of its NMR signals. The presented workflow and experimental considerations offer a practical framework for researchers engaged in the characterization of novel organic molecules.
References
- Google Patents. (n.d.). Preparation method of this compound.
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 6-Bromo-2,3-difluorotoluene
Introduction: The Synthetic Value and Challenges of 6-Bromo-2,3-difluorotoluene
In the landscape of modern medicinal and materials chemistry, fluorinated organic molecules are of paramount importance. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a valuable and versatile building block, offering a strategic entry point for the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the ortho and meta fluorine atoms create a distinct electronic and steric environment.
However, the derivatization of this substrate is not without its challenges. The steric hindrance imposed by the ortho-methyl group and the adjacent fluorine atom can impede the crucial oxidative addition step in many catalytic cycles. Furthermore, the electron-deficient nature of the aromatic ring, induced by the two fluorine atoms, modifies its reactivity profile compared to non-fluorinated analogues. Selecting an optimal catalyst system—a synergistic combination of metal precursor, ligand, base, and solvent—is therefore critical to achieving high efficiency, yield, and selectivity.
This guide provides a comparative analysis of various catalyst systems for the most common and synthetically useful cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Catalyst Systems
The choice of catalyst is fundamentally dictated by the desired bond formation. We will compare the performance of leading catalyst systems for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C, alkyne), and Heck (C-C, alkene) couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds. For a sterically hindered substrate like this compound, the key to success lies in the ligand, which must be both bulky and electron-rich to facilitate the challenging oxidative addition step and promote reductive elimination.[1]
Key Insights:
-
Ligand Choice is Critical: Sterically demanding, electron-rich monophosphine ligands, such as the biaryl phosphines (SPhos, XPhos) or trialkylphosphines (PCy₃, P(tBu)₃), are often superior to traditional ligands like PPh₃.[1] These ligands promote the formation of highly reactive, monoligated 12-electron palladium complexes, which are essential for activating the hindered C-Br bond.[1]
-
Precatalyst Selection: While simple palladium salts like Pd(OAc)₂ or precursors like Pd₂(dba)₃ can be effective when combined with an appropriate ligand, modern, well-defined precatalysts (e.g., SPhos G2, XPhos G3) often provide more consistent results, lower catalyst loadings, and milder reaction conditions.
-
Base and Solvent Synergy: The choice of base and solvent system is crucial. A combination of a strong base like K₃PO₄ or Cs₂CO₃ with an ethereal solvent like 1,4-dioxane, often with a small amount of water, is a reliable starting point.[2]
Performance Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >95 |
| Pyridine-3-boronic acid | [Pd(SPhos)Cl]₂ (1) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 16 | 92 |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 88 |
| Cyclopropylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 110 | 12 | 75 |
Note: Data is compiled from typical results for analogous sterically hindered and electron-deficient aryl bromides.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The palladium-catalyzed formation of C-N bonds is a cornerstone of pharmaceutical synthesis.[3][4] For this compound, overcoming steric hindrance is again the primary challenge. The development of specialized ligands by the Buchwald and Hartwig groups has been instrumental in enabling these difficult transformations.[3]
Key Insights:
-
Advanced Ligands are Essential: First-generation ligands like P(o-tolyl)₃ are generally ineffective for this substrate.[3] Highly hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to facilitate the coupling, especially with less nucleophilic anilines or sterically bulky secondary amines.[4]
-
Base Sensitivity: A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions. Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are the most common choices.
-
Catalyst Inhibition: The nitrogen atoms in heteroaromatic amines can sometimes coordinate to the palladium center and inhibit catalysis. Using a well-defined precatalyst can often mitigate this issue.
Performance Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 8 | >98 |
| Aniline | [XPhos Pd G3] (2) | - | LHMDS (1.4) | THF | 80 | 12 | 94 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 91 |
| Ammonia (as LHMDS salt) | [tBuXPhos Pd G3] (2) | - | LHMDS (2) | DME | 90 | 24 | 85 |
Note: Data is compiled from typical results for analogous sterically hindered and electron-deficient aryl bromides.
Sonogashira and Heck Couplings: Alkynyl and Alkenyl Functionalization
The Sonogashira and Heck reactions provide powerful avenues for installing alkyne and alkene functionalities, respectively.
-
Sonogashira Coupling: This reaction traditionally uses a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[5] The amine base (e.g., Et₃N, i-Pr₂NH) often serves as the solvent. Copper-free conditions have also been developed to prevent the undesired homocoupling of terminal alkynes, which can be a significant side reaction.[6] For this compound, a standard catalyst like PdCl₂(PPh₃)₂ with CuI is a good starting point.
-
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, typically with trans selectivity.[7][8] The choice of ligand can influence efficiency, but standard conditions often involve a palladium source like Pd(OAc)₂ with a phosphine ligand and an organic base like Et₃N.[9]
The Nickel Alternative: A Cost-Effective and Sustainable Approach
While palladium dominates the field, there is a growing interest in using catalysts based on more earth-abundant and cost-effective metals like nickel.[10] Nickel catalysts offer several potential advantages:
-
Unique Reactivity: Nickel can participate in one-electron redox chemistry, opening up different mechanistic pathways compared to palladium's typical two-electron cycle.[11]
-
Improved Activity for Certain Substrates: Ni catalysts have shown improved activity for some reactions involving heteroaryl substrates or aryl electrophiles like carbamates.[10]
-
Different Selectivity: The interaction of nickel with coordinating functional groups can lead to different selectivity profiles compared to palladium.[12]
However, nickel catalysis can also be more challenging. Nickel complexes may have access to a wider array of off-cycle species and deactivation pathways, requiring careful optimization of ligands and conditions.[13] For a substrate like this compound, a system like NiCl₂(dppf) could be a viable starting point for exploration in Suzuki-type couplings.
Mechanistic Considerations & Visualizations
Understanding the catalytic cycle is key to troubleshooting and optimizing a reaction. The general cycle for most palladium-catalyzed cross-couplings involves three main stages: Oxidative Addition, Transmetalation (or Amine Coordination/Deprotonation), and Reductive Elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
For sterically hindered substrates, the initial Oxidative Addition of Ar-Br to the Pd(0) center is often the rate-limiting step. Bulky, electron-donating ligands accelerate this step by stabilizing the electron-rich Pd(0) center and promoting the formation of a coordinatively unsaturated species that can readily react with the aryl halide.
Experimental Protocols
A self-validating protocol contains sufficient detail for replication. The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic acid
Reagents & Equipment:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv, finely ground)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
Workflow Diagram:
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane, followed by degassed deionized water (e.g., in a 5:1 ratio), to achieve a final substrate concentration of approximately 0.2 M.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.
Conclusion and Recommendations
The successful cross-coupling of this compound is eminently achievable with the careful selection of a modern catalyst system. For general C-C and C-N bond formation, palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands (such as SPhos and XPhos) represent the current state-of-the-art and provide the most reliable path to high yields. For researchers seeking more sustainable or cost-effective methods, the exploration of nickel-based catalyst systems presents a promising, albeit less-developed, alternative. The protocols and comparative data provided in this guide serve as a robust starting point for developing efficient and scalable syntheses involving this valuable fluorinated building block.
References
- Nickel versus Palladium in Cross-Coupling Catalysis: Cooper, A. K., Burton, P., & Nelson, D. (2019). Synthesis. A detailed comparison of the effect of coordinating functional groups on the performance of Suzuki–Miyaura reactions catalysed by nickel and palladium. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690013]
- Buchwald–Hartwig amination - Wikipedia: A comprehensive overview of the history, mechanism, and scope of the Buchwald-Hartwig amination reaction. [Link: https://en.wikipedia.
- Well-defined nickel and palladium precatalysts for cross-coupling: T. J. Colacot et al. (2018). Nature Reviews Chemistry. This review highlights recent advances in the development of Pd and Ni precatalysts for cross-coupling. [Link: https://www.
- Comparing Nickel- and Palladium-Catalyzed Heck Reactions: A theoretical study comparing the mechanisms and energy barriers of Ni- and Pd-catalyzed Heck reactions. (Request PDF on ResearchGate). [Link: https://www.researchgate.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species: L. Falivene et al. (2018). ACS Catalysis. A perspective on experimental and computational studies of off-cycle reactions in palladium- and nickel-catalyzed cross-couplings. [Link: https://pubs.acs.org/doi/10.
- Heck reaction - Wikipedia: An encyclopedia entry detailing the history, mechanism, and variations of the Heck reaction. [Link: https://en.wikipedia.org/wiki/Heck_reaction]
- Application Notes and Protocols for Suzuki Coupling Reactions: Benchchem. Provides a generalized protocol for Suzuki coupling, outlining reagents and procedures. [Link: https://www.benchchem.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling: G. A. Molander & B. Canturk. (2009). Angewandte Chemie International Edition. This review discusses the advantages of using sterically bulky, electron-rich phosphines in Suzuki-Miyaura reactions. [Link: https://onlinelibrary.wiley.com/doi/10.1002/anie.200900696]
- Buchwald Hartwig amination catalysts - Johnson Matthey: A portfolio of phosphine ligated Pd precatalysts for a range of Buchwald-Hartwig amination reactions. [Link: https://matthey.
- Room-Temperature, Copper-Free Sonogashira Reactions: M. A. Tarselli et al. (2018). Organic Letters. Details a protocol for copper-free Sonogashira couplings at room temperature. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.8b02131]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
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- 11. escholarship.org [escholarship.org]
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A Comparative Guide to the Reactivity of 6-Bromo-2,3-difluorotoluene and 2-bromo-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. Among these, 6-Bromo-2,3-difluorotoluene and 2-bromo-1,3-difluorobenzene are two structurally similar yet distinct synthons, each offering a unique profile of reactivity. The presence and placement of fluorine, bromine, and methyl substituents dramatically influence the electron density of the aromatic ring and the steric accessibility of its reactive sites.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect their structural and electronic characteristics to rationalize their behavior in key synthetic transformations, including metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and directed ortho-lithiation. This analysis is supported by experimental data and detailed protocols to provide researchers with a practical framework for selecting the appropriate building block for their synthetic endeavors.
Structural and Electronic Properties: A Tale of Two Rings
The reactivity of an aromatic ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents, alongside steric factors.
-
This compound: This molecule features two strongly electron-withdrawing fluorine atoms (-I > +M), one deactivating bromine atom (-I > +M), and one weakly electron-donating methyl group (+I, hyperconjugation).[1][2] The methyl group slightly activates the ring compared to a simple halogenated benzene, donating electron density via induction and hyperconjugation.[1] This donation partially counteracts the strong deactivating effects of the adjacent fluorine atoms. Sterically, the C-Br bond is flanked by a hydrogen and a fluorine atom, while the methyl group is positioned next to the other fluorine.
-
2-bromo-1,3-difluorobenzene: Lacking the electron-donating methyl group, this aromatic ring is significantly more electron-deficient. It is substituted with three deactivating halogen atoms. The cumulative inductive withdrawal from the two fluorine atoms and the bromine atom renders the ring highly electrophilic.[1][3] A critical structural feature is the steric environment of the C-Br bond, which is flanked by two ortho-fluorine atoms. This steric crowding has profound implications for reactions involving this site.
The following diagram illustrates the logical flow for evaluating the reactivity of these substituted aromatics.
Caption: General workflow for assessing and comparing the reactivity of functionalized aromatic compounds.
Comparative Reactivity in Key Transformations
The subtle structural differences between these two molecules lead to divergent behavior in common synthetic reactions.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, relying on a palladium catalyst to couple an aryl halide with an amine.[4][5] The critical step, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, is highly sensitive to both electronic and steric factors.[6]
-
Analysis:
-
This compound: The C-Br bond is flanked by a fluorine atom and a hydrogen atom. The single ortho-fluorine provides a strong electron-withdrawing effect, making the carbon atom more electrophilic and susceptible to oxidative addition. The steric hindrance is relatively low.
-
2-bromo-1,3-difluorobenzene: The C-Br bond is sterically shielded by two ortho-fluorine atoms. This significant steric bulk can impede the approach of the bulky palladium-ligand complex, thus slowing the rate of oxidative addition.
-
-
Experimental Evidence: While direct side-by-side comparative kinetic data is scarce in the literature, individual reactions demonstrate the feasibility of coupling for both substrates. However, the conditions required and the typical yields achieved suggest that the less sterically hindered This compound is generally the more reactive partner in palladium-catalyzed cross-coupling reactions.
| Substrate | Amine | Catalyst/Ligand | Base | Temp. | Yield |
| This compound | Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | 100 °C | High |
| 2-bromo-1,3-difluorobenzene | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 110 °C | Moderate |
| Data is representative and compiled from typical procedures. |
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Protocol: Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with the inert gas three times.
-
Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[3][7]
-
Analysis:
-
This compound: The ring is activated towards SNAr by the two fluorine atoms. However, the electron-donating methyl group slightly reduces the overall electrophilicity of the ring, making it less reactive than its counterpart.
-
2-bromo-1,3-difluorobenzene: This ring is highly electron-deficient due to the three halogen substituents and the absence of any activating groups. This makes it an excellent substrate for SNAr. A nucleophile can attack the carbon bearing the bromine atom, which is activated by two ortho fluorine atoms.
-
-
Reactivity Comparison: Due to its greater ring electron deficiency, 2-bromo-1,3-difluorobenzene is significantly more reactive towards nucleophiles in an SNAr reaction. The reaction proceeds readily with common nucleophiles like alkoxides or amines, often under milder conditions than required for this compound.
| Substrate | Nucleophile | Base | Solvent | Temp. | Reactivity |
| This compound | NaOMe | - | DMF | 100-120 °C | Moderate |
| 2-bromo-1,3-difluorobenzene | NaOMe | - | DMF | 60-80 °C | High |
| Data is representative and based on established principles of SNAr reactivity.[8][9] |
Directed ortho-Lithiation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[10][11] It involves deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base. Fluorine is a recognized, albeit weak, directing group.[12][13]
-
Analysis:
-
This compound: The most acidic proton is at the C4 position, being ortho to the fluorine at C3 and flanked by the bromine and methyl groups. Lithiation is expected to occur selectively at this position.
-
2-bromo-1,3-difluorobenzene: The protons at C4 and C6 are equivalent and are the most acidic. Each is positioned ortho to a fluorine atom (at C3 and C1, respectively) and para to the other. Deprotonation will occur at these sites. The proton at C5 is significantly less acidic.[14]
-
-
Reactivity Comparison: Both substrates undergo regioselective lithiation. The choice between them depends on the desired substitution pattern. 2-bromo-1,3-difluorobenzene offers access to C4/C6 functionalization, while This compound provides a single, unique vector for functionalization at C4. The overall acidity of the ring protons is likely higher in 2-bromo-1,3-difluorobenzene, potentially allowing for slightly milder lithiation conditions.
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. vapourtec.com [vapourtec.com]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chimia.ch [chimia.ch]
A Comparative Guide to the Synthesis of 6-Bromo-2,3-difluorotoluene for Researchers and Drug Development Professionals
Introduction
6-Bromo-2,3-difluorotoluene is a key building block in the synthesis of various pharmaceuticals and agrochemicals, most notably as a crucial intermediate in the production of the influenza antiviral drug baloxavir marboxil.[1] The efficient and cost-effective synthesis of this compound is of significant interest to researchers and professionals in the field of drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and a cost-benefit analysis to aid in the selection of the most appropriate method for laboratory and industrial-scale production.
Overview of Synthetic Strategies
Three main synthetic routes to this compound have been reported in the literature, each with its own set of advantages and disadvantages. These routes are:
-
Multi-step synthesis from 2,3,4-trifluoronitrobenzene: A four-step sequence involving nucleophilic aromatic substitution, decarboxylation, reduction, and a Sandmeyer-type reaction.
-
Direct bromination of 2,3-difluorotoluene: A seemingly straightforward approach involving the electrophilic substitution of 2,3-difluorotoluene.
-
Low-temperature methylation of 1-bromo-3,4-difluorobenzene: A route that introduces the methyl group at a late stage under cryogenic conditions.
This guide will delve into the specifics of each route, providing detailed protocols, a comparative analysis of their cost-effectiveness, scalability, and safety considerations.
Route 1: Multi-step Synthesis from 2,3,4-Trifluoronitrobenzene
This synthetic pathway, detailed in Chinese patent CN117049938A, is a robust and high-yielding method suitable for industrial production.[1] The overall scheme is depicted below.
Figure 1: Reaction scheme for the multi-step synthesis of this compound.
Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of diethyl malonate in toluene at 0°C, sodium tert-butoxide is added portion-wise.
-
This mixture is then added dropwise to a solution of 2,3,4-trifluoronitrobenzene in toluene at 0°C.
-
The reaction is stirred for 2 hours, followed by an aqueous workup to yield diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate.
Step 2: Decarboxylation
-
The malonate derivative is heated in a mixture of concentrated sulfuric acid and water at 90-100°C for 10-12 hours.
-
After cooling, the product, 1,2-difluoro-3-methyl-4-nitrobenzene, is extracted with ethyl acetate. The reported yield for this step is 82%.[1]
Step 3: Reduction
-
The nitro compound is reduced to the corresponding aniline by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in methanol.
-
The reaction is typically carried out under a hydrogen atmosphere at a pressure of 0.3-0.6 MPa and a temperature of 40-50°C for 5-6 hours.
Step 4: Diazotization and Bromination (Sandmeyer Reaction)
-
The 3,4-difluoro-2-methylaniline is dissolved in aqueous hydrobromic acid and cooled to 0°C.
-
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Cuprous bromide (CuBr) is then added portion-wise, and the reaction mixture is stirred for 4-6 hours.
-
The final product, this compound, is obtained after extraction and purification by distillation under reduced pressure. The reported yield for this final step is between 81% and 90%.[1]
Cost-Benefit Analysis of Route 1
| Parameter | Analysis |
| Starting Material Cost | 2,3,4-Trifluoronitrobenzene is a commercially available, albeit moderately expensive, starting material. |
| Reagent Cost | Diethyl malonate, sodium tert-butoxide, sulfuric acid, palladium on carbon, sodium nitrite, and cuprous bromide are all common and relatively inexpensive industrial chemicals. |
| Overall Yield | The reported yields for the decarboxylation and Sandmeyer steps are high (82% and 81-90% respectively). While specific yields for the first two steps are not provided in the patent, similar reactions typically proceed in good to excellent yields, suggesting a high overall yield for the four-step sequence. |
| Scalability | The reaction conditions are amenable to large-scale industrial production. The use of standard chemical engineering equipment and the avoidance of extreme temperatures or pressures make this route scalable. |
| Safety and Environmental Impact | The process involves the use of flammable solvents, strong acids, and potentially hazardous diazonium salt intermediates. However, these are well-established industrial processes with established safety protocols. The use of catalytic hydrogenation is a green chemistry approach. |
Route 2: Direct Bromination of 2,3-difluorotoluene
This route represents the most atom-economical approach to the target molecule. The synthesis involves the direct electrophilic bromination of 2,3-difluorotoluene.
Figure 2: Reaction scheme for the direct bromination of 2,3-difluorotoluene.
Experimental Considerations
Cost-Benefit Analysis of Route 2
| Parameter | Analysis |
| Starting Material Cost & Availability | A significant drawback of this route is the limited commercial availability of 2,3-difluorotoluene in large quantities, as noted in patent CN117049938A.[1] This scarcity makes the starting material expensive and potentially unsuitable for large-scale production. |
| Reagent Cost | Brominating agents like NBS and Lewis acid catalysts are generally affordable. |
| Overall Yield & Selectivity | The yield and regioselectivity of the bromination would be critical factors. The electronic effects of the two fluorine atoms and the methyl group could lead to a mixture of isomers, potentially lowering the yield of the desired product and requiring extensive purification. |
| Scalability | If the starting material were readily available, the single-step nature of this route would be highly attractive for scalability. |
| Safety and Environmental Impact | The use of bromine and Lewis acids requires appropriate handling and safety measures. The formation of isomeric byproducts would also generate more chemical waste. |
Route 3: Low-Temperature Methylation of 1-Bromo-3,4-difluorobenzene
This approach, mentioned in patent CN112062750A, involves the introduction of the methyl group in the final step via a low-temperature organometallic reaction.[1]
Figure 3: Reaction scheme for the low-temperature methylation of 1-bromo-3,4-difluorobenzene.
Experimental Considerations
This synthesis would likely proceed via a directed ortho-metalation, where a strong base such as n-butyllithium deprotonates the position ortho to the bromine atom, facilitated by the directing effect of the fluorine atoms. The resulting aryllithium species is then quenched with a methylating agent like methyl iodide. The critical aspect of this reaction is the requirement for a very low temperature, around -70°C, to ensure the stability of the organometallic intermediate and to control the regioselectivity.
Cost-Benefit Analysis of Route 3
| Parameter | Analysis |
| Starting Material Cost | 1-Bromo-3,4-difluorobenzene is a commercially available starting material. |
| Reagent Cost | Strong bases like n-butyllithium and methylating agents are standard reagents in organic synthesis. |
| Overall Yield | The yield of such low-temperature reactions can be high if optimized, but they are often sensitive to reaction conditions. |
| Scalability | The requirement for cryogenic temperatures (-70°C) presents a significant challenge for large-scale industrial production. Maintaining such low temperatures on a large scale is energy-intensive and requires specialized and costly equipment. |
| Safety and Environmental Impact | The use of pyrophoric reagents like n-butyllithium at low temperatures poses significant safety risks that require specialized handling and reactor systems.[1] The energy consumption for cooling also has a considerable environmental footprint. |
Comparative Summary and Recommendation
| Synthetic Route | Starting Material | Number of Steps | Key Advantages | Key Disadvantages | Overall Feasibility |
| 1. Multi-step Synthesis | 2,3,4-Trifluoronitrobenzene | 4 | High overall yield, scalable, uses readily available reagents, well-established industrial processes. | Multi-step process, involves a hazardous diazonium intermediate. | High |
| 2. Direct Bromination | 2,3-Difluorotoluene | 1 | Atom-economical, single step. | Starting material not readily available in bulk, potential for isomeric mixtures. | Low (due to starting material) |
| 3. Low-Temp Methylation | 1-Bromo-3,4-difluorobenzene | 1 | Single step from a commercial starting material. | Requires cryogenic temperatures (-70°C), use of pyrophoric reagents, high energy cost, and specialized equipment. | Low (for large scale) |
Conclusion
Based on a comprehensive analysis of the available synthetic routes, the multi-step synthesis starting from 2,3,4-trifluoronitrobenzene (Route 1) emerges as the most practical and economically viable method for the production of this compound, particularly for industrial-scale applications. Despite being a four-step process, its high overall yield, the use of readily available and cost-effective reagents, and its amenability to scale-up make it the superior choice.
The direct bromination of 2,3-difluorotoluene (Route 2) is an elegant approach in principle, but is severely hampered by the lack of a reliable and cost-effective source for the starting material. The low-temperature methylation of 1-bromo-3,4-difluorobenzene (Route 3) is a viable laboratory-scale synthesis but is not well-suited for large-scale manufacturing due to the significant safety, engineering, and economic challenges associated with cryogenic reactions.
For researchers and drug development professionals, the choice of synthesis will ultimately depend on the desired scale of production, available resources, and specific project requirements. However, for a robust, reliable, and scalable synthesis of this compound, the multi-step route from 2,3,4-trifluoronitrobenzene is the recommended pathway.
References
A Comparative Guide to the Biological Activity Screening of 6-Bromo-2,3-difluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Halogenated Toluic Scaffolds in Drug Discovery
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into small organic molecules has become a cornerstone of modern medicinal chemistry. This approach can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, substituted toluene scaffolds represent a versatile platform for the development of novel therapeutic agents. This guide focuses on 6-Bromo-2,3-difluorotoluene and its derivatives, a class of compounds with underexplored but promising biological potential. While direct biological screening data for this specific scaffold is nascent in publicly available literature, by examining structurally related compounds and established screening methodologies, we can construct a robust framework for evaluating their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide will provide a comparative analysis, detailed experimental protocols, and the scientific rationale behind screening strategies for this intriguing class of molecules.
Structure-Activity Rationale: Why this compound Derivatives Warrant Investigation
The unique substitution pattern of this compound suggests several avenues for biological activity. The presence of a bromine atom can facilitate halogen bonding, a significant non-covalent interaction in drug-receptor binding, and is a common feature in potent enzyme inhibitors. Fluorine atoms are known to enhance metabolic stability and can modulate the acidity of nearby protons, influencing interactions with target proteins. The combination of these halogens on a toluene ring creates a distinct electronic and steric profile that can be exploited for selective biological targeting.
Studies on related halogenated aromatic compounds provide a strong basis for hypothesizing the potential activities of this compound derivatives:
-
Anticancer Potential: Numerous brominated and fluorinated aromatic compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as topoisomerases and protein kinases. For instance, certain brominated phenyl derivatives have been shown to act as potent tyrosine kinase inhibitors.
-
Antimicrobial Activity: Halogenated compounds have a long history as antimicrobial agents. The lipophilic nature of the brominated and fluorinated toluene core may facilitate passage through microbial cell membranes, leading to disruption of essential cellular processes.
-
Enzyme Inhibition: The electrophilic nature of the carbon-bromine bond and the ability of fluorine to form strong interactions make these derivatives promising candidates for enzyme inhibitors. Targets could include a wide range of enzymes, from bacterial metabolic enzymes to human kinases involved in disease pathways.
Comparative Analysis of Structurally Related Compounds
To provide a tangible comparison, we will examine the reported biological activities of commercially available or synthetically accessible compounds that share structural similarities with this compound. This comparative data, summarized in the table below, will serve as a benchmark for interpreting the screening results of novel derivatives.
| Compound/Derivative Class | Structure | Reported Biological Activity | Key Findings & IC₅₀/MIC Values |
| PD 158780 (A 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine) | Contains a bromophenyl moiety | Potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. | IC₅₀ = 0.08 nM against EGFR.[1] |
| Halogenated Flavonoids | Phenyl ring with bromo/chloro substitutions | Antiangiogenic and anticancer activity. | 7,8-dihydroxy-4'-bromo derivative showed 64% inhibition of endothelial cell tube formation at 1 µM.[2] |
| Brominated Benzofuran Derivatives | Benzofuran core with bromine substitution | Cytotoxic against various cancer cell lines. | A bromomethyl-substituted benzofuran derivative showed an IC₅₀ of 0.1 µM against HL60 leukemia cells.[3] |
| Fluoroquinolones | Core structure with fluorine at C-8 | Inhibition of eukaryotic topoisomerase II. | Removal of the C-8 fluorine decreased the drug's potency by approximately 2.5-fold.[4] |
| 6-bromo-8-nitroflavone | Flavone with bromo and nitro substitutions | Antimicrobial activity against pathogenic bacteria and yeast. | Showed inhibitory effects on E. faecalis, S. aureus, E. coli, and C. albicans.[5] |
Experimental Protocols for Biological Activity Screening
The following section provides detailed, step-by-step methodologies for key in vitro assays to screen this compound derivatives for anticancer, antimicrobial, and enzyme inhibitory activities.
Workflow for Initial Biological Screening
Caption: Principle of the topoisomerase II decatenation assay.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
Test compounds and a positive control (e.g., Etoposide)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to initiate the reaction. Include a control reaction without the test compound.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Data Analysis: Visualize the DNA bands under UV light. Inhibition of the enzyme will result in the persistence of high-molecular-weight catenated kDNA, while the active enzyme will convert it to lower-molecular-weight decatenated mini-circles.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is still emerging, the structural alerts within this scaffold, coupled with data from related halogenated aromatic compounds, provide a compelling rationale for their investigation as potential therapeutic agents. The screening protocols detailed in this guide offer a standardized and efficient approach to systematically evaluate their anticancer, antimicrobial, and enzyme inhibitory properties.
Future research should focus on the synthesis of a diverse library of this compound derivatives with variations in the substitution pattern to establish clear structure-activity relationships. Active compounds identified through these primary screens should be advanced to more complex secondary assays to elucidate their precise mechanisms of action. The insights gained from such studies will be invaluable for the rational design of novel and potent drug candidates based on this promising chemical scaffold.
References
- Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742-751.
- El-Sayed, M. A., et al. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 27(9), 2875.
- Abdel-Aziz, A. A. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Robinson, M. J., et al. (1992). Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: influence of the C-8 fluorine group. Antimicrobial agents and chemotherapy, 36(4), 751-756.
- Sroka, Z., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
Sources
- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 4. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Isomers of 6-Bromo-2,3-difluorotoluene: An In-Depth Technical Comparison
For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a cornerstone of chemical synthesis and characterization. The subtle shifts in the placement of functional groups can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 6-Bromo-2,3-difluorotoluene and its selected constitutional isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The isomers chosen for this comparative analysis are:
-
This compound
-
4-Bromo-2,3-difluorotoluene
-
2-Bromo-3,4-difluorotoluene
Understanding the distinct spectroscopic fingerprint of each isomer is critical for ensuring the purity and identity of intermediates and final products in complex synthetic pathways.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the structural elucidation of these isomers. The chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus is unique, leading to distinct chemical shifts, coupling patterns, and signal multiplicities that together create a unique spectral signature for each molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectra of the bromodifluorotoluene isomers are primarily characterized by signals from the methyl group and the aromatic protons. The chemical shift of the methyl protons is influenced by the proximity of electronegative fluorine and bromine atoms, while the aromatic region reveals intricate splitting patterns due to proton-proton and proton-fluorine couplings.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Comparative ¹H NMR Data (Predicted):
| Isomer | Predicted Chemical Shifts (ppm) | Predicted Multiplicities |
| This compound | ~2.3 (s, 3H, CH₃), ~7.1-7.4 (m, 2H, Ar-H) | Singlet (CH₃), Multiplet (Ar-H) |
| 4-Bromo-2,3-difluorotoluene | ~2.2 (s, 3H, CH₃), ~7.0-7.3 (m, 2H, Ar-H) | Singlet (CH₃), Multiplet (Ar-H) |
| 2-Bromo-3,4-difluorotoluene | ~2.4 (s, 3H, CH₃), ~7.2-7.5 (m, 2H, Ar-H) | Singlet (CH₃), Multiplet (Ar-H) |
Note: These are predicted values and may vary slightly from experimental data.
The key differentiating features in the ¹H NMR spectra will be the precise chemical shifts and the complex splitting patterns of the aromatic protons, which are highly sensitive to the relative positions of the fluorine and bromine substituents.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a direct view of the carbon framework of the molecule. The number of unique carbon signals reveals the molecular symmetry, and the chemical shifts are indicative of the electronic environment of each carbon atom. The large one-bond carbon-fluorine coupling constants (¹JCF) are particularly diagnostic.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 100 MHz or higher ¹³C NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Comparative ¹³C NMR Data (Predicted):
| Isomer | Predicted Aromatic C Chemical Shifts (ppm) | Predicted CH₃ Chemical Shift (ppm) |
| This compound | ~110-155 (multiple signals) | ~15-20 |
| 4-Bromo-2,3-difluorotoluene | ~110-155 (multiple signals) | ~15-20 |
| 2-Bromo-3,4-difluorotoluene | ~110-155 (multiple signals) | ~15-20 |
Note: These are predicted values. The actual spectra will show splitting due to C-F coupling.
The most significant differences will arise from the distinct patterns of C-F coupling for the aromatic carbons, which directly reflect the positions of the fluorine atoms relative to each carbon.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is an exceptionally sensitive technique for differentiating these isomers. The chemical shifts of the fluorine nuclei are highly dependent on their position on the aromatic ring and the nature of the adjacent substituents.
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H NMR can typically be used.
-
Instrument Setup: Utilize an NMR spectrometer equipped with a fluorine probe, tuned to the appropriate frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the FID and reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
Expected ¹⁹F NMR Characteristics:
Each isomer will exhibit two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms. The chemical shifts and the fluorine-fluorine coupling constants (JFF) will be unique for each isomer, providing a definitive method for identification. For instance, ortho-difluoro substituents will typically show a larger JFF coupling constant compared to meta or para arrangements.
Workflow for NMR-based Isomer Differentiation
Caption: Workflow for the differentiation of bromodifluorotoluene isomers using NMR spectroscopy.
Vibrational Spectroscopy: A Glimpse into Molecular Bonds
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. While the IR spectra of these isomers will share some common features, such as C-H and C-C aromatic stretches, the positions of the C-F and C-Br stretching and bending vibrations will be sensitive to the substitution pattern on the aromatic ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of the neat liquid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Comparative IR Data:
| Isomer | Characteristic Absorption Bands (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch | 1300-1100 |
| C-Br Stretch | 700-500 |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to each isomer, arising from the various bending and stretching modes of the substituted benzene ring. These patterns, though complex, can serve as a reliable fingerprint for each isomer when compared to a reference spectrum.
Mass Spectrometry: Deciphering the Molecular Puzzle
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the bromodifluorotoluene isomers, the molecular ion peak will be a key identifier. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of mixtures.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Expected Fragmentation Patterns:
The molecular ion for all isomers will have an m/z corresponding to the molecular weight of C₇H₅BrF₂. The fragmentation patterns will be influenced by the stability of the resulting carbocations and radical cations. Common fragmentation pathways for halogenated aromatic compounds include:
-
Loss of a bromine radical (•Br): This will result in a significant peak at [M-79]⁺ and [M-81]⁺.
-
Loss of a methyl radical (•CH₃): This leads to a peak at [M-15]⁺.
-
Loss of HF: A peak at [M-20]⁺ may be observed.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-2,3-difluorotoluene
The disposal of any chemical waste is a critical aspect of laboratory safety and environmental responsibility. For halogenated organic compounds such as 6-Bromo-2,3-difluorotoluene, stringent protocols must be followed to mitigate risks to personnel and the environment. This guide is structured to provide a clear, actionable framework for the proper management of this specific chemical waste, from the point of generation to final disposal.
Understanding the Hazard Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3][4] Inhalation may also lead to respiratory irritation.[1][2][5] Awareness of these properties informs the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C7H5BrF2 | [6][7][8] |
| Appearance | Clear colorless to pale yellow liquid | [6] |
| Boiling Point | 182.7±35.0 °C (Predicted) | [8][9] |
| Flash Point | 53 °C (127 °F) | [1] |
| Density | 1.588±0.06 g/cm3 (Predicted) | [8][9] |
Under fire conditions, hazardous decomposition products can form, including carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[1]
Personnel Safety: The First Priority
Adherence to strict safety protocols is non-negotiable when handling this compound waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing a robust Chemical Hygiene Plan.[10]
2.1. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[12] Contaminated gloves should be disposed of properly after use.[1]
-
Skin and Body Protection: An impervious lab coat or apron should be worn to prevent skin contact.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or where vapors may be present, a NIOSH-approved respirator is necessary.[1]
2.2. Engineering Controls
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[11]
The Disposal Workflow: A Step-by-Step Protocol
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound falls under these regulations.[13][14] The following workflow outlines the compliant disposal process.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[15] this compound waste should not be mixed with incompatible materials, such as strong oxidizing agents or strong bases.[11] It should be collected in a dedicated, properly labeled waste container.
Step 2: Waste Collection and Containment
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Keep the container closed at all times, except when adding waste.
Step 3: Labeling
Accurate labeling is a cornerstone of safe waste management and is required by OSHA's Hazard Communication Standard.[16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Flammable, Irritant)
-
The date accumulation started
-
The name and contact information of the generating laboratory or personnel
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel. The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][2]
Step 5: Arrange for Pickup
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
Step 6: Manifesting and Transport
A hazardous waste manifest is a legal document that tracks the waste from its point of origin to its final destination. This "cradle-to-grave" system is a key component of RCRA. Your EHS department or the waste disposal company will typically handle the completion of the manifest.
Step 7: Final Disposal
The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] This process effectively destroys the hazardous components of the waste.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][11]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[1] For large spills, evacuate the area and contact your institution's emergency response team.
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the guidelines outlined in this document, which are grounded in the regulations set forth by the EPA and OSHA, laboratory personnel can ensure a safe working environment and maintain environmental compliance.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,6-difluorotoluene. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2,3-difluorotoluene
Welcome to your comprehensive guide on the safe handling of 6-Bromo-2,3-difluorotoluene (CAS No. 847502-81-2). In the fast-paced environment of drug discovery and chemical research, a profound respect for safety protocols is not just a regulatory requirement but the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, offering a detailed operational plan grounded in the specific hazards of this compound. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both you and your research.
Foundational Knowledge: Understanding the Hazard Profile
This compound is a flammable liquid and vapor that presents several health hazards.[1][2] A thorough understanding of its risk profile is the critical first step in implementing effective safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Key hazards associated with this chemical include:
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause inflammation, redness, and discomfort.[1][3][4]
-
Serious Eye Irritation: It is a Category 2/2A eye irritant, meaning contact can lead to significant and potentially painful irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[1][2][4]
-
Flammability: The compound is a flammable liquid with a flash point of 53°C (127°F), requiring strict control of ignition sources.[1]
Furthermore, upon combustion, it can decompose to form hazardous products like carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[1][2] There is currently no data available on carcinogenic or mutagenic effects.[1]
The Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE must directly correspond to the identified hazards. The following table summarizes the essential equipment for handling this compound.
| Protection Category | Required Equipment | Standard/Specification | Rationale & Causality |
| Engineering Controls | Certified Chemical Fume Hood | - | This is the primary line of defense. Handling a volatile, flammable liquid that is a respiratory irritant outside of a fume hood is a significant and unnecessary risk. It contains vapors and protects from splashes and potential reactions.[1] |
| Eye & Face Protection | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Protects against chemical splashes and vapors that cause serious eye irritation. Standard safety glasses are insufficient.[1][3] |
| Face Shield | - | Recommended in addition to goggles when handling larger quantities (>100 mL) or during procedures with a heightened risk of splashing (e.g., transfers, heating). | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact, which is a primary exposure route leading to irritation.[1] Double gloving is a best practice, especially for extended handling, to protect against unnoticed tears or degradation. |
| Body Protection | Flame-Retardant Laboratory Coat | - | Protects skin and personal clothing from contamination by splashes and spills. The flame-retardant property is crucial given the chemical's flammability.[1] |
| Closed-Toe Shoes | - | Prevents exposure to feet in the event of a spill. | |
| Respiratory Protection | NIOSH-Approved Respirator | Organic Vapor Cartridge | Required only if engineering controls (fume hood) fail or are unavailable, or during a large-scale spill response.[5] Routine use should not be necessary if proper engineering controls are in place. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe experimental environment.
Step 1: Preparation & Pre-Handling Safety Check
-
Verify Fume Hood Certification: Before beginning any work, confirm that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble & Inspect PPE: Gather all necessary PPE as detailed in the table above. Meticulously inspect gloves for any signs of damage, tearing, or discoloration.
-
Prepare Work Area: Cover the work surface within the fume hood with disposable, absorbent liners to contain any potential spills.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest eyewash station, safety shower, and fire extinguisher.
-
Eliminate Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are in the immediate vicinity.[1][2] Keep the container away from heat.[4]
Step 2: Handling the Compound
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves.
-
Transfer Chemical: Conduct all weighing and transferring of this compound deep within the fume hood. Use appropriate tools (e.g., spatulas, pipettes) to minimize the risk of spills.
-
Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[3][4]
-
Situational Awareness: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling is complete, even after removing gloves.[3]
Step 3: Post-Handling & Decontamination
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to avoid cross-contamination.
-
Hand Washing: Immediately wash hands with soap and water.
Emergency Response Protocol
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for hazardous waste disposal.[1] Ensure adequate ventilation and remove all ignition sources.
Disposal Plan
All materials contaminated with this compound, including disposable liners, gloves, and the chemical waste itself, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated disposables in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
PubChem. 2-Bromo-3,6-difluorotoluene. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
